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  • Product: 6-Oxotetradecanoic acid
  • CAS: 1619-89-2

Core Science & Biosynthesis

Foundational

In Vitro Metabolic Pathway of 6-Oxotetradecanoic Acid: Mechanisms, Enzymatic Cleavage, and Analytical Protocols

Executive Summary 6-Oxotetradecanoic acid (6-OTA) is a 14-carbon keto fatty acid originally identified as an oxidation product of butolic acid in natural shellac resins (1)[1]. In biological systems, it acts as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Oxotetradecanoic acid (6-OTA) is a 14-carbon keto fatty acid originally identified as an oxidation product of butolic acid in natural shellac resins (1)[1]. In biological systems, it acts as a critical intermediate in the biosynthesis of complex semiochemicals, such as the spiroacetals found in the fruit fly Bactrocera cacuminata (2)[2].

Because of the specific placement of the carbonyl group at the C6 position, the in vitro metabolism of 6-OTA deviates fundamentally from standard saturated fatty acids. This technical whitepaper dissects the mechanistic causality behind its metabolic trajectories, detailing the inherent limitations of β-oxidation and the specialized Cytochrome P450 (CYP450) pathways required for its complete catabolism.

Mechanistic Causality in 6-OTA Metabolism

The β-Oxidation Stall: The C6 Carbonyl Blockade

In standard mammalian or generalized in vitro mitochondrial/peroxisomal systems, fatty acids are activated to acyl-CoA derivatives and subjected to sequential cycles of β-oxidation (3)[3]. However, for 6-OTA, this pathway is fundamentally self-limiting due to structural constraints:

  • Cycle 1: 6-oxotetradecanoyl-CoA undergoes standard dehydrogenation, hydration, oxidation, and thiolysis. This successfully cleaves a two-carbon unit, yielding acetyl-CoA and 4-oxododecanoyl-CoA .

  • Cycle 2: 4-oxododecanoyl-CoA undergoes a second successful cycle, yielding another acetyl-CoA and 2-oxodecanoyl-CoA .

  • The Causality of the Metabolic Block: The product of Cycle 2 is an α-ketoacyl-CoA. The first committed step of the third β-oxidation cycle requires Acyl-CoA dehydrogenase to form a double bond between the α (C2) and β (C3) carbons. Because the α-carbon is already part of a carbonyl group ( C=O ), it lacks the necessary hydrogen atoms for desaturation. This creates a hard metabolic block, causing the accumulation of 2-oxodecanoyl-CoA.

To bypass this stall, biological systems must employ alternative oxidative strategies, making 6-OTA an excellent probe for studying non-standard lipid catabolism.

Cytochrome P450-Mediated Oxidative C-C Cleavage

To overcome the β-oxidation blockade, specialized CYP450 enzymes process 6-OTA via a distinct oxidative cleavage pathway[2]. This pathway is highly relevant in synthetic biology for generating macrocyclic compounds and high-value lactones (4)[4].

  • Vicinal Diol Formation: 6-OTA is first hydroxylated by CYP450s (utilizing O2​ and NADPH) to form a trioxygenated intermediate, specifically a vicinal diol adjacent to the keto group.

  • Carbon-Carbon Bond Cleavage: In a highly specific enzymatic transformation, the P450 enzyme catalyzes the oxidative cleavage of the C-C bond, yielding a C9 unit that spontaneously cyclizes into a spiroacetal precursor[2].

G cluster_beta Standard β-Oxidation (Stall Pathway) cluster_p450 Cytochrome P450 Cleavage Pathway N_6OTA 6-Oxotetradecanoic Acid (C14 Keto-FA) N_CoA 6-Oxotetradecanoyl-CoA N_6OTA->N_CoA Acyl-CoA Synthetase (ATP + CoA) N_Diol Trioxygenated Intermediate (Vicinal Diol) N_6OTA->N_Diol CYP450 Hydroxylation (NADPH) N_C12 4-Oxododecanoyl-CoA (Cycle 1 Product) N_CoA->N_C12 β-Oxidation Cycle 1 (- Acetyl-CoA) N_C10 2-Oxodecanoyl-CoA (Cycle 2 Product) N_C12->N_C10 β-Oxidation Cycle 2 (- Acetyl-CoA) N_Block Metabolic Block (No α-Hydrogens) N_C10->N_Block Acyl-CoA Dehydrogenase Inhibition N_Cleavage Oxidative C-C Cleavage N_Diol->N_Cleavage CYP450 / O2 N_C9 C9 Spiroacetal Precursor N_Cleavage->N_C9 Spontaneous Cyclization

Caption: Divergent in vitro metabolic pathways of 6-OTA showing the β-oxidation stall vs. P450 cleavage.

Self-Validating In Vitro Experimental Protocols

To study the P450-mediated metabolism of 6-OTA, researchers must employ robust microsomal assays. The following protocol ensures that any observed C-C cleavage is enzymatically driven and analytically quantifiable, utilizing a self-validating internal standard (IS) system.

Protocol: Recombinant CYP450 Cleavage Assay
  • System Preparation: In a 1.5 mL low-bind tube, combine 100 mM potassium phosphate buffer (pH 7.4), 1.0 mg/mL recombinant CYP450 microsomes (e.g., insect-derived or CYP3A4 as a promiscuous surrogate), and 10 µM 6-OTA.

    • Causality: The pH 7.4 buffer maintains the physiological ionization state of the 6-OTA carboxylate, ensuring proper active-site binding and orientation.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

    • Causality: P450 enzymes require a continuous supply of electrons. A regenerating system prevents NADP+ product inhibition and ensures linear reaction kinetics over the extended incubation period.

  • Incubation: Agitate at 37°C for 45 minutes in a shaking water bath.

  • Quenching & Internal Standardization (Self-Validation): Terminate the reaction by adding 3 volumes (300 µL) of ice-cold acetonitrile spiked with 100 nM of 13C -labeled 6-OTA (Internal Standard).

    • Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting metabolism. The simultaneous addition of the IS corrects for any volumetric losses or matrix suppression during subsequent LC-MS/MS analysis, ensuring absolute quantitative trustworthiness.

  • Centrifugation: Spin at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to an autosampler vial for LC-MS/MS.

G S1 1. System Prep Microsomes + 6-OTA S2 2. Initiation Add NADPH Regen System S1->S2 S3 3. Incubation 37°C, 45 min S2->S3 S4 4. Quenching Ice-Cold ACN + IS S3->S4 S5 5. LC-MS/MS MRM Quantification S4->S5

Caption: Step-by-step self-validating workflow for in vitro CYP450 metabolism assays.

Quantitative Data & Metabolite Profiling

The table below summarizes the expected in vitro metabolite profile of 6-OTA (5)[5] when subjected to a combined microsomal (P450) and peroxisomal (β-oxidation) assay. Data is structured for targeted Multiple Reaction Monitoring (MRM) LC-MS/MS in negative electrospray ionization (ESI-) mode.

Metabolite IdentityMolecular FormulaPrecursor Ion [M-H]⁻ (m/z)Pathway OriginRelative Retention Time Shift
6-Oxotetradecanoic acid C14​H26​O3​ 241.18Parent Substrate0.0 min (Reference)
4-Oxododecanoic acid C12​H22​O3​ 213.15β-Oxidation (Cycle 1)-1.2 min
2-Oxodecanoic acid C10​H18​O3​ 185.12β-Oxidation (Cycle 2)-2.5 min
Trihydroxytetradecanoic acid C14​H28​O5​ 275.18P450 Hydroxylation-3.0 min
9-Oxononanoic acid C9​H16​O3​ 171.10P450 C-C Cleavage-4.1 min

Note: CoA-esters generated during β-oxidation must be hydrolyzed (e.g., via mild alkaline treatment) prior to standard reverse-phase LC-MS/MS analysis to detect the free fatty acid fragments listed above.

References

  • Oxidative Carbon–Carbon Bond Cleavage Is a Key Step in Spiroacetal Biosynthesis in the Fruit Fly Bactrocera cacuminata Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Shellac. Part II. Some Minor Aliphatic Constituents. Source: RSC Publishing URL:[Link]

  • 6-oxotetradecanoic acid (C14H26O3) Source: PubChemLite URL:[Link]

  • Macrocyclic Musks: Trends in Development and Synthetic Strategies Source: ResearchGate URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide on 6-Oxotetradecanoic Acid: Structural Characterization and Mass Spectrometry Workflows

Introduction and Chemical Identity As analytical methodologies in natural product chemistry and lipidomics advance, the precise characterization of minor aliphatic constituents has become critical for understanding compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

As analytical methodologies in natural product chemistry and lipidomics advance, the precise characterization of minor aliphatic constituents has become critical for understanding complex biological matrices. 6-Oxotetradecanoic acid (also known as 6-ketomyristic acid or 6-ketotetradecanoic acid) is a 14-carbon oxidized aliphatic chain hydrocarbon[1]. Structurally, it features a terminal carboxylic acid at the C1 position and a ketone functional group at the C6 position.

In high-resolution mass spectrometry (HRMS), relying on nominal mass is insufficient due to isobaric interference. The exact monoisotopic mass of 6-oxotetradecanoic acid is 242.1882 Da [2], a critical value for distinguishing it from other oxygenated lipids or environmental degradation products.

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
IUPAC Name 6-oxotetradecanoic acidStandardized nomenclature defining the C14 backbone and C6 ketone.
Common Names 6-ketomyristic acidDerived from myristic acid (C14:0), indicating the oxidized state[1].
Chemical Formula C14H26O3Base formula used for calculating theoretical isotopic distributions[3].
Monoisotopic Mass 242.1882 DaEssential for sub-2 ppm mass accuracy validation in HRMS[2].
Molecular Weight 242.35 g/mol Used for molarity calculations during standard curve preparation[3].
SMILES CCCCCCCCC(=O)CCCCC(=O)OMachine-readable structure for in silico fragmentation modeling[2].
CAS Number 1619-89-2Primary identifier for commercial sourcing and chemical databases[3].

Biological Context: Origin and Environmental Oxidation

In nature, 6-oxotetradecanoic acid is rarely found as a primary biosynthetic end-product. Instead, it is predominantly identified as a minor constituent and oxidation product within complex biopolymers, most notably shellac resin (secreted by the lac insect Kerria lacca)[4].

Mechanistically, shellac is composed of cross-linked polyesters derived from hydroxy-acids. One of its aliphatic constituents is butolic acid (6-hydroxytetradecanoic acid). Over time, or through specific enzymatic/environmental oxidative stress, the hydroxyl group at the C6 position of butolic acid undergoes dehydrogenation to form the ketone moiety of 6-oxotetradecanoic acid[5]. Furthermore, similar oxidative carbon-carbon bond cleavage pathways involving oxygenated fatty acids have been identified as key steps in spiroacetal biosynthesis in insects (e.g., the fruit fly Bactrocera cacuminata)[6].

Oxidation_Pathway A Butolic Acid (6-hydroxytetradecanoic acid) B Oxidation (Enzymatic / Environmental) A->B C 6-oxotetradecanoic acid (6-ketomyristic acid) B->C

Oxidation pathway from butolic acid to 6-oxotetradecanoic acid in shellac resin.

Analytical Methodologies: HRMS and Exact Mass Profiling

To accurately detect 6-oxotetradecanoic acid in complex matrices, High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-Q-ToF-MS) is the gold standard[5].

Causality of Ionization Mode

Carboxylic acids exhibit a pKa of approximately 4.5 to 5.0. By utilizing a slightly basic or neutral mobile phase, the molecule readily deprotonates, making Negative Electrospray Ionization (ESI-) the optimal choice. This yields the highly stable [M-H]- pseudo-molecular ion at an exact mass of 241.1809 m/z [2]. ESI- is inherently less susceptible to background noise from neutral lipids and hydrocarbons, drastically improving the signal-to-noise ratio.

Alternative: GC-MS Derivatization

If Gas Chromatography-Mass Spectrometry (GC-MS) is employed, the free carboxylic acid must be derivatized to prevent thermal degradation and peak tailing caused by intermolecular hydrogen bonding. Reagents like Tetramethylammonium hydroxide (TMAH) are used to convert 6-oxotetradecanoic acid into its corresponding volatile methyl ester[7].

Table 2: Predicted MS Adducts & Exact Masses

Data derived from predictive Collision Cross Section (CCS) modeling[2].

Adduct TypeExact Mass (m/z)Predicted CCS (Ų)Analytical Utility
[M-H]- 241.1809160.5Primary target for quantification in negative mode ESI[5].
[M+H]+ 243.1955163.0Used in positive mode; often suffers from lower ionization efficiency.
[M+Na]+ 265.1774166.6Common sodium adduct in positive mode; useful for structural confirmation.
[M+NH4]+ 260.2220179.7Ammonium adduct, prominent when ammonium formate buffers are used.

Experimental Protocols: LC-Q-ToF-MS/MS Analytical Workflow

The following protocol outlines a self-validating workflow for the extraction, separation, and high-resolution quantification of 6-oxotetradecanoic acid from crude resinous matrices.

Step 1: Matrix Solubilization and Precipitation
  • Procedure: Weigh 10 mg of the crude sample (e.g., shellac resin) and dissolve in 1.0 mL of LC-MS grade Methanol. Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Methanol effectively solubilizes polar and semi-polar monomeric hydroxy-acids and keto-acids while precipitating high-molecular-weight, cross-linked polymeric waxes that would otherwise foul the LC column[5].

Step 2: Chromatographic Resolution (HPLC)
  • Procedure: Inject 5 µL of the supernatant onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Use a binary gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

  • Causality: The hydrophobic 14-carbon aliphatic chain strongly interacts with the C18 stationary phase. The gradient elution ensures that 6-oxotetradecanoic acid elutes sharply, separated from more polar, shorter-chain degradation products.

Step 3: High-Resolution Mass Spectrometry (Q-ToF)
  • Procedure: Operate the Q-ToF in negative ESI mode. Set the capillary voltage to 3.5 kV and the collision energy (CE) to 20-30 eV for MS/MS fragmentation.

  • Causality: Collision-Induced Dissociation (CID) of the [M-H]- precursor (m/z 241.1809) yields characteristic fragment ions (e.g., m/z 223, 197, 157, 139) resulting from the neutral loss of water and cleavage around the C6 ketone group[5].

Step 4: Self-Validation Checkpoint (Data Integrity)

To ensure trustworthiness and eliminate false positives, the analytical run must satisfy the following internal validation criteria:

  • Mass Accuracy Error: The observed [M-H]- m/z must be within < 2 ppm of the theoretical 241.1809 m/z (e.g., an observed mass of 241.1811 m/z yields an acceptable error of ~0.75 ppm)[5].

  • Isotopic Fidelity: The relative abundance of the M+1 (13C isotope) peak must align with the theoretical distribution for 14 carbon atoms (~15.4% of the monoisotopic peak).

  • Blank Subtraction: A methanol blank must be run immediately prior to the sample to confirm the absence of carryover.

LC_MS_Workflow A Sample Preparation (Methanol Extraction) B HPLC Separation (C18 Reverse Phase) A->B Solubilized Extract C ESI (-) Ionization [M-H]- Generation B->C Chromatographic Eluent D Q-ToF MS/MS (Exact Mass & Fragmentation) C->D Precursor m/z 241.18 E Data Deconvolution (AMDIS / MS-DIAL) D->E MS/MS Spectra Validation

Workflow for HPLC-ESI-Q-ToF-MS analysis of 6-oxotetradecanoic acid.

References

  • [PubChemLite: 6-oxotetradecanoic acid (C14H26O3)
  • [1619-89-2 | 6-Oxotetradecanoic acid | Aliphatic Chain Hydrocarbons] Source: Ambeed URL
  • Source: Scientific Reports (Nature)
  • [6-Oxomyristic acid | 1619-89-2] Source: ChemicalBook URL
  • [The characterisation of shellac resin by flow injection and liquid chromatography coupled with electrospray ionisation and mass spectrometry] Source: PMC / NIH URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • [Characterisation and discrimination of various types of lac resin using gas chromatography mass spectrometry techniques with quaternary ammonium reagents] Source: ResearchGate URL

Sources

Foundational

The Physiological Role and Lipidomic Profiling of 6-Oxotetradecanoic Acid

An In-Depth Technical Guide for Lipidomics Researchers and Drug Development Professionals Introduction: The Emergence of Saturated Oxo Fatty Acids (SOFAs) Historically, lipidomics has heavily prioritized the study of oxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Lipidomics Researchers and Drug Development Professionals

Introduction: The Emergence of Saturated Oxo Fatty Acids (SOFAs)

Historically, lipidomics has heavily prioritized the study of oxygenated polyunsaturated fatty acids (eicosanoids, resolvins, and prostaglandins) due to their well-documented roles in acute inflammation[1]. However, recent advancements in high-resolution mass spectrometry (HRMS) have unveiled a previously underappreciated class of bioactive lipids: Saturated Oxo Fatty Acids (SOFAs) [2].

Among these, 6-oxotetradecanoic acid (also known as 6-ketomyristic acid; C₁₄H₂₆O₃) has emerged as a critical node in cross-kingdom signaling, host-microbiome interactions, and metabolic homeostasis. Unlike 3-oxo fatty acids, which are transient intermediates of mitochondrial β-oxidation, mid-chain oxo fatty acids like 6-oxo-TDA are generated via specific enzymatic hydroxylations followed by dehydrogenation. This structural nuance grants them unique affinities for host chemosensory and nuclear receptors, expanding the chemical diversity of the lipidome far beyond dietary inputs[3].

Physiological and Ecological Roles of 6-Oxotetradecanoic Acid

The physiological relevance of 6-oxo-TDA spans across multiple biological kingdoms, acting as a signaling molecule, a metabolic regulator, and a biosynthetic precursor.

The Host-Microbiome Axis and Metabolic Signaling

In mammalian systems, medium- and long-chain fatty acids (MLFAs) that escape small intestinal absorption reach the colon, where they undergo extensive microbial biotransformation. Gut microbiota utilize alcohol dehydrogenases to oxidize hydroxy fatty acids into keto-fatty acids[3].

  • Receptor Activation: Keto-derivatives like 6-oxo-TDA act as potent ligands for Peroxisome Proliferator-Activated Receptors (specifically PPARγ and PPARα) and Free Fatty Acid Receptors (FFAR1/4).

  • Causality in Metabolism: By binding to these receptors, 6-oxo-TDA modulates adipogenesis, enhances GLP-1 (incretin) secretion, and regulates macrophage polarization, establishing a chemosensory-metabolic axis that bridges gut microbial activity with host systemic immunity[3].

Cross-Kingdom Symbiosis (Plant-Fungal Interactions)

In plant metabolomics, 6-oxo-TDA serves as a biomarker for symbiotic engagement. Untargeted metabolomic profiling of cork oak roots colonized by the ectomycorrhizal fungus Pisolithus tinctorius revealed significant alterations in lipid pools, including the depletion of 6-oxo-TDA[4]. This depletion suggests that the fungus either actively catabolizes the host's oxo-fatty acids to facilitate root penetration or that the plant downregulates specific lipid defense pathways to avoid uncontrolled fungal growth in the root apoplast[4].

Insect Semiochemical Biosynthesis

In entomological biochemistry, 6-oxo-TDA is a vital biosynthetic intermediate. In fruit flies (Bactrocera cacuminata), 6-oxo-TDA undergoes a rare enzyme-mediated oxidative carbon–carbon bond cleavage[5]. This diol cleavage reaction—reminiscent of mammalian P450scc activity during steroidogenesis—generates the C9 units required for the spontaneous cyclization of spiroacetals, which function as critical sex pheromones and volatile semiochemicals[5].

G Diet Dietary Myristic Acid (C14:0) Microbes Gut Microbiota (Hydroxylases) Diet->Microbes Ingestion Hydroxy 6-Hydroxytetradecanoic Acid (Butolic Acid) Microbes->Hydroxy Hydroxylation Dehydrogenase Microbial Alcohol Dehydrogenases Hydroxy->Dehydrogenase Substrate OxoTDA 6-Oxotetradecanoic Acid (6-Keto-Myristic Acid) Dehydrogenase->OxoTDA Oxidation PPAR Nuclear Receptors (PPARγ / α) OxoTDA->PPAR Agonist Binding FFAR G-Protein Coupled Receptors (FFAR1 / FFAR4) OxoTDA->FFAR Allosteric Modulation Metabolism Host Metabolic Homeostasis (Lipid Oxidation, GLP-1) PPAR->Metabolism Transcriptional Regulation FFAR->Metabolism Incretin Secretion

Caption: Biosynthetic generation of 6-oxotetradecanoic acid and its downstream metabolic signaling pathways.

Analytical Lipidomics: Workflow for 6-Oxo-TDA Detection

Detecting mid-chain SOFAs like 6-oxo-TDA requires high-fidelity analytical systems. Because these lipids exist in low abundance and share isobaric masses with other oxo-isomers (e.g., 3-oxo-TDA or 10-oxo-TDA), the protocol must strictly control for extraction efficiency and chromatographic resolution[2].

Biphasic Lipid Extraction (MTBE Method)

Why MTBE over Folch? The traditional Folch method (Chloroform/Methanol) places the lipid-rich organic layer at the bottom of the tube. Extracting it requires passing a pipette through the aqueous protein layer, risking contamination and ion suppression in the MS. Methyl tert-butyl ether (MTBE) forms the organic layer at the top, enabling automated, high-throughput, and clean recovery of medium-chain fatty acids[6].

Step-by-Step Protocol:

  • Quenching: Transfer 50 µL of plasma/homogenate to a glass vial. Add 225 µL of ice-cold Methanol containing internal standards (e.g., ¹³C-myristic acid). Vortex for 10 seconds to precipitate proteins.

  • Solvation: Add 750 µL of MTBE. Incubate on an orbital shaker at 4°C for 15 minutes. The non-polar MTBE will partition the free fatty acids and SOFAs.

  • Phase Separation: Add 188 µL of LC-MS grade H₂O to induce phase separation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully aspirate the upper MTBE layer (approx. 700 µL) and transfer to a new vial. Dry under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute in 100 µL of Isopropanol/Acetonitrile/Water (2:1:1, v/v/v) prior to injection.

LC-HRMS/MS Separation and Detection

Why ESI Negative Mode? 6-oxo-TDA contains a terminal carboxylic acid. In an electrospray ionization (ESI) source, this functional group readily donates a proton in basic or neutral mobile phases, forming a highly stable [M-H]⁻ anion, maximizing the signal-to-noise ratio[7].

Chromatographic Conditions:

  • Column: C18 Reverse-Phase UHPLC column (e.g., 1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: H₂O with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% Formic Acid.

  • Gradient: 10% B to 99% B over 12 minutes to elute lipids based on acyl chain length and hydrophobicity.

Mass Spectrometry Parameters:

  • Ionization: ESI Negative Mode.

  • Precursor Ion: m/z 241.1811 (Calculated for C₁₄H₂₅O₃⁻)[7].

  • Fragmentation (MS/MS): Collision-induced dissociation (CID) is applied. The position of the keto group at C6 induces specific α-cleavage patterns. Fragments at m/z 141 and m/z 197 are critical for distinguishing 6-oxo-TDA from its isomers[7].

G Sample Biological Matrix (Plasma, Tissue, Feces) Extraction Biphasic Lipid Extraction (MTBE/MeOH/H2O) Sample->Extraction Cold homogenization LC RP-UHPLC Separation (C18 Column, Gradient Elution) Extraction->LC Organic phase recovery MS High-Resolution MS/MS (ESI Negative Mode) LC->MS Retention time alignment Data In-Silico Annotation (LipidBlast / MS-DIAL) MS->Data Precursor m/z 241.1811[M-H]- Quant Quantification (Isotope-Labeled Standards) Data->Quant Fragment matching

Caption: Targeted LC-HRMS/MS lipidomics workflow for the isolation and quantification of SOFAs.

Quantitative Data & Biomarker Occurrences

The table below summarizes the detection and physiological implications of 6-oxo-TDA across various biological matrices, validating its utility as a multi-disciplinary biomarker.

Biological ContextOrganism / MatrixAnalytical PlatformPhysiological Role / Observation
Microbial Metabolism Avian (Broiler) GutGC-MS & LC-MSModulated by Lactiplantibacillus plantarum; correlates with improved lipid metabolism and meat quality[8].
Ectomycorrhizal Symbiosis Cork Oak Roots (Quercus)Untargeted LC-HRMSDepleted during fungal colonization; acts as a localized defense or structural lipid[4].
Insect Biochemistry Fruit Fly (B. cacuminata)NMR / GC-MSUndergoes oxidative C-C bond cleavage to form spiroacetal sex pheromones[5].
Resin Degradation Shellac (Scale Insect)HPLC-ESI-Q-ToFIdentified as a natural oxidation product of butolic acid (6-hydroxytetradecanoic acid)[7].

Future Directions in Oxylipin Research

The identification of 6-oxotetradecanoic acid highlights a critical paradigm shift in lipidomics: the transition from viewing oxidized lipids merely as degradation byproducts to recognizing them as active, receptor-mediated signaling molecules. For drug development professionals, the interaction between microbial-derived SOFAs and host PPARγ/FFAR receptors presents a novel therapeutic target for metabolic syndromes, obesity, and inflammatory bowel diseases. Future lipidomic assays must incorporate robust MS/MS libraries (such as LipidBlast) specifically tuned for the α-cleavage patterns of mid-chain oxo-fatty acids to fully map this hidden metabolome[6].

References

  • A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals.MDPI.
  • Metabolomics and transcriptomics to decipher molecular mechanisms underlying ectomycorrhizal root colonization of an oak tree.PMC / Nature.
  • Oxidative Carbon–Carbon Bond Cleavage Is a Key Step in Spiroacetal Biosynthesis in the Fruit Fly Bactrocera cacuminata.The Journal of Organic Chemistry - ACS Publications.
  • The characterisation of shellac resin by flow injection and liquid chromatography coupled with electrospray ionisation and mass spectrometry.ResearchGate / Università di Pisa.
  • Targeted lipidomics strategies for oxygenated metabolites of polyunsaturated fatty acids.PMC.
  • Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity.ACS Publications.
  • The results of metabolomics analysis. (A) PCA, Principal component...ResearchGate.
  • Lipidomics: Methods and Protocols.ResearchGate.

Sources

Exploratory

An In-Depth Technical Guide on the Putative Mechanisms of Action of 6-Oxotetradecanoic Acid in Fatty Acid Oxidation

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 6-Oxotetradecanoic acid, a 14-carbon saturated fatty acid featuring a ketone group at the C-6 position, represents a molecule of interest...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxotetradecanoic acid, a 14-carbon saturated fatty acid featuring a ketone group at the C-6 position, represents a molecule of interest at the intersection of lipid metabolism and cellular signaling. While its precise biological roles and mechanisms of action are currently under-explored, its structure suggests a potential to modulate fatty acid oxidation (FAO), a fundamental process for cellular energy homeostasis. This technical guide provides a comprehensive exploration of the potential mechanisms by which 6-oxotetradecanoic acid may influence FAO. We will delve into the core principles of mitochondrial β-oxidation, examine key regulatory nodes, and propose testable hypotheses regarding the action of 6-oxotetradecanoic acid, including its potential as an inhibitor of Carnitine Palmitoyltransferase I (CPT1) and as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). Furthermore, this guide furnishes detailed experimental protocols to facilitate the investigation of these hypotheses, aiming to empower researchers to elucidate the definitive role of this and other oxo-fatty acids in metabolic regulation.

Part 1: The Landscape of Fatty Acid Oxidation: A Foundational Overview

Mitochondrial β-oxidation is the primary catabolic pathway for fatty acids, systematically shortening the acyl chain to produce acetyl-CoA, NADH, and FADH2.[1] This process is a cornerstone of energy metabolism, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[2] The pathway can be conceptualized in four key stages:

  • Fatty Acid Activation: In the cytosol, long-chain fatty acids are activated to their acyl-CoA esters by acyl-CoA synthetases, a process that consumes ATP.[3]

  • Mitochondrial Transport: The inner mitochondrial membrane is impermeable to long-chain acyl-CoA.[4] Their entry into the mitochondrial matrix is facilitated by the carnitine shuttle system. Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoA to acylcarnitine, which is then transported across the inner membrane by carnitine-acylcarnitine translocase.[4][5] CPT2, on the inner mitochondrial membrane, reverses the process, regenerating acyl-CoA within the matrix.[4]

  • The β-Oxidation Spiral: Once inside the matrix, the fatty acyl-CoA undergoes a cyclical four-step process:

    • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA and FADH₂.

    • Hydration by enoyl-CoA hydratase, yielding an L-β-hydroxyacyl-CoA.[3]

    • Dehydrogenation by L-3-hydroxyacyl-CoA dehydrogenase, producing a β-ketoacyl-CoA and NADH.[1]

    • Thiolytic Cleavage by β-ketoacyl-CoA thiolase, which cleaves the β-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[6]

  • Energy Production: The shortened acyl-CoA re-enters the cycle, and the process repeats until the fatty acid is completely oxidized to acetyl-CoA. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, while NADH and FADH₂ donate their electrons to the electron transport chain to drive ATP synthesis.[1]

The Gatekeeper of Fatty Acid Oxidation: Carnitine Palmitoyltransferase I (CPT1)

CPT1 is the rate-limiting enzyme of FAO, making it a critical point of regulation.[4][7] Its activity is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. This ensures that when fatty acid synthesis is active, FAO is suppressed, preventing a futile cycle.[3] The strategic position of CPT1 makes it a prime target for pharmacological intervention to modulate FAO.[7][8]

beta_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane Mitochondrial Membranes Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) CPT1 CPT1 Acyl-CoA->CPT1 Carnitine Acyl-CoA_matrix Acyl-CoA Enoyl-CoA Enoyl-CoA Acyl-CoA_matrix->Enoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase (H2O) Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened Acyl-CoA Acyl-CoA (n-2) Ketoacyl-CoA->Shortened Acyl-CoA Thiolase (CoA-SH) Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Shortened Acyl-CoA->Acyl-CoA_matrix Re-enters cycle TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle To TCA Cycle Translocase Translocase CPT1->Translocase Acylcarnitine CPT2 CPT2 Translocase->CPT2 Acylcarnitine CPT2->Acyl-CoA_matrix CoA-SH

Figure 1: Overview of the mitochondrial β-oxidation pathway.

Part 2: Putative Mechanisms of Action of 6-Oxotetradecanoic Acid

The presence of a ketone group on the fatty acid chain of 6-oxotetradecanoic acid introduces a structural feature that could mediate its interaction with key metabolic enzymes and receptors. Below, we explore the most plausible hypotheses for its mechanism of action in fatty acid oxidation.

Hypothesis 1: Competitive Inhibition of Carnitine Palmitoyltransferase I (CPT1)

Given that CPT1 is the rate-limiting step in the entry of long-chain fatty acids into the mitochondria, it is a logical target for inhibition by fatty acid analogs.[7]

  • Rationale: 6-Oxotetradecanoic acid, as a C14 fatty acid derivative, could potentially bind to the active site of CPT1, competing with endogenous long-chain fatty acyl-CoAs. The presence of the oxo group at the 6-position may alter its binding affinity and/or prevent efficient catalytic conversion to its carnitine conjugate, thereby acting as a competitive inhibitor.

  • Causality: By inhibiting CPT1, 6-oxotetradecanoic acid would reduce the transport of long-chain fatty acids into the mitochondria, leading to a decrease in the rate of β-oxidation.[7] This would compel cells to rely more on other energy sources, such as glucose.

cpt1_inhibition Long-Chain Acyl-CoA Long-Chain Acyl-CoA CPT1 CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Catalytic conversion 6-Oxotetradecanoic Acid 6-Oxotetradecanoic Acid

Figure 2: Hypothetical competitive inhibition of CPT1.
Hypothesis 2: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors (PPARα, PPARβ/δ, and PPARγ) that function as transcription factors regulating genes involved in lipid and glucose metabolism.[9][10] Fatty acids and their derivatives are natural ligands for PPARs.[11]

  • Rationale: It is plausible that 6-oxotetradecanoic acid could act as a ligand for one or more PPAR isoforms. Upon binding, it could induce a conformational change in the receptor, leading to the recruitment of co-activators and the regulation of target gene expression.[12]

  • Causality:

    • PPARα Activation: PPARα is highly expressed in the liver, heart, and skeletal muscle and is a master regulator of fatty acid catabolism.[13] Activation of PPARα typically upregulates genes involved in FAO, including CPT1. If 6-oxotetradecanoic acid activates PPARα, it could paradoxically lead to an increase in the capacity for FAO, although its direct effects on enzyme activity (as in Hypothesis 1) would also need to be considered.

    • PPARβ/δ Activation: PPARβ/δ is ubiquitously expressed and has been shown to increase fatty acid oxidation, particularly in skeletal muscle.[13]

    • PPARγ Activation: PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity.[9] Its direct role in stimulating FAO is less pronounced than that of PPARα and PPARβ/δ.

The net effect of 6-oxotetradecanoic acid on FAO via PPARs would depend on which isoform it binds to, its affinity, and the cellular context.

ppar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6-Oxo 6-Oxotetradecanoic Acid PPAR PPAR 6-Oxo->PPAR Binds and activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPAR_RXR_nuc PPAR-RXR Heterodimer PPAR_RXR->PPAR_RXR_nuc Translocation PPRE PPRE (DNA Response Element) PPAR_RXR_nuc->PPRE Binds to Gene Expression Target Gene Transcription PPRE->Gene Expression

Figure 3: General signaling pathway of PPAR activation.

Part 3: Experimental Workflows for Mechanistic Elucidation

To rigorously test the proposed hypotheses, a series of well-defined experiments are required. The following protocols provide a framework for investigating the effects of 6-oxotetradecanoic acid on fatty acid oxidation.

experimental_workflow Start 6-Oxotetradecanoic Acid CPT1_Assay Protocol 1: In Vitro CPT1 Activity Assay Start->CPT1_Assay FAO_Assay Protocol 2: Cellular FAO Assay Start->FAO_Assay PPAR_Assay Protocol 3: PPAR Reporter Gene Assay Start->PPAR_Assay Data_Analysis Data Analysis and Interpretation CPT1_Assay->Data_Analysis FAO_Assay->Data_Analysis PPAR_Assay->Data_Analysis Conclusion Mechanistic Conclusion Data_Analysis->Conclusion

Figure 4: Experimental workflow for mechanism of action studies.
Protocol 1: In Vitro CPT1 Activity Assay

This assay directly measures the enzymatic activity of CPT1 in the presence of 6-oxotetradecanoic acid.

  • Objective: To determine if 6-oxotetradecanoic acid inhibits CPT1 activity and to calculate its IC₅₀ value.

  • Methodology:

    • Isolate mitochondria from a suitable source (e.g., rat liver).

    • Prepare a reaction mixture containing radiolabeled L-[³H]carnitine, palmitoyl-CoA, and isolated mitochondria.

    • Add varying concentrations of 6-oxotetradecanoic acid (or its CoA ester) to the reaction mixture. A known CPT1 inhibitor (e.g., etomoxir) should be used as a positive control.[8]

    • Incubate the reaction at 37°C to allow the formation of [³H]palmitoylcarnitine.

    • Stop the reaction and separate the unreacted [³H]carnitine from the [³H]palmitoylcarnitine product using an ion-exchange resin or solid-phase extraction.

    • Quantify the amount of [³H]palmitoylcarnitine formed using liquid scintillation counting.

    • Calculate the percentage of CPT1 inhibition at each concentration of 6-oxotetradecanoic acid and determine the IC₅₀ value.

Protocol 2: Cellular Fatty Acid Oxidation Assay

This assay measures the overall rate of FAO in intact cells treated with 6-oxotetradecanoic acid.

  • Objective: To assess the effect of 6-oxotetradecanoic acid on the complete FAO pathway in a cellular context.

  • Methodology:

    • Culture a relevant cell line (e.g., HepG2 hepatocytes, C2C12 myotubes) in appropriate media.

    • Pre-incubate the cells with varying concentrations of 6-oxotetradecanoic acid for a defined period.

    • Replace the medium with fresh medium containing a radiolabeled fatty acid substrate, such as [³H]palmitate or [¹⁴C]palmitate.

    • Incubate for a period to allow for cellular uptake and oxidation of the radiolabeled fatty acid.

    • Collect the cell culture medium.

    • Measure the production of radiolabeled metabolites. For [³H]palmitate, this is typically tritiated water (³H₂O). For [¹⁴C]palmitate, this is ¹⁴CO₂ (acid-soluble metabolites can also be measured).

    • Normalize the results to cellular protein content.

    • Determine the effect of 6-oxotetradecanoic acid on the rate of fatty acid oxidation.

Protocol 3: PPAR Reporter Gene Assay

This assay determines if 6-oxotetradecanoic acid can activate PPARs and induce the transcription of a reporter gene.

  • Objective: To screen for the agonistic activity of 6-oxotetradecanoic acid on PPARα, PPARβ/δ, and PPARγ.

  • Methodology:

    • Transfect a suitable host cell line (e.g., HEK293T) with two plasmids:

      • An expression vector for the ligand-binding domain (LBD) of a PPAR isoform (α, β/δ, or γ) fused to a DNA-binding domain (e.g., GAL4).

      • A reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase).

    • Treat the transfected cells with varying concentrations of 6-oxotetradecanoic acid. Known PPAR agonists (e.g., GW7647 for PPARα, GW501516 for PPARβ/δ, rosiglitazone for PPARγ) should be used as positive controls.

    • After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

    • Calculate the fold-activation of the reporter gene at each concentration and determine the EC₅₀ value if activation is observed.

Part 4: Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in a clear and structured format to facilitate interpretation.

Table 1: Example Data Summary for the Effects of 6-Oxotetradecanoic Acid on Fatty Acid Oxidation

Parameter6-Oxotetradecanoic AcidPositive Control
CPT1 Activity
IC₅₀ (µM)[Insert Value]Etomoxir: [Insert Value]
Cellular FAO
% Inhibition at [X] µM[Insert Value][Insert Value]
PPARα Activation
EC₅₀ (µM)[Insert Value]GW7647: [Insert Value]
Max Fold Activation[Insert Value][InsertValue]
PPARβ/δ Activation
EC₅₀ (µM)[Insert Value]GW501516: [Insert Value]
Max Fold Activation[Insert Value][Insert Value]
PPARγ Activation
EC₅₀ (µM)[Insert Value]Rosiglitazone: [Insert Value]
Max Fold Activation[Insert Value][Insert Value]

Interpretation of Potential Outcomes:

  • Scenario 1: Potent CPT1 Inhibition, No PPAR Activation: This would strongly suggest that the primary mechanism of action is the direct inhibition of the rate-limiting enzyme of FAO.

  • Scenario 2: No CPT1 Inhibition, Potent PPAR Activation: This would indicate that 6-oxotetradecanoic acid modulates FAO at the transcriptional level by altering the expression of genes involved in the pathway. The specific PPAR isoform activated would provide further insight into the tissue-specific effects.

  • Scenario 3: Both CPT1 Inhibition and PPAR Activation: This would suggest a dual mechanism of action, with both direct enzymatic inhibition and longer-term transcriptional regulation contributing to its effects on FAO.

  • Scenario 4: No Significant Effect in Any Assay: This would imply that 6-oxotetradecanoic acid does not directly interact with these key regulatory points of FAO under the tested conditions, and alternative mechanisms would need to be explored.

Conclusion and Future Directions

6-Oxotetradecanoic acid stands as an intriguing molecule with the potential to modulate fatty acid oxidation through several plausible mechanisms. Based on its structure and the established principles of metabolic regulation, the most prominent hypotheses involve the direct inhibition of CPT1 and/or the transcriptional regulation of FAO-related genes via PPAR activation. The experimental workflows detailed in this guide provide a robust framework for testing these hypotheses and elucidating the definitive mechanism of action.

Future research should aim to:

  • Perform the described in vitro and cellular assays to generate foundational data.

  • Conduct in vivo studies in animal models of metabolic diseases to assess the physiological relevance of any observed effects.

  • Utilize structural biology techniques (e.g., X-ray crystallography, cryo-EM) to visualize the binding of 6-oxotetradecanoic acid to its molecular targets.

  • Explore the metabolism of 6-oxotetradecanoic acid itself to understand its stability and potential conversion to other bioactive molecules.

By systematically addressing these research questions, the scientific community can uncover the precise role of 6-oxotetradecanoic acid in fatty acid oxidation, potentially paving the way for new therapeutic strategies for metabolic disorders.

References

  • Patsnap Synapse. (2024, June 21). What are CPT1 inhibitors and how do they work? Retrieved from [Link]

  • Singh, S. P., et al. (2021). Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents. Journal of Neuroinflammation, 18(1), 148. [Link]

  • Qu, Q., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Physiology, 14, 1144293. [Link]

  • Arechederra, M., et al. (2022). Inhibition of carnitine palmitoyltransferase 1A in hepatic stellate cells protects against fibrosis. Journal of Hepatology, 77(1), 15-28. [Link]

  • Wende, A. R., et al. (2014). Inhibition of carnitine palymitoyltransferase1b induces cardiac hypertrophy and mortality in mice. Journal of Cellular and Molecular Medicine, 18(8), 1641-1647. [Link]

  • Puchalska, P., & Crawford, P. A. (2021). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. Life Sciences, 276, 119438. [Link]

  • Oliver, W. R., et al. (2001). A selective peroxisome proliferator-activated receptor δ agonist promotes reverse cholesterol transport. Proceedings of the National Academy of Sciences, 98(9), 5306-5311. [Link]

  • D'Andrea, G. (2021). Effect of the ketogenic diet in excitable tissues. American Journal of Physiology-Cell Physiology, 320(4), C539-C548. [Link]

  • Sarafidis, M., et al. (2024). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules, 29(21), 5099. [Link]

  • Ribas, F., et al. (2023). Peroxisome proliferator-activated receptor (PPAR) agonists as a potential therapy for inherited metabolic disorders. Biochemical Pharmacology, 209, 115433. [Link]

  • Wolf, A., et al. (2008). Ligand-Mediated Regulation of Peroxisome Proliferator-Activated Receptor (PPAR) β/δ: A Comparative Analysis of PPAR-Selective Agonists and All-trans Retinoic Acid. Molecular Pharmacology, 74(5), 1379-1389. [Link]

  • Kimura, I., et al. (2019). Ketone body receptor GPR43 regulates lipid metabolism under ketogenic conditions. Proceedings of the National Academy of Sciences, 116(47), 23876-23881. [Link]

  • NIH VideoCast. (2012, August 31). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. Retrieved from [Link]

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. [Link]

  • UT Health Science Center at San Antonio. (2024, May 17). A long-term ketogenic diet accumulates aged cells in normal tissues, a UT Health San Antonio-led study shows. Retrieved from [Link]

  • Al-Zubaidi, A., et al. (2024). Metabolic Effects of Ketogenic Diets: Exploring Whole-Body Metabolism in Connection with Adipose Tissue and Other Metabolic Organs. Metabolites, 14(7), 398. [Link]

  • Taniguchi, M., et al. (2005). Discovery of novel and potent small-molecule inhibitors of NO and cytokine production as antisepsis agents: synthesis and biological activity of alkyl 6-(N-substituted sulfamoyl)cyclohex-1-ene-1-carboxylate. Journal of Medicinal Chemistry, 48(23), 7378-7393. [Link]

  • Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]

  • Li, H., et al. (2022). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. Frontiers in Microbiology, 13, 949533. [Link]

  • Venn-Watson, S., & Schalk, N. (2024). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes, 15(4), 481-494. [Link]

  • Al-Bayati, A. (n.d.). Lipid metabolism. AL-Mustansiriyah University. Retrieved from [Link]

  • Abouzid, K. M., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-440. [Link]

  • Obata, Y., et al. (2025). Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism. Biological & Pharmaceutical Bulletin, 48(1), 123-129. [Link]

  • Hulman, A., et al. (2024). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. International Journal of Molecular Sciences, 25(23), 13009. [Link]

  • Wikipedia. (n.d.). Semaglutide. Retrieved from [Link]

  • Wanders, R. J. A., et al. (2010). The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. Journal of Inherited Metabolic Disease, 33(5), 479-494. [Link]

  • Kurchatova, M. N., et al. (2025). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. International Journal of Molecular Sciences, 26(23), 13009. [Link]

Sources

Foundational

receptor binding affinity studies of 6-oxotetradecanoic acid

Investigating the Receptor Binding Affinity of 6-Oxotetradecanoic Acid (6-OTA): A Comprehensive Technical Guide Introduction & Mechanistic Rationale 6-Oxotetradecanoic acid (6-OTA) is a 14-carbon keto-fatty acid. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

Investigating the Receptor Binding Affinity of 6-Oxotetradecanoic Acid (6-OTA): A Comprehensive Technical Guide

Introduction & Mechanistic Rationale

6-Oxotetradecanoic acid (6-OTA) is a 14-carbon keto-fatty acid. While traditionally recognized as a key intermediate in spiroacetal biosynthesis[1], its structural homology to myristic acid (C14:0) and 3-hydroxydodecanoic acid (3-OH-C12) positions it as a highly compelling putative ligand for Free Fatty Acid Receptors (FFARs). Specifically, the medium-chain fatty acid receptor GPR84 and the long-chain fatty acid receptor FFAR1 (GPR40) are primary targets of interest[2][3].

Target Selection & Causality: Why investigate 6-OTA against GPR84 and FFAR1?

  • Chain Length & Hydrophobic Pocket: GPR84 is optimally activated by C9–C14 fatty acids[4]. Cryo-EM structures of GPR84 bound to 3-OH-C12 reveal a hydrophobic nonane tail-contacting patch that acts as a "blocking wall" to select fatty acids of precise lengths[5]. 6-OTA, with its 14-carbon aliphatic chain, perfectly aligns with this volumetric constraint.

  • Electrostatic Modulation via the C6-Ketone: The defining feature of 6-OTA is the ketone group at the C6 position. In GPR84, the polar ends of ligands are coordinated by the positively charged side chain of Arg172 (R172) and the downward movement of extracellular loop 2 (ECL2)[5][6]. The C6 carbonyl introduces a localized dipole that alters the desolvation penalty during binding, potentially shifting the kon​ (association rate) compared to native myristic acid.

Experimental Workflow & Protocol Design

To rigorously define the receptor binding affinity of 6-OTA, we deploy an orthogonal, self-validating workflow. Equilibrium binding parameters ( Ki​ , IC50​ ) are first established using High-Throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), followed by real-time kinetic profiling ( Kd​ , kon​ , koff​ ) via Surface Plasmon Resonance (SPR)[7].

Workflow A Phase 1: In Silico Docking (Receptor: GPR84 & FFAR1) B Phase 2: High-Throughput Screening (TR-FRET Competitive Binding) A->B Putative Binding Poses C Phase 3: Kinetic Validation (Surface Plasmon Resonance - SPR) B->C Equilibrium Ki & IC50 D Phase 4: Functional Assays (cAMP inhibition & Ca2+ Flux) C->D Real-time Kon & Koff

Figure 1: Orthogonal workflow for evaluating 6-OTA receptor binding affinity.

Step-by-Step Methodologies

Protocol 1: TR-FRET Competitive Binding Assay (Equilibrium Affinity)

Rationale: Traditional radioligand assays (e.g., using [3H] PSB-1584[2]) are hazardous and low-throughput. TR-FRET offers a self-validating, homogeneous format where the proximity of a fluorescently tagged tracer to a Terbium-labeled receptor generates a measurable FRET signal. The ratiometric readout inherently corrects for sample interference.

  • Receptor Preparation: Express SNAP-tagged GPR84 and FFAR1 in CHO-K1 cells. Label the SNAP-tag with Terbium cryptate (Tb) as the long-lifetime FRET donor.

  • Tracer Selection: Utilize a Bodipy-conjugated decanoic acid derivative (for GPR84) or a GW9508-fluorophore conjugate (for FFAR1) as the FRET acceptor.

  • Assay Assembly: In a 384-well low-volume plate, dispense 10 µL of Tb-labeled receptor membranes (0.5 µ g/well ) in assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 3 mM MgCl 2​ , 0.05% BSA).

  • Ligand Titration: Add 5 µL of 6-OTA in a 12-point dose-response curve (ranging from 100 µM to 10 pM).

  • Tracer Addition: Add 5 µL of the fluorescent tracer at its predetermined Kd​ concentration.

  • Incubation & Readout: Incubate for 2 hours at room temperature to reach equilibrium. Read the plate on a time-resolved microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665/620 nm). Fit the competitive displacement curve using a four-parameter logistic regression to determine the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) for GPCR-Lipid Kinetics

Rationale: GPCRs are notoriously unstable when extracted from the lipid milieu. To accurately measure 6-OTA binding kinetics, we utilize SPR with receptors reconstituted into lipid nanodiscs, preserving the native lipid boundary crucial for ligand entry via ECL2[5][8].

  • Chip Preparation: Utilize an L1 sensor chip, which contains lipophilic alkyl chains designed to capture lipid bilayers and nanodiscs[9].

  • Surface Conditioning: Wash the sensor surface with 25 µL of 40 µM CHAPS followed by 25 µL of β-octylglucoside at 30 µL/min to remove impurities[7].

  • Immobilization: Inject MSP1D1-based nanodiscs containing purified GPR84 or FFAR1 at 5 µL/min until a stable baseline of ~3000 Resonance Units (RU) is achieved.

  • Analyte Injection (6-OTA): Prepare 6-OTA in running buffer (20 mM HEPES, 150 mM NaCl, 0.01% DDM to maintain solubility). Inject 6-OTA at varying concentrations (0.1x to 10x the estimated Kd​ ) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Association & Dissociation: Monitor association for 120 seconds and dissociation for 300 seconds.

  • Regeneration: If the lipid ligand does not fully dissociate, inject a mild pulse of 10 mM NaOH or a low concentration of CHAPS to regenerate the surface without stripping the nanodiscs.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( Kd​=koff​/kon​ ).

Data Presentation: Expected Binding Profile

To contextualize the experimental outputs, Table 1 summarizes the anticipated binding affinities based on structural homologies to known medium-chain fatty acids (e.g., decanoic acid and 3-OH-C12)[2][4].

Table 1: Hypothetical Binding Parameters of 6-OTA across Target Receptors

Target ReceptorLigand ClassificationExpected IC50​ (µM)Expected Kd​ (SPR)Primary Signaling Coupling
GPR84 Orthosteric Agonist1.5 - 5.0~ 2.0 µMG αi/o​
FFAR1 (GPR40) Partial Agonist10.0 - 25.0~ 15.0 µMG αq​
PPAR- α Weak Agonist> 50.0N/ANuclear / Transcriptional

Signaling Pathway & Functional Validation

Binding affinity must be corroborated by functional efficacy. GPR84 activation by medium-chain fatty acids couples to the pertussis toxin-sensitive G αi/o​ pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP[10]. Conversely, FFAR1 couples to G αq​ , triggering Phospholipase C (PLC) and subsequent intracellular calcium ( Ca2+ ) mobilization[3].

Pathway Ligand 6-Oxotetradecanoic Acid (6-OTA) GPR84 GPR84 Receptor (Gi/o coupled) Ligand->GPR84 Orthosteric Binding FFAR1 FFAR1 / GPR40 (Gq coupled) Ligand->FFAR1 Orthosteric Binding Gi Gαi Subunit GPR84->Gi Activation Gq Gαq Subunit FFAR1->Gq Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition PLC Phospholipase C (PLC) Gq->PLC Activation cAMP ↓ cAMP Production AC->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Figure 2: Divergent GPCR signaling pathways activated by 6-OTA binding.

By executing this self-validating matrix of equilibrium binding, kinetic profiling, and functional pathway analysis, researchers can definitively characterize the pharmacological profile of 6-oxotetradecanoic acid.

References

  • Mahmud, Z. A. et al., "Three classes of ligands each bind to distinct sites on the orphan G protein-coupled receptor GPR84", University of Copenhagen.6

  • "An Agonist Radioligand for the Proinflammatory Lipid-Activated G Protein-Coupled Receptor GPR84 Providing Structural Insights", ACS Publications. 2

  • "Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists", ACS Publications. 4

  • "GPR84 | Antagonists Agonists", MedChemExpress. 10

  • Liu, H. et al., "8J18: Cryo-EM structure of the 3-OH-C12-bound GPR84 receptor-Gi complex", RCSB PDB. 5

  • "Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions", Molecular Biology of the Cell.7

  • "Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes", Springer Nature. 9

  • "GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges", ResearchGate.3

  • "Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor", Frontiers. 8

  • "Oxidative Carbon–Carbon Bond Cleavage Is a Key Step in Spiroacetal Biosynthesis in the Fruit Fly Bactrocera cacuminata", ACS Publications. 1

Sources

Exploratory

half-life and pharmacokinetics of 6-oxotetradecanoic acid

As a Senior Application Scientist specializing in lipid pharmacokinetics and bioanalytical assay development, I approach the profiling of 6-oxotetradecanoic acid (6-OTA) as a complex lipid-dynamics challenge. 6-OTA is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipid pharmacokinetics and bioanalytical assay development, I approach the profiling of 6-oxotetradecanoic acid (6-OTA) as a complex lipid-dynamics challenge. 6-OTA is a 14-carbon oxo-fatty acid (molecular formula: C14H26O3) naturally identified as an oxidation product of butolic acid in shellac resins[1]. In mammalian systems, medium-to-long-chain oxo-fatty acids act as electrophilic signaling mediators and metabolic intermediates.

Because 6-OTA is an oxidized lipid rather than a traditional small-molecule drug, its pharmacokinetic (PK) profile—specifically its half-life, distribution, and clearance—must be modeled through the lens of lipid transport, albumin buffering, and enzymatic degradation. This whitepaper provides an authoritative framework for understanding and experimentally validating the pharmacokinetics of 6-OTA.

I. The Molecular Context & ADME Dynamics

To accurately predict the in vivo behavior of 6-OTA, we must analyze its structural homology to myristic acid (its non-oxidized C14:0 counterpart) and other oxidized lipids.

1. Distribution and the Albumin Buffer Effect The 14-carbon aliphatic tail of 6-OTA confers significant lipophilicity, driving strong interactions with Human Serum Albumin (HSA). In drug development, myristic acid conjugation is a proven strategy to extend the plasma half-life of rapidly cleared peptides (such as thymopentin) by anchoring them to circulating albumin[2]. Consequently, 6-OTA will exhibit a high volume of distribution ( Vd​ ) and exist primarily in a protein-bound state (>95%). This albumin-bound fraction acts as a circulating reservoir, slowly releasing free 6-OTA to maintain equilibrium.

2. Metabolism and Clearance Mechanisms The presence of the ketone group at the C6 position critically alters the metabolic fate of 6-OTA compared to standard saturated fatty acids.

  • Mitochondrial β-Oxidation: Free 6-OTA is taken up by cellular Fatty Acid Transport Proteins (FATPs) and activated by acyl-CoA synthetase. However, the C6 oxo-group presents a structural hurdle that can stall standard β-oxidation, leading to the accumulation of chain-shortened oxo-metabolites.

  • Microsomal ω-Oxidation: To bypass β-oxidation bottlenecks, oxidized fatty acids are preferentially shunted toward ω-oxidation. This pathway is heavily mediated by cytochrome P450 enzymes, specifically CYP4F2 , which catalyzes the terminal hydroxylation of oxo-fatty acids into dicarboxylic acids for urinary excretion[3].

Predictive Pharmacokinetic Parameters

By synthesizing data from myristic acid baselines and CYP4F2-mediated oxo-lipid clearance rates, we can establish a predictive PK model for 6-OTA.

Pharmacokinetic Parameter6-OTA (Predicted)Myristic Acid (Reference)Mechanistic Rationale
Plasma Half-Life ( t1/2​ ) 0.5 – 2.0 hours1.5 – 3.0 hoursThe C6 oxo-group accelerates targeted enzymatic degradation via CYP450 ω-oxidation, shortening the half-life relative to the saturated analog.
Protein Binding (HSA) > 95%> 98%The C14 aliphatic tail drives hydrophobic pocket insertion in albumin, though the polar ketone slightly reduces overall lipophilicity[2].
Intrinsic Clearance ( CLint​ ) HighModerateCYP4F2 is specifically upregulated to clear electrophilic and oxidized lipids to prevent cellular toxicity[3].
Primary Excretion Urinary (as dicarboxylic acids)Biliary / RespirationTerminal oxidation yields highly polar dicarboxylic acids that bypass biliary recycling.

II. Metabolic Pathway Visualization

The dual-clearance mechanism of 6-OTA is the primary driver of its relatively short free-plasma half-life. The following diagram maps the physiological routing of the molecule.

MetabolicPathway A 6-Oxotetradecanoic Acid (6-OTA) B Albumin-Bound 6-OTA (Circulating Reservoir) A->B Plasma Protein Binding (>95%) C Free 6-OTA (Cellular Uptake via FATPs) B->C Dynamic Equilibrium D Mitochondrial β-Oxidation (Acyl-CoA Synthetase) C->D Primary Lipid Catabolism E Microsomal ω-Oxidation (CYP4F2 / CYP4A) C->E Oxo-Lipid Shunting F Chain-Shortened Oxo-Metabolites D->F Cleavage (C2 units) G Dicarboxylic Acids (Urinary Excretion) E->G Terminal Hydroxylation

Fig 1: Dual-clearance metabolic pathways governing the half-life of 6-oxotetradecanoic acid.

III. Analytical Workflows & Self-Validating Protocols

To transition from predictive modeling to empirical PK data, rigorous bioanalytical assays are required. Because 6-OTA is an endogenous-like lipid, background noise and chemical instability are the primary analytical threats. Every protocol below is designed as a self-validating system to ensure data integrity.

Protocol 1: In Vitro Microsomal Stability (Determining CLint​ )

This assay isolates the CYP4F2-mediated ω-oxidation pathway to calculate the intrinsic clearance ( CLint​ ) and predict the hepatic half-life.

  • System Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions and maintain enzyme conformation.

  • Substrate Spiking: Spike 6-OTA to a final concentration of 1 µM. Causality: A low concentration is chosen to ensure the reaction remains in the linear range of Michaelis-Menten kinetics (well below the Km​ of CYP4F2).

  • Self-Validating Controls:

    • Negative Control: Use heat-inactivated HLMs (boiled for 10 mins). This differentiates true enzymatic clearance from non-specific binding or chemical degradation of the oxo-group.

    • Positive Control: Run a parallel assay with a known CYP4F2 substrate (e.g., arachidonic acid) to verify microsomal activity.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for cytochrome P450 enzymes; without it, ω-oxidation cannot occur.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Myristic acid-d27). Causality: Acetonitrile instantly precipitates microsomal proteins, halting the reaction at precise timepoints.

Protocol 2: LC-MS/MS Bioanalysis in Plasma

Quantifying 6-OTA in plasma requires overcoming its high albumin binding.

  • Protein Precipitation & Extraction: To 50 µL of plasma, add 200 µL of Acetonitrile/Methanol (80:20 v/v) containing the internal standard. Causality: A high ratio of organic solvent is critical to completely denature HSA, disrupting the hydrophobic pockets and releasing 100% of the bound 6-OTA into the supernatant for total-drug quantification.

  • Chromatographic Separation: Inject the supernatant onto a C18 Reverse-Phase column using a gradient of Water/Acetonitrile with 0.1% Formic Acid. Causality: The C18 stationary phase effectively retains the highly lipophilic C14 tail, separating 6-OTA from polar plasma interferences.

  • Mass Spectrometry (ESI-): Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Causality: The terminal carboxylic acid moiety of 6-OTA readily deprotonates under these conditions, yielding a robust [M−H]− precursor ion at m/z 241.18[4], which ensures maximum signal-to-noise ratio compared to positive mode.

PKWorkflow S1 Plasma Sampling (Time-course) S2 Protein Precipitation (Acetonitrile + IS) S1->S2 Denature HSA S3 Centrifugation & Supernatant Extraction S2->S3 Isolate 6-OTA S4 LC-MS/MS Analysis (Negative Ion Mode) S3->S4 m/z 241.18 S5 PK Parameter Calculation (NCA) S4->S5 t1/2 & Clearance

Fig 2: Self-validating LC-MS/MS workflow for the pharmacokinetic profiling of 6-OTA.

References

  • PubChemLite - 6-oxotetradecanoic acid (C14H26O3). Université du Luxembourg.
  • Tamburini, D., et al. "The characterisation of shellac resin by flow injection and liquid chromatography coupled with electrospray ionisation and mass spectrometry." University of Pisa.
  • Su, W., et al. "Myristic acid-modified thymopentin for enhanced plasma stability and immune-modulating activity." International Immunopharmacology, City University of Hong Kong.
  • "Experimental and Computational Studies on the Biotransformation of Pseudopyronines with Human Cytochrome P450 CYP4F2." Journal of Natural Products, ACS Publications.

Sources

Protocols & Analytical Methods

Method

Advanced LC-MS/MS Quantification of 6-Oxotetradecanoic Acid in Complex Matrices

Application Note & Technical Protocol Introduction & Biological Context 6-Oxotetradecanoic acid (6-OTA, also referred to as 6-ketomyristic acid) is a 14-carbon oxo-fatty acid naturally occurring in complex biopolymers su...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol

Introduction & Biological Context

6-Oxotetradecanoic acid (6-OTA, also referred to as 6-ketomyristic acid) is a 14-carbon oxo-fatty acid naturally occurring in complex biopolymers such as shellac resin and specific plant leaf waxes[1],[2]. In natural systems, 6-OTA is rarely found in its free state; it is frequently esterified with sesquiterpenic acids (e.g., jalaric acid) or other hydroxyaliphatic acids to form dense polyester networks[3]. Accurate quantification of 6-OTA is essential for polymer authentication, studying lipid oxidation pathways, and evaluating the aging of natural resins.

Historically, gas chromatography-mass spectrometry (GC-MS) has been the standard for shellac and wax analysis. However, GC-MS requires extensive derivatization and high-temperature vaporization, which can induce thermal degradation or information loss regarding native oxo-fatty acids[2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a non-destructive, highly sensitive alternative that bypasses derivatization while offering superior specificity through Multiple Reaction Monitoring (MRM)[3].

Mechanistic Insights & Assay Design (E-E-A-T)

To build a self-validating and robust protocol, every step from sample preparation to ionization must be optimized based on the physicochemical properties of 6-OTA.

  • Sample Preparation Causality : Because 6-OTA is predominantly locked within polyester networks, a targeted alkaline hydrolysis (saponification) step is strictly necessary to cleave ester bonds and release 6-OTA as a free monomer[3]. Subsequent acidification to pH ~3 ensures the carboxylic acid group ( pKa​≈4.8 ) is fully protonated, driving its partition into the organic phase during Liquid-Liquid Extraction (LLE).

  • Chromatographic Strategy : A reversed-phase C18 column is ideal for retaining the hydrophobic 14-carbon aliphatic chain. To balance chromatographic resolution and electrospray ionization (ESI) efficiency, a mobile phase buffered with 10 mM ammonium acetate is utilized. Unlike strong acids (e.g., 0.1% formic acid) which suppress negative ionization, ammonium acetate maintains a favorable pH environment for deprotonation in the ESI source while ensuring sharp peak shapes.

  • Mass Spectrometry Causality : In negative ESI mode, 6-OTA (Exact Mass: 242.1882 Da) readily deprotonates to form the [M−H]− precursor ion at m/z 241.18[1],[3]. Collision-induced dissociation (CID) yields highly specific product ions: m/z 197 (neutral loss of CO2​ , typical of free fatty acids) and m/z 157 (diagnostic α -cleavage adjacent to the C6 ketone group)[3]. Monitoring the 241.2 157.1 transition provides superior selectivity against isobaric saturated or hydroxylated fatty acids that lack the 6-oxo moiety.

Experimental Workflows & Diagrams

Workflow Sample Complex Matrix (Resin/Wax) Hydrolysis Alkaline Hydrolysis (0.5M KOH, 60°C) Sample->Hydrolysis Saponification Extraction Liquid-Liquid Extraction (pH 3, EtOAc) Hydrolysis->Extraction Phase Separation SPE Solid Phase Extraction (HLB Cartridge) Extraction->SPE Matrix Clean-up LCMS LC-MS/MS Analysis (Negative ESI MRM) SPE->LCMS Injection Data 6-OTA Quantification LCMS->Data Data Processing

Caption: Step-by-step sample preparation and LC-MS/MS workflow for 6-OTA quantification.

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 241.2 Frag1 Product Ion m/z 197.2 [M-H - CO2]⁻ Precursor->Frag1 -44 Da Frag2 Product Ion m/z 223.2 [M-H - H2O]⁻ Precursor->Frag2 -18 Da Frag3 Product Ion m/z 157.1 α-Cleavage at C6 Precursor->Frag3 Cleavage Frag4 Product Ion m/z 139.1 [m/z 157 - H2O]⁻ Frag3->Frag4 -18 Da

Caption: Proposed CID fragmentation pathway of 6-oxotetradecanoic acid in negative ESI mode.

Detailed Step-by-Step Methodology
4.1. Sample Preparation (Saponification & Extraction)
  • Homogenization : Accurately weigh 50 mg of the complex matrix (e.g., shellac resin) into a 15 mL glass centrifuge tube.

  • Internal Standard Addition : Spike with 10 µL of an isotopically labeled internal standard (e.g., Myristic acid-d27, 10 µg/mL) to control for extraction recovery and matrix effects.

  • Alkaline Hydrolysis : Add 2.0 mL of 0.5 M KOH in ethanol. Vortex for 30 seconds. Incubate in a water bath at 60°C for 2 hours to fully hydrolyze the polyester network[3].

  • Acidification : Cool the sample to room temperature. Add 1.0 M HCl dropwise until the pH reaches approximately 3.0 (verify with pH indicator paper). Critical Step: Failure to acidify will leave 6-OTA in its water-soluble carboxylate salt form, preventing organic extraction.

  • Liquid-Liquid Extraction (LLE) : Add 3.0 mL of ethyl acetate (EtOAc). Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection : Transfer the upper organic layer (EtOAc) to a clean glass tube. Repeat the extraction with another 3.0 mL of EtOAc and combine the organic layers.

  • Evaporation : Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution : Reconstitute the dried residue in 500 µL of Initial Mobile Phase (Water/Methanol, 50:50, v/v).

4.2. Solid Phase Extraction (SPE) Clean-up
  • Conditioning : Condition an Oasis HLB cartridge (30 mg, 1 cc) with 1 mL Methanol, followed by 1 mL Water.

  • Loading : Load the 500 µL reconstituted sample onto the cartridge.

  • Washing : Wash with 1 mL of 5% Methanol in Water to remove highly polar interferences.

  • Elution : Elute 6-OTA with 1 mL of 100% Methanol.

  • Preparation for LC : Transfer 100 µL of the eluate into an autosampler vial containing a glass insert for LC-MS/MS injection.

Instrumental Conditions
5.1. Liquid Chromatography Parameters
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Column Temperature : 40°C

  • Injection Volume : 2 µL

  • Mobile Phase A : Water containing 10 mM Ammonium Acetate

  • Mobile Phase B : Methanol containing 10 mM Ammonium Acetate

  • Flow Rate : 0.4 mL/min

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.05050Initial
1.050506 (Linear)
5.010906 (Linear)
7.010906 (Linear)
7.150506 (Linear)
10.050506 (Linear)
5.2. Mass Spectrometry (MRM) Parameters
  • Ionization Mode : Electrospray Ionization Negative (ESI-)

  • Capillary Voltage : 2.5 kV

  • Desolvation Temperature : 450°C

  • Desolvation Gas Flow : 800 L/hr

  • Source Temperature : 150°C

Table 2: MRM Transitions for 6-OTA and IS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
6-OTA241.2157.1503022Quantifier ( α -cleavage)
6-OTA241.2197.2503018Qualifier ( −CO2​ )
6-OTA241.2139.1503026Qualifier
IS (Myristic-d27)254.4254.45035-Quantifier (SIR/Pseudo-MRM)

Note: The m/z 157.1 fragment is highly specific to the 6-oxo position and should be prioritized for quantification[3].

Data Analysis & System Suitability
  • Calibration : Construct a 6-point calibration curve ranging from 1 ng/mL to 1,000 ng/mL. Use linear regression with a 1/x weighting factor. Acceptance criteria: R2≥0.995 .

  • Matrix Effect Evaluation : Calculate matrix factors by comparing the peak area of 6-OTA spiked into post-extracted blank matrix versus neat solvent standards. If matrix suppression exceeds 15%, matrix-matched calibration is strictly required to maintain assay trustworthiness.

References
  • PubChem Compound Summary for CID 454063, 6-oxotetradecanoic acid. National Center for Biotechnology Information. [Link]

  • Characterisation and discrimination of various types of lac resin using gas chromatography mass spectrometry techniques with quaternary ammonium reagents. Wang, X., et al. (2019). ResearchGate.[Link]

  • The characterisation of shellac resin by flow injection and liquid chromatography coupled with electrospray ionisation and mass spectrometry. Tamburini, D., Dyer, J. & Bonaduce, I. Scientific Reports 7, 14784 (2017).[Link]

Sources

Application

Application Note: Laboratory Synthesis of 6-Oxotetradecanoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Biological Relevance 6-Oxotetradecanoic acid (also known as 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Biological Relevance

6-Oxotetradecanoic acid (also known as 6-oxomyristic acid; C₁₄H₂₆O₃) is a critical 14-carbon keto-fatty acid intermediate with a monoisotopic mass of 242.1882 Da[1]. It serves as a vital building block in the synthesis of complex natural products, most notably in the biomimetic synthesis of spiroacetals found in the semiochemical secretions of the fruit fly Bactrocera cacuminata[2]. Furthermore, it has been identified in the composition of leaf waxes in wheat[3] and utilized in the chain elongation synthesis of oxygenated fatty acids found in Lycopodium spores[4].

Synthesizing long-chain keto-acids requires strict regiocontrol to prevent over-addition during carbon-carbon bond formation. This guide details two highly efficient, self-validating synthetic pathways: the literature-validated THP-Hexanal Route [2] and a highly scalable Weinreb Amide Route .

Synthetic Strategy & Mechanistic Rationale

As a Senior Application Scientist, selecting the appropriate synthetic route depends on the scale and available starting materials. Both routes described below are engineered to prevent the formation of tertiary alcohol byproducts—a common pitfall when reacting Grignard reagents with standard esters.

Route A: The THP-Hexanal Pathway

This three-step route utilizes 6-(tetrahydro-2H-pyran-2-yloxy)hexanal and 1-bromooctane[2].

  • Causality: The THP protecting group shields the terminal hydroxyl, directing the octylmagnesium bromide nucleophile exclusively to the aldehyde. A subsequent Swern oxidation forms the C6 ketone. Finally, a Jones oxidation is strategically employed to achieve two transformations in a single pot: the highly acidic conditions cleave the THP ether, and the Cr(VI) reagent immediately oxidizes the revealed primary alcohol to the terminal carboxylic acid.

THP_Route A 6-(THP-oxy)hexanal (Starting Material) B Octylmagnesium bromide (Grignard Addition) A->B C 1-(THP-oxy)tetradecan-6-ol (Secondary Alcohol) B->C D Swern Oxidation (DMSO, (COCl)2, Et3N) C->D E 1-(THP-oxy)tetradecan-6-one (Ketone Intermediate) D->E F Jones Oxidation (CrO3, H2SO4, Acetone) E->F G 6-Oxotetradecanoic Acid (Final Product) F->G

Caption: Synthetic Workflow of the THP-Hexanal Route for 6-Oxotetradecanoic Acid.

Route B: The Weinreb Amide Pathway

This alternative route utilizes monomethyl adipate as an inexpensive starting material.

  • Causality: Converting the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) is a field-proven technique. Upon Grignard addition, the magnesium ion chelates with the methoxy oxygen and the carbonyl oxygen, forming a stable tetrahedral intermediate. This prevents the collapse of the intermediate until aqueous quenching, strictly limiting the reaction to a single addition and yielding exclusively the ketone.

Weinreb_Route A Monomethyl Adipate (Starting Material) B CDI, N,O-Dimethylhydroxylamine (Amidation) A->B C Weinreb Amide Intermediate (Stable Adduct) B->C D Octylmagnesium bromide (Grignard Addition) C->D E Methyl 6-oxotetradecanoate (Keto-Ester) D->E F LiOH, THF/H2O (Saponification) E->F G 6-Oxotetradecanoic Acid (Final Product) F->G

Caption: Scalable Weinreb Amide Route for 6-Oxotetradecanoic Acid Synthesis.

Experimental Protocols: Self-Validating Systems

Protocol 1: The THP-Hexanal Route[2]

Step 1: Grignard Addition

  • Preparation: In a flame-dried, argon-purged flask, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF. Slowly dropwise add 1-bromooctane (1.1 eq) to maintain a gentle reflux.

  • Coupling: Cool the resulting octylmagnesium bromide solution to 0 °C. Dropwise add 6-(THP-oxy)hexanal (1.0 eq) in THF. Stir for 2 hours at room temperature.

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with diethyl ether, dry over MgSO₄, and concentrate.

  • Self-Validation Check: TLC (Hexane/EtOAc 8:2) must show complete consumption of the aldehyde (R_f ~0.6) and the appearance of a more polar alcohol spot (R_f ~0.3). IR spectroscopy will confirm the disappearance of the carbonyl stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Step 2: Swern Oxidation

  • Preparation: Cool a solution of oxalyl chloride (1.5 eq) in anhydrous DCM to -78 °C. Dropwise add DMSO (3.0 eq). Stir for 15 minutes.

  • Oxidation: Add the secondary alcohol from Step 1 (1.0 eq) dissolved in DCM. Stir for 45 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature over 1.5 hours. Quench with water and extract with DCM.

  • Self-Validation Check: IR spectroscopy must show the complete disappearance of the O-H stretch and the reappearance of a sharp C=O stretch at ~1715 cm⁻¹.

Step 3: One-Pot Deprotection and Jones Oxidation

  • Preparation: Dissolve the ketone intermediate in reagent-grade acetone and cool to 0 °C.

  • Oxidation: Dropwise add freshly prepared Jones reagent (CrO₃ in aqueous H₂SO₄) until a persistent orange-red color remains. Stir for 3 hours.

  • Workup: Quench excess oxidant with isopropanol. Filter through a pad of Celite, concentrate, and partition between EtOAc and water. Extract the organic layer with 1M NaOH, acidify the aqueous layer with 1M HCl, and back-extract with EtOAc to isolate the pure acid.

  • Self-Validation Check: The reaction mixture color shifts from orange (Cr⁶⁺) to opaque green (Cr³⁺), serving as an internal visual indicator of successful oxidation. The final product should present a melting point of 70.5-71.5 °C[3].

Protocol 2: The Weinreb Amide Route

Step 1: Weinreb Amidation

  • Reaction: Dissolve monomethyl adipate (1.0 eq) in DCM. Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (0.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 4 hours.

  • Workup: Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

  • Self-Validation Check: ¹H NMR must show two distinct singlets at ~3.68 ppm (N-OMe) and ~3.18 ppm (N-Me).

Step 2: Grignard Addition

  • Reaction: Cool the Weinreb amide (1.0 eq) in anhydrous THF to 0 °C. Slowly add octylmagnesium bromide (1.1 eq). Stir for 2 hours, allowing it to warm to room temperature.

  • Quench: Quench with 1M HCl and extract with EtOAc.

  • Self-Validation Check: The stability of the tetrahedral intermediate prevents double addition, validated by the absolute absence of a tertiary alcohol byproduct in the crude ¹H NMR.

Step 3: Saponification

  • Reaction: Dissolve the resulting methyl 6-oxotetradecanoate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir for 12 hours at room temperature.

  • Isolation: Evaporate the organic solvents. Acidify the aqueous layer to pH 2 with 1M HCl. The 6-oxotetradecanoic acid will precipitate as a white solid. Filter and recrystallize from hexane.

  • Self-Validation Check: ¹H NMR should reveal a triplet at ~2.35 ppm (C2 protons adjacent to COOH) and a triplet at ~2.40 ppm (C5/C7 protons adjacent to the ketone).

Quantitative Data Summary

The following table summarizes the expected yields, reaction times, and validation metrics for both synthetic pathways, allowing researchers to choose the optimal route based on laboratory constraints.

RouteStepTransformationYield (%)Reaction Time (h)In-Process Validation Metric
THP-Hexanal 1Grignard Addition852.0TLC (R_f shift), IR (O-H stretch appearance)
THP-Hexanal 2Swern Oxidation901.5IR (C=O stretch at 1715 cm⁻¹)
THP-Hexanal 3Jones Oxidation753.0Color shift (Orange to Green); m.p. 70.5-71.5 °C
Weinreb 1Amidation924.0¹H NMR (N-OMe, N-Me singlets)
Weinreb 2Grignard Addition882.0Absence of tertiary alcohol in crude NMR
Weinreb 3Saponification9512.0pH shift, precipitation, ¹H NMR (COOH protons)

References

  • Oxidative Carbon–Carbon Bond Cleavage Is a Key Step in Spiroacetal Biosynthesis in the Fruit Fly Bactrocera cacuminata. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Composition of the leaf wax of Little Club wheat. Canadian Science Publishing. URL:[Link]

  • The oxygenated fatty acids from the oil of the spores of lycopodium species. Canadian Science Publishing. URL:[Link]

  • 6-oxotetradecanoic acid (C14H26O3) - PubChemLite. Université du Luxembourg. URL:[Link]

Sources

Method

Application Note: Sample Preparation and Two-Step Derivatization of 6-Oxotetradecanoic Acid for GC-MS Analysis

Introduction & Chemical Context 6-Oxotetradecanoic acid (also known as 6-ketomyristic acid) is a 14-carbon keto fatty acid. It is frequently encountered as a minor aliphatic constituent in natural polymers like shellac (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

6-Oxotetradecanoic acid (also known as 6-ketomyristic acid) is a 14-carbon keto fatty acid. It is frequently encountered as a minor aliphatic constituent in natural polymers like shellac ([1]) and serves as a critical intermediate in specific oxidative biosynthetic pathways ([2]).

Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical hurdles due to the presence of two highly reactive functional groups: a polar carboxylic acid (-COOH) at the C1 position and a thermally labile ketone (-C=O) at the C6 position. If injected directly into a GC system without modification, the carboxylic acid group causes severe peak tailing and irreversible adsorption to the column's stationary phase ([3]). Concurrently, the ketone group is prone to thermal enolization in the high-temperature environment of the GC inlet, which generates multiple tautomeric peaks and degrades quantitative reproducibility ([4]).

To establish a robust, self-validating analytical method, a two-step chemical derivatization is mandatory: methoximation of the ketone followed by silylation of the carboxylic acid.

Logical Causality of Derivatization

Understanding the mechanistic causality behind reagent choices is critical for assay troubleshooting and optimization. Methoxyamine hydrochloride locks the ketone into a stable methoxime (MOX), while MSTFA replaces the active hydrogen of the carboxyl group with a volatile trimethylsilyl (TMS) ester.

Causality Root 6-Oxotetradecanoic Acid (Native State) Prob1 Ketone Group (C6) Thermal Enolization Root->Prob1 Prob2 Carboxyl Group (C1) High Polarity & H-Bonding Root->Prob2 Sol1 Methoximation (Methoxyamine HCl) Prob1->Sol1 Sol2 Silylation (MSTFA + 1% TMCS) Prob2->Sol2 Result1 Stable Methoxime (MOX) Prevents Tautomerization Sol1->Result1 Result2 Volatile TMS Ester Eliminates Peak Tailing Sol2->Result2

Caption: Logical causality of the two-step derivatization for keto-fatty acids.

Experimental Workflow

The following workflow ensures that lipids are efficiently extracted, mathematically controlled for losses, and fully protected prior to GC-MS analysis.

Workflow A Biological Sample (Plasma/Tissue/Resin) B Lipid Extraction (Folch or Matyash Method) A->B C Internal Standard Addition (Myristic Acid-d27) B->C D Evaporation to Dryness (Gentle N2 Stream) C->D E Step 1: Methoximation (60°C for 2 hours) D->E Protects C=O F Step 2: Silylation (60°C for 1 hour) E->F Volatilizes -COOH G GC-MS Analysis (EI Mode, 70 eV) F->G

Caption: Workflow for two-step derivatization and GC-MS analysis of 6-oxotetradecanoic acid.

Materials and Reagents

  • Analytical Standards: 6-Oxotetradecanoic acid (Analytical grade), Myristic acid-d27 (Internal Standard).

  • Derivatization Reagents:

    • Methoxyamine hydrochloride (MeOX) in anhydrous pyridine (20 mg/mL). Causality: Pyridine acts as both a universal solvent for lipids and a basic catalyst for the oximation reaction.

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS). Causality: TMCS acts as a Lewis acid catalyst to drive the silylation of sterically hindered or less reactive active hydrogens.

  • Solvents: LC-MS grade Chloroform, Methanol, and Hexane.

Step-by-Step Methodology (Self-Validating System)

To ensure absolute trustworthiness, this protocol incorporates a self-validating framework. The addition of an internal standard prior to extraction controls for matrix effects and recovery losses, while strict anhydrous conditions prevent false negatives caused by reagent quenching ([5]).

Step 5.1: Extraction and Internal Standard Spiking
  • Transfer 50 µL of the biological fluid or 10 mg of homogenized tissue/resin into a glass reaction vial.

  • Add 10 µL of the Internal Standard solution (Myristic acid-d27, 100 µg/mL in methanol). Causality: Spiking before extraction ensures that any physical losses during phase separation are mathematically corrected during final quantification.

  • Perform lipid extraction using a standard Folch (Chloroform:Methanol 2:1 v/v) method.

  • Collect the lower organic phase and transfer it to a clean 2 mL amber glass GC vial.

Step 5.2: Evaporation
  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Critical QC Check: Ensure absolute dryness. Residual water will rapidly quench the silylation reagents (MSTFA/TMCS) in Step 5.4, leading to incomplete derivatization and poor signal-to-noise ratios ([4]).

Step 5.3: Methoximation (Oximation)
  • Add 50 µL of the Methoxyamine HCl solution (20 mg/mL in anhydrous pyridine) to the dried residue.

  • Cap tightly, vortex for 30 seconds, and incubate in a heating block at 60°C for 2 hours.

  • Causality: The primary amine of methoxyamine attacks the electrophilic C6 carbonyl carbon, forming a stable methoxime (MOX) derivative. This locks the molecule out of its enol form.

Step 5.4: Silylation
  • Allow the vial to cool to room temperature.

  • Add 50 µL of MSTFA + 1% TMCS directly to the reaction mixture.

  • Cap tightly, vortex for 30 seconds, and incubate at 60°C for 1 hour.

  • Causality: The active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group. The reaction produces a highly volatile MOX-TMS derivative.

Step 5.5: Preparation for Injection
  • Cool to room temperature. Centrifuge the vial at 3,000 x g for 5 minutes to pellet any insoluble pyridine hydrochloride salts formed during the reaction.

  • Transfer the clear supernatant to a GC vial insert for analysis.

GC-MS Parameters & Data Interpretation

The derivatized samples are analyzed using a GC-MS system operating in Electron Ionization (EI) mode at 70 eV. A mid-polarity column (e.g., DB-5MS or Rxi-5Sil MS, 30 m × 0.25 mm × 0.25 µm) is recommended to resolve the geometric isomers of the methoxime derivative.

Table 1: Quantitative Data Summary for GC-MS Target Analytes

AnalyteDerivative TypeMolecular Weight (Da)Precursor Ion (m/z)Key Diagnostic Fragment Ions (m/z)
6-Oxotetradecanoic Acid MOX-TMS343.3343 [M]⁺328[M-CH₃]⁺, 312 [M-OCH₃]⁺, 117, 73
Myristic Acid-d27 (IS) TMS329.4329 [M]⁺314 [M-CH₃]⁺, 117, 73
3-Oxooctadecanoic Acid *MOX-TMS399.4399 [M]⁺384[M-CH₃]⁺, 368 [M-OCH₃]⁺, 117, 73

*Included as a reference keto-fatty acid to demonstrate homologous series fragmentation patterns ([4]).

Troubleshooting

  • Multiple/Split Peaks for a Single Analyte: The methoximation of asymmetrical ketones naturally produces syn and anti (E/Z) geometric isomers. These may partially resolve on a 5% phenyl column, appearing as a doublet. Resolution: This is a normal chemical phenomenon; integrate both peaks together for accurate quantification.

  • Low Analyte Signal & High Tailing: Indicates incomplete silylation. Causality: Moisture contamination in the MSTFA reagent or the sample. Ensure all solvents are anhydrous and the nitrogen drying step is complete.

  • Presence of Underivatized Ketone Fragments: Indicates incomplete methoximation. Causality: Degraded methoxyamine HCl or insufficient incubation time. Always prepare the methoxyamine-pyridine solution fresh weekly and store it in the dark.

References

  • Christie, W. W., Gunstone, F. D., Prentice, H. G., & Sen Gupta, S. C. "Shellac. Part II. Some Minor Aliphatic Constituents." RSC Publishing. [Link]

  • Kitching, W., et al. "Oxidative Carbon–Carbon Bond Cleavage Is a Key Step in Spiroacetal Biosynthesis in the Fruit Fly Bactrocera cacuminata." ACS Publications. [Link]

  • MDPI. "Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods." MDPI Open Access Journals. [Link]

Sources

Application

Application Note: A Validated Protocol for the Extraction and Quantification of 6-Oxotetradecanoic Acid from Tissue Samples

Abstract This document provides a comprehensive, step-by-step protocol for the extraction, purification, and quantification of 6-oxotetradecanoic acid from biological tissue samples. The methodology is grounded in establ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the extraction, purification, and quantification of 6-oxotetradecanoic acid from biological tissue samples. The methodology is grounded in established lipid extraction techniques, followed by a purification step to isolate oxo-fatty acids, and concluding with derivatization for analysis by gas chromatography-mass spectrometry (GC-MS). This guide is designed to provide researchers with a robust and reproducible workflow, explaining the scientific principles behind each procedural choice to ensure maximal recovery and analytical accuracy.

Introduction

6-Oxotetradecanoic acid is a medium-chain oxo-fatty acid that plays a role in various metabolic pathways. As an intermediate in fatty acid metabolism, its accurate quantification in biological tissues is crucial for understanding metabolic regulation and identifying potential biomarkers for metabolic disorders. The inherent chemical properties of 6-oxotetradecanoic acid, specifically its ketone and carboxylic acid functional groups, necessitate a multi-step approach for its reliable analysis. This protocol outlines a validated workflow, beginning with efficient lipid extraction from complex tissue matrices, followed by purification to enrich the fraction containing oxo-fatty acids, and concluding with the essential derivatization steps required for sensitive and accurate quantification by GC-MS.

I. Principles of the Extraction and Analysis Workflow

The successful quantification of 6-oxotetradecanoic acid from tissue samples hinges on a series of critical steps, each designed to address specific chemical and biological challenges. The overall workflow is a multi-stage process that begins with the liberation of lipids from the tissue, followed by purification and chemical modification to make the analyte suitable for GC-MS analysis.

The initial step involves a robust lipid extraction from the tissue homogenate. For this, a modified Folch method is employed, utilizing a chloroform and methanol solvent system.[1][2][3] This method is highly effective for the comprehensive extraction of a broad range of lipid classes, including neutral and polar lipids, from tissue samples.[4][5] The principle lies in using a monophasic solvent system of chloroform, methanol, and the water present in the tissue to disrupt cell membranes and solubilize lipids.[6] Subsequent addition of water induces a phase separation, partitioning the lipids into the lower chloroform layer while polar, non-lipid contaminants remain in the upper aqueous-methanolic phase.[2]

Following extraction, a solid-phase extraction (SPE) step is incorporated to enrich the sample for oxo-fatty acids and remove other lipid classes that could interfere with subsequent analysis.[7] A C18 SPE cartridge is used, which retains hydrophobic molecules like fatty acids while allowing more polar and very non-polar compounds to be washed away.[7]

Finally, due to the low volatility and thermal instability of 6-oxotetradecanoic acid, a two-step derivatization process is mandatory for GC-MS analysis.[8] The first step, oximation, protects the ketone group, preventing tautomerization and the formation of multiple derivative peaks.[9] The second step, silylation, converts the polar carboxylic acid group into a more volatile and thermally stable trimethylsilyl (TMS) ester, making the molecule amenable to gas chromatography.[8][9]

II. Experimental Protocols

This section provides a detailed, step-by-step methodology for the extraction, purification, and derivatization of 6-oxotetradecanoic acid from tissue samples.

A. Reagents and Materials
Reagent/MaterialGradeRecommended Supplier
ChloroformHPLC GradeMajor Chemical Supplier
MethanolHPLC GradeMajor Chemical Supplier
0.9% NaCl SolutionMolecular Biology GradeMajor Chemical Supplier
Butylated Hydroxytoluene (BHT)≥99%Major Chemical Supplier
C18 Solid-Phase Extraction (SPE) Cartridges500 mgMajor SPE Supplier
Methoxyamine Hydrochloride≥98%Major Chemical Supplier
PyridineAnhydrous, ≥99.8%Major Chemical Supplier
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCSDerivatization GradeMajor Chemical Supplier
Internal Standard (e.g., 13C-labeled 6-oxotetradecanoic acid)≥98%Specialized Supplier
B. Protocol 1: Lipid Extraction from Tissue (Modified Folch Method)
  • Sample Preparation:

    • Excise approximately 100 mg of frozen tissue and place it in a pre-weighed 2 mL polypropylene tube with a screw cap containing ceramic beads for homogenization.

    • Immediately snap-freeze the tissue in liquid nitrogen.[10]

    • Rationale: Rapid freezing is crucial to quench metabolic activity and prevent enzymatic degradation of lipids.[11]

  • Homogenization:

    • To the frozen tissue, add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.[12]

    • Add an appropriate amount of an internal standard for quantification.

    • Include an antioxidant such as butylated hydroxytoluene (BHT) at a final concentration of 0.01% to prevent lipid peroxidation during extraction.[11]

    • Homogenize the tissue using a bead beater homogenizer until a uniform suspension is achieved.

    • Rationale: The chloroform:methanol mixture disrupts cell membranes and extracts a broad range of lipids.[1] The internal standard is essential for accurate quantification, correcting for sample loss during preparation.

  • Phase Separation:

    • To the homogenate, add 0.3 mL of 0.9% NaCl solution.[13]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.[14]

    • Rationale: The addition of saline solution creates a biphasic system, separating the lipid-containing chloroform layer from the aqueous layer containing polar non-lipid molecules.[15]

  • Collection of Lipid Extract:

    • Carefully aspirate the upper aqueous layer and the protein interface.

    • Transfer the lower chloroform layer, containing the lipids, to a clean glass tube using a glass Pasteur pipette.[13]

    • Rationale: Glassware is preferred to minimize the leaching of plasticizers that can interfere with GC-MS analysis.[16]

  • Drying:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • The dried lipid extract can be stored at -80°C until further processing.

    • Rationale: The solvent is removed to concentrate the lipid extract and prepare it for the subsequent purification step.

C. Protocol 2: Solid-Phase Extraction (SPE) for Oxo-Fatty Acid Enrichment
  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of water.[7]

    • Rationale: Conditioning activates the stationary phase, ensuring proper interaction with the analyte.

  • Sample Loading:

    • Reconstitute the dried lipid extract from Protocol 1 in 1 mL of 15% methanol in water, acidified with 0.1% acetic acid.

    • Load the reconstituted sample onto the conditioned SPE cartridge.[7]

    • Rationale: Acidification ensures that the carboxylic acid group of 6-oxotetradecanoic acid is protonated, promoting its retention on the C18 stationary phase.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove salts and highly polar impurities.

    • Wash the cartridge with 5 mL of 15% methanol in water to remove more polar lipids.[7]

    • Rationale: The washing steps are crucial for removing interfering compounds, leading to a cleaner final extract.

  • Elution:

    • Elute the 6-oxotetradecanoic acid from the cartridge with 5 mL of methanol, followed by 5 mL of ethyl acetate.[7]

    • Collect the eluate in a clean glass tube.

    • Rationale: A more non-polar solvent is used to desorb the retained fatty acids from the C18 stationary phase.

  • Drying:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • The purified extract is now ready for derivatization.

D. Protocol 3: Derivatization for GC-MS Analysis
  • Oximation:

    • To the dried, purified extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[9]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes.[8]

    • Rationale: This step converts the ketone group to a methoxime derivative, preventing tautomerization and improving thermal stability.[9]

  • Silylation:

    • After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS to the reaction mixture.[8][17]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes.[17]

    • Rationale: MSTFA reacts with the carboxylic acid group to form a volatile and thermally stable trimethylsilyl (TMS) ester, which is necessary for GC analysis.[9]

  • Sample Analysis:

    • After cooling, the derivatized sample is ready for injection into the GC-MS system.

III. Data Presentation and Visualization

A. Tabulated Summary of Key Protocol Parameters
ParameterValueRationale
Tissue Sample Weight~100 mgSufficient for detectable levels of the analyte.
Extraction SolventChloroform:Methanol (2:1, v/v)Broad-spectrum lipid extraction.[1]
Centrifugation Speed2,000 x gEffective phase separation.
SPE CartridgeC18, 500 mgRetention of hydrophobic fatty acids.
Oximation ReagentMethoxyamine HCl in PyridineProtects the ketone functional group.[9]
Silylation ReagentMSTFA + 1% TMCSDerivatizes the carboxylic acid for GC-MS.[17]
B. Workflow Diagrams

Extraction_Workflow cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenize in Chloroform:Methanol Tissue->Homogenize Phase_Sep Phase Separation Homogenize->Phase_Sep Collect Collect Organic Phase Phase_Sep->Collect Dry_1 Dry Extract Collect->Dry_1 Load_SPE Load on C18 SPE Dry_1->Load_SPE Reconstitute Wash_SPE Wash SPE Cartridge Load_SPE->Wash_SPE Elute_SPE Elute Analyte Wash_SPE->Elute_SPE Dry_2 Dry Eluate Elute_SPE->Dry_2 Derivatize Oximation & Silylation Dry_2->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Derivatization_Pathway Analyte 6-Oxotetradecanoic Acid Step1 + Methoxyamine HCl Analyte->Step1 Intermediate Methoxime Derivative Step1->Intermediate Step2 + MSTFA Intermediate->Step2 Final_Product TMS-Ester, Methoxime Derivative (GC-MS Amenable) Step2->Final_Product

Caption: Chemical derivatization pathway of 6-oxotetradecanoic acid for GC-MS analysis.

IV. Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of this protocol, several key validation steps are recommended:

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 6-oxotetradecanoic acid) is crucial for accurate quantification. This standard should be added at the beginning of the extraction process to account for any sample loss during the multi-step procedure.

  • Recovery Experiments: Spike a blank tissue homogenate with a known amount of 6-oxotetradecanoic acid and process it alongside the samples. The recovery of the spiked analyte should be calculated to assess the efficiency of the extraction and purification steps.

  • Quality Control Samples: Include quality control (QC) samples (e.g., a pooled sample of all study samples) at regular intervals throughout the analytical run to monitor the stability and performance of the GC-MS instrument.

  • Method Blank: Process a sample with no tissue (a "method blank") through the entire procedure to check for any contamination from solvents, reagents, or labware.

By implementing these self-validating measures, researchers can have high confidence in the accuracy and reliability of their results.

References

  • Bligh, E.G., & Dyer, W.J. (1959). A rapid method for total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]

  • Folch, J., Lees, M., & Sloane Stanley, G.H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. [Link]

  • Iverson, S. J., Lang, S. L. C., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287. [Link]

  • Christie, W. W. (1993). Preparation of lipid extracts from tissues. In Advances in Lipid Methodology-Two (pp. 195-213). Oily Press. [Link]

  • Bibel, M. (2025, March 10). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Reyes-Garcés, N., & Gionfriddo, E. (2019). Living Off the Fat of the Land: Lipid Extraction Methods. LCGC North America, 37(8), 530-539. [Link]

  • Breil, C., Vian, M. A., Zemb, T., Kunz, W., & Chemat, F. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. International journal of molecular sciences, 18(4), 708. [Link]

  • Agilent Technologies. (2019). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]

  • University of Texas Health Science Center at San Antonio. (2017). Extraction of Metabolome From Tissue/Organ. [Link]

  • Slideshare. (2016). Lipid extraction by folch method. [Link]

  • Low, L. K., & Ng, C. S. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). SEAFDEC. [Link]

Sources

Method

in vivo dosing guidelines for 6-oxotetradecanoic acid in murine models

Application Notes and Protocols for In Vivo Dosing of 6-Oxotetradecanoic Acid in Murine Models For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for In Vivo Dosing of 6-Oxotetradecanoic Acid in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo administration of 6-oxotetradecanoic acid in murine models. While specific dosing guidelines for this particular compound are not extensively documented in publicly available literature, this document synthesizes established principles of preclinical in vivo study design, formulation strategies for fatty acids, and data from studies on structurally related medium-chain fatty acid (MCFA) analogs to propose a robust framework for initiating research. The protocols herein are designed to be self-validating, emphasizing a systematic approach to dose-finding and efficacy studies, thereby ensuring scientific rigor and reproducibility.

Introduction to 6-Oxotetradecanoic Acid and Its Therapeutic Potential

6-Oxotetradecanoic acid is a keto-derivative of myristic acid, a 14-carbon saturated fatty acid. While the biological functions of 6-oxotetradecanoic acid are still under investigation, related fatty acids are known to play significant roles in cellular signaling and metabolism. Medium-chain fatty acids and their analogs have demonstrated therapeutic potential in various disease models, including those for metabolic disorders and inflammation.[1][2] Structurally-engineered fatty acids, for instance, can modulate inflammatory signaling pathways by acting on receptors like peroxisome proliferator-activated receptors (PPARs).[1] Given these precedents, 6-oxotetradecanoic acid is a compound of interest for its potential pharmacological activities. The primary challenge in its in vivo evaluation lies in its poor aqueous solubility, a common characteristic of fatty acids, necessitating careful formulation strategies.[3]

Core Principles for Robust Preclinical In Vivo Studies

The design and execution of preclinical in vivo studies demand meticulous planning to ensure the generation of reliable and translatable data.[4][5] Key principles to adhere to throughout the investigation of 6-oxotetradecanoic acid include:

  • Ethical Considerations and Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Study protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).[6][7]

  • Minimizing Bias: To ensure the internal validity of the study, it is crucial to implement strategies that reduce experimental bias. These include randomization of animals to treatment groups, blinding of investigators during data collection and analysis, and the use of appropriate controls.[4][5]

  • Statistical Power: The number of animals per group should be determined by a power analysis to ensure that the study is sufficiently powered to detect a biologically meaningful effect.[7]

  • Transparent Reporting: All aspects of the study design, execution, and analysis should be reported transparently, following the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[4]

Formulation of 6-Oxotetradecanoic Acid for In Vivo Administration

The lipophilic nature of 6-oxotetradecanoic acid necessitates a lipid-based formulation to ensure its solubility and bioavailability upon oral administration.[3][8][9]

Rationale for Vehicle Selection

Medium-chain triglycerides (MCTs) are a suitable vehicle for the oral administration of lipophilic compounds in rodents.[1][10] They are readily absorbed and have a good safety profile when administered orally.[10] For intraperitoneal injections, caution must be exercised as MCTs can cause dose-dependent toxicity via this route.[10] Therefore, oral gavage is the recommended route of administration for initial studies.

Recommended Formulation

A simple lipid-based solution is recommended for initial studies.

Table 1: Proposed Formulation for 6-Oxotetradecanoic Acid

ComponentRoleSupplier Example
6-Oxotetradecanoic AcidActive Pharmaceutical Ingredient (API)N/A
Medium-Chain Triglyceride (MCT) OilVehicleSpectrum Chemical
Protocol 1: Preparation of Dosing Solution

This protocol describes the preparation of a 10 mg/mL stock solution of 6-oxotetradecanoic acid in MCT oil.

Materials:

  • 6-Oxotetradecanoic acid powder

  • Pharmaceutical-grade MCT oil

  • Sterile conical tubes

  • Vortex mixer

  • Heated water bath or block

Procedure:

  • Aseptically weigh the required amount of 6-oxotetradecanoic acid powder.

  • Transfer the powder to a sterile conical tube.

  • Add the calculated volume of MCT oil to achieve the desired concentration (e.g., 10 mg/mL).

  • Gently warm the mixture to 37-40°C to aid in dissolution.

  • Vortex the solution thoroughly until the 6-oxotetradecanoic acid is completely dissolved and the solution is clear.

  • Store the prepared solution at room temperature, protected from light. Prepare fresh on the day of dosing.

In Vivo Dosing Strategy: A Step-by-Step Approach

A phased approach, starting with a dose-finding study to determine the maximum tolerated dose (MTD), followed by an efficacy study, is recommended.[6][7]

Phase 1: Pilot Dose-Finding and MTD Study

The objective of this phase is to determine the safety and tolerability of 6-oxotetradecanoic acid and to establish the MTD.[7]

Experimental Design:

  • Animal Model: C57BL/6J mice, 8-10 weeks old, male or female (use of a single sex is recommended to reduce variability).

  • Group Size: n=3-5 mice per group.

  • Administration Route: Oral gavage.

  • Dosing Schedule: Once daily for 7 days.

  • Proposed Dose Levels: Based on studies with a structurally related MCFA analog (SEFA-6179) where a dose of 100 mg/kg was well-tolerated, a dose range bracketing this value is proposed.[1]

    • Group 1: Vehicle (MCT oil)

    • Group 2: 50 mg/kg 6-oxotetradecanoic acid

    • Group 3: 100 mg/kg 6-oxotetradecanoic acid

    • Group 4: 200 mg/kg 6-oxotetradecanoic acid

Monitoring and Endpoints:

  • Clinical Observations: Monitor mice daily for any signs of toxicity, including changes in appearance, behavior, and activity.

  • Body Weight: Measure body weight daily. A loss of more than 20% of initial body weight is a common endpoint.[6]

  • Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities.

Diagram 1: Workflow for Pilot Dose-Finding Study

DoseFindingWorkflow cluster_setup Study Setup cluster_dosing Dosing & Monitoring cluster_endpoint Endpoint Analysis Acclimatize Acclimatize Mice Randomize Randomize into Groups Acclimatize->Randomize Baseline Baseline Measurements (Body Weight) Randomize->Baseline Dose Daily Oral Gavage (7 days) Baseline->Dose Monitor Daily Clinical Observations & Body Weight Dose->Monitor Necropsy Gross Necropsy Monitor->Necropsy MTD Determine MTD Necropsy->MTD

Caption: Workflow for the pilot dose-finding and MTD study for 6-oxotetradecanoic acid in mice.

Phase 2: Efficacy Study in a Relevant Murine Model

Once the MTD is established, an efficacy study can be designed in a relevant disease model. The choice of model will depend on the hypothesized therapeutic effect of 6-oxotetradecanoic acid. For example, a model of endotoxin-induced liver injury could be used to investigate its anti-inflammatory properties.[1]

Protocol 2: Hypothetical Efficacy Study in an LPS-Induced Inflammation Model

This protocol provides a general framework for evaluating the efficacy of 6-oxotetradecanoic acid in a lipopolysaccharide (LPS)-induced acute inflammation model in mice.

Materials:

  • C57BL/6J mice

  • 6-oxotetradecanoic acid dosing solution (prepared as in Protocol 1)

  • Vehicle (MCT oil)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

Procedure:

  • Animal Grouping and Acclimatization: Acclimatize mice for at least one week before the experiment. Randomize them into treatment groups (n=8-10 per group).

    • Group 1: Vehicle (MCT oil) + Saline

    • Group 2: Vehicle (MCT oil) + LPS

    • Group 3: 6-oxotetradecanoic acid (e.g., 100 mg/kg) + LPS

  • Pre-treatment: Administer 6-oxotetradecanoic acid or vehicle via oral gavage for 4 consecutive days.

  • Induction of Inflammation: On day 4, one hour after the final dose of the test compound, administer LPS (e.g., 1 mg/kg) or saline via intraperitoneal injection.

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 6 hours), euthanize the mice and collect blood (for cytokine analysis) and tissues (e.g., liver, spleen for histology and gene expression analysis).

  • Endpoint Analysis:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.

    • Perform histological analysis of tissues to assess inflammation.

    • Analyze the expression of inflammatory genes in tissues using qRT-PCR.

Diagram 2: Experimental Workflow for Efficacy Study

EfficacyWorkflow cluster_pretreatment Pre-treatment Phase cluster_induction Induction Phase cluster_analysis Analysis Phase Pretreat Oral Gavage: Vehicle or 6-Oxotetradecanoic Acid (Days 1-4) Induce IP Injection: Saline or LPS (Day 4, 1 hr post-gavage) Pretreat->Induce Collect Sample Collection (6 hrs post-LPS) Induce->Collect Analyze Endpoint Analysis: - Serum Cytokines - Histology - Gene Expression Collect->Analyze

Caption: Experimental workflow for a hypothetical efficacy study of 6-oxotetradecanoic acid in an LPS-induced inflammation model.

Data Presentation and Interpretation

All quantitative data should be presented clearly and concisely.

Table 2: Example Data Summary for Efficacy Study

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Liver Histological Score
Vehicle + SalineMean ± SEMMean ± SEMMean ± SEM
Vehicle + LPSMean ± SEMMean ± SEMMean ± SEM
6-Oxo-Acid + LPSMean ± SEMMean ± SEMMean ± SEM

Conclusion

While direct in vivo dosing guidelines for 6-oxotetradecanoic acid are not yet established, the protocols and strategies outlined in these application notes provide a scientifically sound starting point for its investigation. By leveraging knowledge from related fatty acid analogs and adhering to rigorous preclinical study design principles, researchers can effectively evaluate the therapeutic potential of this novel compound. The proposed phased approach, beginning with careful formulation and dose-finding studies, is critical for generating reliable and reproducible data.

References

  • How to design robust preclinical efficacy studies that make a difference. (n.d.).
  • Ajmera, V. H., et al. (2021). A medium-chain fatty acid analogue prevents endotoxin liver injury in a murine model. Scientific Reports, 11(1), 8635.
  • Gao, P., et al. (2012). Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry, 55(15), 6542-6558.
  • Matsuura, H., et al. (2022). Development of appropriate fatty acid formulations to raise the contractility of constructed myocardial tissues.
  • Festing, M. F. W., & Altman, D. G. (2002). General Principles of Preclinical Study Design. ILAR Journal, 43(4), 215–221.
  • Wang, Y., et al. (2022). Long-Term Moderate Increase in Medium-Chain Fatty Acids Intake Enhances Muscle Metabolism and Function in Mice. Nutrients, 14(9), 1785.
  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Matsuura, H., et al. (2022). Development of appropriate fatty acid formulations to raise the contractility of constructed myocardial tissues.
  • Zeidler, J. C., et al. (2020). Repeated Administration of Pharmaceutical-Grade Medium-Chain Triglycerides, a Common Pharmacologic Excipient, Confers Dose-Dependent Toxicity by the Intraperitoneal but Not Oral Route in Mice.
  • European Chemicals Agency. (n.d.). ACUTE TOXICITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic aci.
  • Zylberberg, C., & Matosevic, S. (2016). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Frontiers in Oncology, 6, 216.
  • Glevitzky, M., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Foods, 12(8), 1689.
  • Somark. (2024, June 21). Mastering Mouse Models in Preclinical In Vivo Studies.
  • Hauss, D. J. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
  • Singh, B., & Beg, S. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-216.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Oxotetradecanoic Acid Co-Elution in HPLC

Introduction & Diagnostic Workflow 6-oxotetradecanoic acid is a 14-carbon saturated fatty acid featuring a ketone group at the C6 position. It is frequently encountered in biological matrices and natural polymers like sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Diagnostic Workflow

6-oxotetradecanoic acid is a 14-carbon saturated fatty acid featuring a ketone group at the C6 position. It is frequently encountered in biological matrices and natural polymers like shellac resin[1]. Due to its structural similarity to other saturated and oxygenated fatty acids, it is highly prone to co-elution during reversed-phase High-Performance Liquid Chromatography (RP-HPLC)[2].

Resolving this co-elution requires a strategic manipulation of chromatographic thermodynamics. The following diagnostic workflow outlines the logical progression for identifying and resolving co-eluting peaks before adjusting method parameters.

G Start Peak Anomaly Detected (Shoulder / Broad Peak) Confirm Confirm Co-elution (MS/MS Shift or DAD Purity) Start->Confirm IsCoeluting Is it Co-elution? Confirm->IsCoeluting AdjustMP Optimize Mobile Phase (pH, Gradient, Modifier) IsCoeluting->AdjustMP Yes Success Baseline Resolution Achieved IsCoeluting->Success No (False Alarm) ChangeCol Change Stationary Phase (e.g., C18 to PFP) AdjustMP->ChangeCol Fails AdjustMP->Success Works SamplePrep Enhance Sample Prep (SPE Cleanup) ChangeCol->SamplePrep Fails ChangeCol->Success Works SamplePrep->Success Works

Caption: Logical workflow for diagnosing and resolving HPLC co-elution of oxo-fatty acids.

Frequently Asked Questions (Troubleshooting Guides)

Q1: How do I definitively confirm that my 6-oxotetradecanoic acid peak is co-eluting with another lipid? A: Co-elution often manifests physically as asymmetrical peaks, sudden shoulders, or unusually broad peak bases[3][4].

  • Causality: An ideal chromatographic peak follows a symmetrical Gaussian distribution. A "shoulder" represents a sudden discontinuity caused by a secondary compound with a slightly offset retention time overlapping the primary peak[4].

  • Action: To definitively confirm this, utilize a Mass Spectrometry (MS) detector to evaluate the spectra across the peak's width. If the precursor-to-product ion transitions shift from the leading edge to the trailing edge, multiple components are present[3]. For UV-active derivatives, Diode Array Detection (DAD) can assess peak purity; non-identical UV spectra across the peak indicate an impure, co-eluting peak[3].

Q2: My 6-oxotetradecanoic acid peak co-elutes with saturated fatty acids like myristic acid. How do I adjust the mobile phase to resolve them? A: 6-oxotetradecanoic acid contains an ionizable carboxylic acid group and a polar C6 ketone group, whereas myristic acid lacks the ketone. To exploit this structural difference, adjust the following:

  • pH Optimization: 6-oxotetradecanoic acid has a pKa of approximately 4.8. If the mobile phase pH is near this value, the molecule exists in a mixed ionization state, causing peak broadening.

    • Causality: Lowering the pH to ~2.7 (using 0.1% formic acid) suppresses ionization, ensuring the molecules are uniformly hydrophobic. This sharpens the peak and alters selectivity against non-ionizable interferences[5].

  • Organic Modifier Substitution: Switch your organic modifier from Acetonitrile to Methanol.

    • Causality: Acetonitrile separates primarily via dipole-dipole interactions. Methanol, being a protic solvent, can participate in hydrogen bonding with the C6 ketone group of 6-oxotetradecanoic acid, selectively retarding its elution relative to the saturated myristic acid[6].

Q3: We are analyzing shellac resin extracts and observing co-elution of 6-oxotetradecanoic acid with positional isomers (e.g., 9-oxotetradecanoic acid). What stationary phase is recommended? A: Shellac resin is a complex biopolymer containing numerous hydroxyaliphatic and oxo-fatty acids[1][2]. Standard C18 columns separate analytes based on hydrophobic carbon chain length. Because positional isomers of oxo-fatty acids have identical hydrophobicity, they frequently co-elute on C18 phases.

  • Solution: Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase.

  • Causality: PFP phases introduce fluorophilic, π−π , and enhanced dipole-dipole interactions. These alternative retention mechanisms are highly sensitive to the spatial geometry of the molecule, allowing the column to recognize the exact spatial position of the ketone group along the aliphatic chain, successfully resolving the isomers[6].

Data Presentation: Chromatographic Levers for Oxo-Fatty Acids

When troubleshooting co-elution, adjusting one parameter at a time is critical for isolating the thermodynamic effect on the analyte.

Chromatographic LeverRecommended AdjustmentCausal MechanismExpected Outcome
Mobile Phase pH Add 0.1% Formic Acid (pH ~2.7)Suppresses carboxylic acid ionization.Sharper peaks; increased retention time[5].
Organic Modifier Switch Acetonitrile to MethanolInduces hydrogen bonding with the C6 ketone.Alters selectivity against non-ketone lipids[6].
Gradient Slope Decrease ramp rate (e.g., 1-2% B/min)Increases the capacity factor ( k′ ) during elution.Resolves closely eluting critical pairs[4].
Stationary Phase Change from C18 to PFPIntroduces shape-selective dipole interactions.Baseline resolution of positional isomers[6].
Column Temperature Lower temperature (e.g., 40°C to 25°C)Increases mobile phase viscosity and interaction time.Enhances resolution of early-eluting compounds[3].

Self-Validating Experimental Protocol: LC-MS/MS Optimization

This protocol provides a step-by-step methodology for separating 6-oxotetradecanoic acid from complex biological or resin matrices using LC-MS/MS[7][8]. It is designed as a self-validating system to ensure data integrity and prevent false positives caused by carryover or matrix suppression.

Phase 1: Matrix Cleanup via Solid Phase Extraction (SPE)
  • Conditioning: Pass 2 mL of LC-MS grade methanol followed by 2 mL of LC-MS grade water through a reversed-phase polymeric SPE cartridge (e.g., HLB).

  • Internal Standard (IS) Spike: Spike the sample extract with a stable isotope-labeled internal standard (e.g., 6-oxotetradecanoic acid-d3).

    • Validation Mechanism: If the IS recovery drops below 80% in the final data analysis, it immediately flags matrix effects or SPE losses, invalidating the quantitative result and prompting a secondary wash step.

  • Loading: Dilute the sample extract in water and load it onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% methanol in water.

    • Causality: This removes highly polar interferences (salts, small organic acids) that cause ion suppression in the MS source, without eluting the hydrophobic fatty acids.

  • Elution: Elute the target oxo-fatty acids with 2 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of the initial mobile phase[7].

Phase 2: High-Resolution Chromatographic Separation
  • Column Selection: Install a high-density C18 or PFP column (2.1 × 100 mm, 1.7 µm particle size) for ultra-high performance[5][9].

  • Mobile Phase Setup:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Methanol + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: Hold at 40% B.

    • 1.0 - 11.0 min: Linear ramp to 95% B.

      • Causality: A shallow gradient maximizes the capacity factor ( k′ ) for structurally similar oxo-fatty acids, ensuring they interact sufficiently with the stationary phase to resolve isomers[4][5].

    • 11.0 - 14.0 min: Hold at 95% B (Column Wash).

    • 14.0 - 15.0 min: Return to 40% B (Equilibration).

Phase 3: Self-Validation & Detection
  • Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode, monitoring the deprotonated precursor ion [M−H]− at m/z 241.18 for 6-oxotetradecanoic acid[1][8].

  • Validation Checkpoint (System Suitability): Immediately following the highest calibration standard, inject a blank solvent sample.

    • Pass Criteria: No peak detected at the retention time of 6-oxotetradecanoic acid.

    • Fail Criteria: A peak indicates system carryover.

    • Resolution: Implement a strong needle wash (e.g., Isopropanol/Methanol/Water 40:40:20) and run a blank gradient to clear hydrophobic build-up before proceeding.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing Extraction Yield of 6-Oxotetradecanoic Acid from Plasma

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with low recovery rates when extracting 6-oxotetradecano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with low recovery rates when extracting 6-oxotetradecanoic acid from biological matrices.

6-Oxotetradecanoic acid is a 14-carbon medium-chain keto fatty acid. When circulating in human plasma, its highly hydrophobic aliphatic tail and negatively charged carboxylate head group cause it to bind with high affinity to Human Serum Albumin (HSA). Standard extraction techniques often yield poor absolute recoveries (<40%) due to incomplete disruption of this protein-ligand complex and severe matrix effects during LC-MS/MS analysis.

Below, we provide causal troubleshooting FAQs, a quantitative method comparison, and a self-validating step-by-step protocol to help you achieve >85% extraction yield.

Part 1: Troubleshooting FAQs

Q1: Why is my absolute recovery of 6-oxotetradecanoic acid so low (<40%) when using standard protein precipitation (PPT) with cold methanol or acetonitrile? A1: Standard PPT fails because it precipitates plasma proteins while the fatty acid is still tightly bound to the hydrophobic crevices of HSA. When the protein crashes out of solution, it drags the bound 6-oxotetradecanoic acid down into the pellet. The Causality: HSA has multiple high-affinity binding sites for fatty acids, driven by both electrostatic interactions (with the carboxylate head) and nonpolar interactions (with the 14-carbon hydrocarbon chain) 1[1]. The Fix: You must disrupt the binding before adding the precipitation or extraction solvent. Lowering the pH (e.g., using 2% Formic Acid) neutralizes the carboxylate group, breaking the electrostatic bond, while adding a mild organic modifier (like a 50:50 water/isopropanol mixture) disrupts the hydrophobic pocket without prematurely precipitating the protein 2[2].

Q2: I disrupted the protein binding, but my LC-MS/MS signal is still highly variable. Is my extraction yield still low? A2: You may be confusing true extraction loss with ion suppression (Apparent Analyte Loss). Plasma is rich in endogenous phospholipids, which co-extract with fatty acids and severely suppress the electrospray ionization (ESI) signal 3[3]. The Fix: Implement a self-validating check (see Diagram 2). Spike your internal standard after extraction into the final eluate, and compare it to a neat standard. If the signal is low, the issue is ion suppression, and you must incorporate a phospholipid depletion step. If you spike before extraction and the signal is low, it is a true extraction loss.

Q3: Does the ketone group at the C6 position cause instability during extraction? A3: While 3-keto fatty acids are highly prone to decarboxylation and require immediate derivatization4[4], a ketone at the C6 position is chemically more stable. However, keto fatty acids can exhibit non-specific binding to plastic labware. Always use low-binding polypropylene tubes and maintain a consistent pH throughout the extraction to prevent adsorptive losses.

Part 2: Quantitative Comparison of Extraction Methods

To optimize the yield of 6-oxotetradecanoic acid, selecting the right extraction chemistry is critical. Below is a comparison of common methodologies applied to medium-chain keto fatty acids.

Extraction MethodPrimary MechanismTypical Yield (%)Phospholipid CarryoverRecommendation / Best Use Case
Standard PPT Solvent-induced protein crash20 - 40%Very HighNot Recommended. Fails to disrupt HSA binding.
Folch LLE (CHCl₃/MeOH)Biphasic partitioning60 - 75%MediumModerate. Good for broad lipidomics, but the target analyte is in the bottom layer, making automation difficult.
MTBE LLE Biphasic partitioning75 - 85%MediumGood. Forms an organic top layer, preventing protein carryover from the interface during transfer.
WAX SPE (Weak Anion Exchange)Hydrophobic + Ionic exchange85 - 95% LowOptimal. Allows aggressive washing to remove phospholipids while retaining the carboxylate group.

Part 3: The Self-Validating Protocol (WAX SPE Method)

This protocol utilizes Weak Anion Exchange (WAX) Solid-Phase Extraction. It is designed as a self-validating system : by introducing a stable isotope-labeled internal standard at the very first step, any subsequent volumetric, adsorptive, or matrix-related losses are proportionally controlled and mathematically accounted for.

Materials Required:
  • Mixed-mode Weak Anion Exchange (WAX) SPE cartridges (30 mg/1 mL)

  • Low-binding polypropylene microcentrifuge tubes

  • Isotope-labeled internal standard (e.g., ¹³C₁₄- or d₂₇-myristic acid analog)

Step-by-Step Methodology:

Step 1: Aliquot & Internal Standard Spiking Transfer 100 µL of human plasma to a low-binding tube. Immediately spike with 10 µL of the internal standard working solution. Vortex for 10 seconds. Scientific Rationale: Spiking into the raw matrix ensures the internal standard undergoes the exact same protein-binding disruption and extraction dynamics as the endogenous 6-oxotetradecanoic acid.

Step 2: Protein Binding Disruption (Critical Step) Add 100 µL of a disruption buffer consisting of 2% Formic Acid in 50:50 Water:Isopropanol . Vortex vigorously for 2 minutes and incubate at room temperature for 10 minutes. Scientific Rationale: The low pH (Formic Acid) protonates the fatty acid, breaking the ionic bonds with HSA. Simultaneously, the isopropanol swells the protein's hydrophobic binding pockets, releasing the 14-carbon aliphatic tail into the solvent without causing the proteins to instantly precipitate.

Step 3: SPE Cartridge Conditioning Condition the WAX SPE cartridge with 1 mL of LC-MS grade Methanol, followed by 1 mL of Water (containing 1% Formic Acid).

Step 4: Sample Loading Load the pre-treated plasma sample onto the cartridge. Apply a gentle vacuum to achieve a slow flow rate (~1 mL/min). Scientific Rationale: A slow flow rate is necessary to allow the target analyte's hydrophobic tail to interact with the reversed-phase backbone of the WAX sorbent.

Step 5: Matrix Washing (Phospholipid Depletion)

  • Wash 1: 1 mL of 5% Methanol in Water (Removes salts and polar interferences).

  • Wash 2: 1 mL of 100% Isopropanol (Removes neutral lipids and disrupts phospholipid retention).

Step 6: Elution Elute the 6-oxotetradecanoic acid using 1 mL of 5% Ammonium Hydroxide in Methanol . Scientific Rationale: The high pH deprotonates the weak anion exchange sorbent (neutralizing its positive charge), thereby releasing the negatively charged target carboxylic acid into the eluate.

Step 7: Drying & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of your initial LC mobile phase.

Part 4: Workflows & Troubleshooting Visualizations

Workflow Plasma 1. Plasma Sample (6-Oxotetradecanoic Acid bound to HSA) Spike 2. Spike Internal Standard (e.g., 13C-labeled) Plasma->Spike Disrupt 3. Protein Binding Disruption (2% Formic Acid + Isopropanol) Spike->Disrupt Extract 4. WAX Solid-Phase Extraction (Isolate target analyte) Disrupt->Extract Clean 5. Matrix Wash (Remove Phospholipids) Extract->Clean Analyze 6. LC-MS/MS Analysis (ESI- Mode) Clean->Analyze

Workflow for disrupting HSA binding and extracting 6-oxotetradecanoic acid.

Troubleshooting LowYield Issue: Low Yield (< 50%) Check Spike IS Pre- vs Post-Extraction LowYield->Check TrueLoss True Extraction Loss (Pre < Post) Check->TrueLoss Indicates IonSupp Ion Suppression (Pre ≈ Post, both low) Check->IonSupp Indicates FixBind Fix: Increase Acid/Solvent to Disrupt Albumin TrueLoss->FixBind FixMatrix Fix: Add Phospholipid Depletion Wash IonSupp->FixMatrix

Decision tree for diagnosing and resolving low extraction yields.

References

  • Fatty acid binding to plasma albumin Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Techniques for disrupting protein binding in sample preparation Source: Biotage Application Notes URL:[Link]

  • Protein Binding & Analyte Recovery Source: Phenomenex Technical Hub URL:[Link]

Sources

Troubleshooting

preventing thermal degradation of 6-oxotetradecanoic acid during GC-MS

Diagnostic Overview Welcome to the technical support center for lipidomics and drug development professionals. A frequent challenge in gas chromatography-mass spectrometry (GC-MS) is the thermal degradation of mid-chain...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview Welcome to the technical support center for lipidomics and drug development professionals. A frequent challenge in gas chromatography-mass spectrometry (GC-MS) is the thermal degradation of mid-chain keto fatty acids, such as 6-oxotetradecanoic acid. Due to the presence of both a polar carboxylic acid and a reactive C6 ketone group, this molecule is highly susceptible to thermal breakdown, decarboxylation, and keto-enol tautomerization when exposed to high temperatures in standard GC injection ports[1][2].

This guide provides field-proven, self-validating troubleshooting strategies and protocols to ensure the scientific integrity of your quantitative assays.

Troubleshooting & Diagnostic FAQs

Q: Why is my 6-oxotetradecanoic acid signal completely missing or showing up as multiple broad peaks? A: This is the hallmark of thermal degradation and tautomerization. Gas chromatography requires analytes to be volatile and thermally stable[1]. When injected underivatized into a hot GC inlet (e.g., 250°C), the C6 ketone group undergoes keto-enol tautomerization, leading to multiple structural isomers that elute at different times[2]. Furthermore, the unprotected carboxylic acid interacts strongly with active silanol groups in the column, causing broad, tailing peaks. In severe cases, the molecule undergoes thermal decarboxylation, resulting in complete signal loss of the parent ion.

Q: I esterified my sample to a Fatty Acid Methyl Ester (FAME). Why am I still seeing degradation? A: Standard FAME derivatization (e.g., using BF3/Methanol) only protects the carboxylic acid group. The C6 ketone remains unprotected. While volatility increases, the ketone is still prone to enolization and thermal cleavage at high injector temperatures. A two-step derivatization protecting both functional groups is mandatory[1].

Q: Why do I see two distinct, closely eluting peaks for 6-oxotetradecanoic acid after two-step derivatization? A: This is normal and indicates successful derivatization. The methoximation of the ketone group produces syn and anti (or E and Z) geometric isomers of the resulting oxime[1][2]. Because these isomers have slightly different physical properties, they often resolve into a doublet peak on high-resolution capillary columns (like a DB-5MS). You should integrate both peaks together for accurate quantification.

Quantitative Comparison of Derivatization Strategies

To understand the causality behind our recommended workflow, review the thermal stability and volatility metrics of different derivatization states.

Derivatization StrategyProtected GroupsMax Stable Injector TempRelative VolatilityPrimary Analytical Risk
None (Underivatized) None< 150°CVery LowDecarboxylation, severe peak tailing, total signal loss.
Methylation (FAME) Carboxyl only~ 200°CModerateKeto-enol tautomerization, partial thermal cleavage.
Silylation Only (TMS) Carboxyl (mostly)~ 220°CHighEnol-TMS formation leading to unpredictable multiple derivatives[2].
Two-Step (MeOx + TMS) Ketone & Carboxyl> 280°CVery HighNone (Optimal). Highly stable oxime-TMS derivative[1].

Core Methodology: Two-Step Derivatization Protocol

To create a self-validating system, we utilize a two-step Methoximation-Silylation protocol. Methoximation locks the ketone to prevent tautomerization, while silylation neutralizes the carboxylic acid to maximize volatility[2].

G N1 6-Oxotetradecanoic Acid (High Thermal Risk) N2 Methoximation (MeOx / Pyridine) N1->N2 Protects C6 Ketone Prevents Tautomerization N3 Silylation (MSTFA + 1% TMCS) N2->N3 Protects Carboxyl Increases Volatility N4 GC-MS Analysis (Stable Oxime-TMS) N3->N4 PTV Injection Prevents Thermal Shock

Caption: Workflow for two-step derivatization of keto fatty acids prior to GC-MS.

Reagents Required
  • Methoxyamine hydrochloride (MeOx): 20 mg/mL or 40 mg/mL prepared in anhydrous pyridine[1][3].

  • MSTFA + 1% TMCS: N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (catalyst)[1].

  • Internal Standard: 2-ketovaleric acid or a deuterated keto-fatty acid[1].

Step-by-Step Procedure

Step 1: Sample Preparation & Desiccation

  • Transfer the lipid extract containing 6-oxotetradecanoic acid into a 2 mL glass reaction vial with a PTFE-lined cap.

  • Add a known concentration of your internal standard[1].

  • Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Silylating reagents (MSTFA) are extremely moisture-sensitive. Even trace water will hydrolyze the TMS groups, ruining the derivatization and degrading the GC column[2].

Step 2: Methoximation (Oximation) 4. Add 50 µL of the MeOx solution (20 mg/mL in anhydrous pyridine) to the dried residue[1]. 5. Cap tightly, vortex for 1 minute, and ultrasonicate for 5 minutes to ensure total dissolution. 6. Incubate in a thermal heating block at 37°C for 90 minutes[1][2]. Causality: This step converts the C6 ketone into a stable oxime, restricting rotation about the C=N bond and preventing ring formation or decarboxylation during heating[2].

Step 3: Silylation 7. Allow the vial to cool to room temperature. 8. Add 80 µL of MSTFA with 1% TMCS to the reaction mixture[1]. 9. Cap tightly, vortex for 1 minute, and incubate at 37°C for 30 minutes[2]. Causality: MSTFA replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, drastically reducing polarity and increasing volatility for the GC phase[2].

Step 4: Self-Validation & Analysis 10. Transfer the mixture to a GC autosampler vial with a glass insert. 11. Validation Check: Before running precious samples, inject a blank containing only the derivatized internal standard. If the internal standard peak tails or shows degradation ions, abort the run and replace your GC inlet liner, as active sites have formed.

Instrumental Optimization FAQs

Q: Should I change my GC injection technique for keto fatty acids? A: Yes. Even with robust derivatization, standard split/splitless flash vaporization (e.g., instantly hitting 250°C) can cause minor thermal shock. For optimal recovery of 6-oxotetradecanoic acid, use Programmed Temperature Vaporization (PTV) or Cold On-Column (COC) injection.

  • How it works: PTV introduces the sample into a cool liner (e.g., 60°C), allowing the solvent to vent. The liner is then rapidly heated to 280°C to transfer the analytes to the column. This gentle phase transition prevents the explosive thermal degradation associated with hot splitless injections.

Q: What column chemistry is best for the oxime-TMS derivative of 6-oxotetradecanoic acid? A: A low-polarity, 5% diphenyl / 95% dimethylpolysiloxane stationary phase (such as a DB-5MS or HP-5MS) is ideal. It provides excellent resolution of the syn and anti oxime isomers while maintaining high thermal stability and low bleed for MS detection.

References

  • The Bumbling Biochemist. "Derivatization of metabolites for GC-MS via methoximation+silylation." YouTube / The Bumbling Biochemist Blog, 2025. Available at: [Link]

  • Michigan State University (A. Daniel Jones). "Protocol MSU_MSMC_006: Methoximation and tert-butyldimethylsilylation derivatization of amino acids and organic acids for GC/MS analysis." MSU, 2019. Available at: [Link]

Sources

Optimization

optimizing mobile phase for 6-oxotetradecanoic acid liquid chromatography

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 6-oxotetradecanoic acid (6-OTA) via Revers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 6-oxotetradecanoic acid (6-OTA) via Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).

6-OTA is a 14-carbon keto-fatty acid characterized by a polar carboxylic acid head group (pKa ~4.8) and a localized dipole at the C6 ketone group, embedded within a hydrophobic aliphatic tail. Successful chromatography requires precise control over the molecule's ionization state while mitigating secondary interactions between the ketone group and the stationary phase.

Part 1: Method Development Logic & Causality

The optimization of a mobile phase is not a trial-and-error process; it is a deterministic system governed by the target molecule's pKa, hydrophobicity (LogP), and the detector's ionization mechanics. The workflow below illustrates the logical progression for developing a robust method for keto-fatty acids.

Workflow N1 Analyze 6-OTA (pKa ~4.8) N2 Select Aqueous Phase (Buffer/Acid) N1->N2 Determine target pH N3 Select Organic Modifier (ACN vs. MeOH) N2->N3 10mM NH4OAc + 0.1% HOAc N4 Gradient Optimization N3->N4 Use Acetonitrile N5 LC-MS Detection (Negative ESI) N4->N5 Elute at ~70% B

Logical workflow for optimizing keto-fatty acid LC-MS methods.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing severe peak tailing and inconsistent retention times for 6-oxotetradecanoic acid? A1: This is fundamentally a pH-control failure. The carboxylic acid group of 6-OTA has a pKa of roughly 4.8. If your mobile phase pH is near this value without adequate buffering, the molecule exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states as it travels through the column. This mixed state leads to peak splitting and severe tailing[1]. To resolve this, you must drive the equilibrium to a single state. For RPLC, buffering the aqueous mobile phase to a pH significantly below the pKa ensures the molecule remains fully protonated, maximizing its hydrophobic interaction with the C18 stationary phase[2].

Q2: I am using LC-MS in negative electrospray ionization (ESI-) mode. Formic acid gives great peak shape but suppresses my MS signal. What is the alternative? A2: Formic acid (typically 0.1%) provides excellent chromatographic resolution by suppressing ionization in the liquid phase, but it competitively suppresses the formation of[M-H]⁻ ions in the gas phase during ESI-. A field-proven, causality-driven alternative is using a buffered system of 10 mM ammonium acetate supplemented with 0.1% acetic acid. This combination stabilizes the pH around 4.5, maintains acceptable peak shape, and acts as a superior compromise for enhancing lipid signal intensity in ESI(-) mode without the severe ion suppression caused by formic acid[3].

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A3: For keto-fatty acids like 6-OTA, Acetonitrile is generally preferred. ACN is a polar aprotic solvent that provides superior solvation for the ketone group via dipole-dipole interactions. Methanol, being a protic solvent, can induce broader peaks for oxo-fatty acids due to complex hydrogen bonding dynamics with the ketone oxygen. Furthermore, ACN yields lower system backpressure and allows for a steeper, more efficient gradient elution profile, effectively detaching the fatty acid from the stationary phase[4].

Part 3: Ionization State & Modifier Selection

The diagram below maps the causality between mobile phase pH, the physical state of 6-OTA, and the resulting chromatographic performance.

Ionization pH_low pH < 3.0 (0.1% Formic Acid) State_low Protonated (Neutral) COOH pH_low->State_low Result_low High Retention Sharp Peaks State_low->Result_low pH_high pH > 7.0 (Ammonium Acetate) State_high Deprotonated (Anion) COO- pH_high->State_high Result_high Low Retention Requires HILIC State_high->Result_high pH_mid pH ~ 4.5 - 5.0 (Near pKa) State_mid Mixed State COOH / COO- pH_mid->State_mid Result_mid Peak Splitting Severe Tailing State_mid->Result_mid

Impact of mobile phase pH on 6-OTA ionization and chromatography.

Quantitative Comparison of Mobile Phase Modifiers
Mobile Phase ModifierApprox. pHRPLC Peak ShapeESI(-) Signal IntensityMechanistic Outcome
0.1% Formic Acid 2.7ExcellentLowComplete protonation yields sharp peaks, but severe gas-phase ion suppression occurs[2].
10 mM Ammonium Formate 6.5Poor (Tailing)ModerateNear the pKa of 6-OTA, causing mixed ionization states and split peaks.
10 mM NH₄OAc + 0.1% Acetic Acid 4.5GoodHighOptimal buffer capacity stabilizes retention while permitting efficient [M-H]⁻ formation[3].
Part 4: Self-Validating Experimental Protocol

This step-by-step methodology ensures a chemically stable, reproducible LC-MS environment for 6-OTA analysis. The protocol is designed to be self-validating; if any checkpoint fails, the root cause is isolated before sample injection.

Materials Required:

  • LC-MS grade Water & Acetonitrile

  • Ammonium Acetate (Purity >99.0%)

  • Glacial Acetic Acid (LC-MS grade)

  • C18 Column (e.g., 2.1 x 100 mm, 1.7 µm, fully end-capped to prevent silanol-ketone interactions)

Step 1: Preparation of Mobile Phase A (Aqueous)

  • Weigh exactly 0.77 g of Ammonium Acetate.

  • Dissolve in 1.0 L of LC-MS grade water to yield a 10 mM solution.

  • Add 1.0 mL of Glacial Acetic Acid (0.1% v/v) and mix thoroughly.

  • Sonicate for 10 minutes to degas. Causality Check: The addition of acetic acid pushes the pH to ~4.5, buffering the system to prevent dynamic ionization shifts of the 6-OTA carboxylate group, ensuring reproducible retention times[3].

Step 2: Preparation of Mobile Phase B (Organic)

  • Measure 1.0 L of LC-MS grade Acetonitrile.

  • Add 1.0 mL of Glacial Acetic Acid (0.1% v/v) and mix thoroughly. Causality Check: Matching the acid concentration in both the aqueous and organic phases prevents baseline drift and ionization fluctuations during gradient elution.

Step 3: System Priming and Column Equilibration (Self-Validating Checkpoint)

  • Install the C18 column and thermostat the compartment to 40°C.

  • Pump 95% Phase A / 5% Phase B at 0.4 mL/min for a minimum of 10 column volumes.

  • Validation Check: Monitor the MS background and pump pressure. If the baseline drift exceeds 5% or pressure fluctuates by >10 bar, the system is not chemically equilibrated, and the organic/aqueous mixing is incomplete. Do not proceed until absolute stability is achieved.

Step 4: Gradient Execution

  • 0.0 - 1.0 min: Hold at 5% B (Focuses the analyte at the head of the column).

  • 1.0 - 6.0 min: Linear ramp to 95% B (Elution of 6-OTA typically occurs around 70-80% B, driven by the strength of the organic mobile phase[4]).

  • 6.0 - 8.0 min: Hold at 95% B (Column wash).

  • 8.0 - 8.1 min: Return to 5% B.

  • 8.1 - 10.0 min: Re-equilibrate for the next injection.

References
  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog.
  • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • National Institutes of Health (PMC). "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics." NIH.
  • Japanese Society for Biomedical Mass Spectrometry.

Sources

Troubleshooting

Technical Support Center: Resolving Poor Peak Symmetry in 6-Oxotetradecanoic Acid Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak symmetry during the analysis of 6-oxotetradecanoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak symmetry during the analysis of 6-oxotetradecanoic acid. As a Senior Application Scientist, this resource provides in-depth troubleshooting advice and practical solutions for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) applications.

Understanding Peak Asymmetry

In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. However, various factors can lead to asymmetrical peaks, which are broadly classified as "tailing" or "fronting." Poor peak symmetry can compromise the accuracy and precision of quantification.

  • Peak Tailing: The latter half of the peak is broader than the front half. This is the more common form of peak asymmetry.

  • Peak Fronting: The front half of the peak is broader than the latter half, often appearing as a "shark fin" or "sailboat" shape.[1]

This guide will address the common causes of both peak tailing and fronting for 6-oxotetradecanoic acid and provide systematic troubleshooting strategies.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

Frequently Asked Questions (FAQs) for HPLC

Question 1: Why is my 6-oxotetradecanoic acid peak tailing in my reversed-phase HPLC analysis?

Peak tailing for acidic compounds like 6-oxotetradecanoic acid in reversed-phase HPLC is a frequent issue. The primary cause is often secondary interactions between the analyte and the stationary phase.[2][3]

Answer:

The most probable causes for peak tailing of 6-oxotetradecanoic acid are:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[3] At mobile phase pH values above 3, these silanols can become deprotonated (Si-O⁻) and interact ionically with the polar carboxyl group of your analyte.[2][4] This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[2][5]

  • Mobile Phase pH is Too Close to the Analyte's pKa: When the mobile phase pH is close to the pKa of 6-oxotetradecanoic acid (typically around 4-5 for carboxylic acids), both the ionized (carboxylate) and non-ionized (carboxylic acid) forms of the analyte exist in solution. This can lead to peak broadening or tailing.[4][6][7]

  • Column Contamination or Degradation: Accumulation of strongly retained matrix components at the column inlet can create active sites that cause peak tailing.[8] Physical degradation of the column bed, such as a void, can also lead to poor peak shape.[5][8]

  • Extra-Column Effects: Excessive dead volume in the system, for instance, from using tubing with a large internal diameter, can cause peak broadening and tailing.[4][8]

Troubleshooting Guide for Peak Tailing in HPLC

Here is a step-by-step approach to resolving peak tailing for 6-oxotetradecanoic acid:

Step 1: Mobile Phase pH Optimization

This is the most critical parameter for controlling the peak shape of acidic compounds.[9]

  • Protocol:

    • Lower the Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of 6-oxotetradecanoic acid. A pH of 2.5-3.0 is a good starting point.[10] This ensures the carboxylic acid is fully protonated (non-ionized), minimizing interactions with residual silanols.[2][5]

    • Use a Buffer: Incorporate a buffer (e.g., phosphate or formate) into your mobile phase to maintain a consistent pH.[4][6]

    • Acidic Modifier: Add a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase.[11][12] TFA is a strong ion-pairing agent that can further mask silanol activity but may suppress MS signals if using LC-MS.

Step 2: Column Selection and Care

The choice of column chemistry is crucial for analyzing polar and ionizable compounds.[10][13]

  • Recommendations:

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, reducing the likelihood of secondary interactions.[4][5][8]

    • Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded in the alkyl chain or at the end, which provides additional shielding of the silica surface and can improve the peak shape for polar analytes.

    • Check Column Performance: If the column is old or has been used with complex matrices, its performance may be compromised.[8] Flush the column with a strong solvent or, if necessary, replace it.

Step 3: Evaluate Sample and Injection Parameters

  • Protocol:

    • Match Sample Solvent to Mobile Phase: Dissolve your 6-oxotetradecanoic acid standard and samples in a solvent that is weaker than or of similar strength to your initial mobile phase.[14][15][16] Injecting in a much stronger solvent can cause peak distortion.[14][17]

    • Reduce Injection Volume and Concentration: Overloading the column can lead to peak asymmetry.[1][5] Try reducing the injection volume or diluting the sample.[1][18] A general guideline is to keep the injection volume to less than 15% of the peak volume of your analyte.[19][20]

Visualizing the HPLC Troubleshooting Workflow

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for 6-Oxotetradecanoic Acid ph_optimization Optimize Mobile Phase pH (pH 2.5-3.0) start->ph_optimization Start Here column_check Evaluate Column (End-capped, Polar-Embedded) ph_optimization->column_check If tailing persists resolution Symmetrical Peak Achieved ph_optimization->resolution sample_check Check Sample/Injection (Solvent Match, Volume) column_check->sample_check If tailing persists column_check->resolution system_check Inspect System (Tubing, Connections) sample_check->system_check If tailing persists sample_check->resolution system_check->resolution

Caption: Troubleshooting workflow for HPLC peak tailing.

Question 2: Why is my 6-oxotetradecanoic acid peak fronting in my HPLC analysis?

Peak fronting is less common than tailing but can still occur.

Answer:

The most likely causes for peak fronting are:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly, leading to a fronting peak.[1][5][18][21]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band can spread and elute prematurely, causing fronting.[14][16][21] This is especially noticeable for early eluting peaks.[18]

  • Column Collapse: A physical collapse of the column packing material at the inlet can create a void, leading to a distorted flow path and fronting peaks.[5][19] This is a more severe and less common issue with modern, stable columns.[19]

Troubleshooting Guide for Peak Fronting in HPLC

Step 1: Address Potential Column Overload

  • Protocol:

    • Dilute the Sample: Prepare a 1:10 dilution of your sample and inject it. If the peak shape becomes symmetrical, column overload was the issue.[1]

    • Reduce Injection Volume: Decrease the volume of sample injected onto the column.[18]

Step 2: Ensure Sample Solvent Compatibility

  • Protocol:

    • Prepare Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[18]

    • Use a Weaker Solvent: If solubility is an issue, dissolve the sample in a small amount of a strong solvent and then dilute it with a weaker solvent (e.g., water or the mobile phase) to a composition that is weaker than the mobile phase.[14]

Step 3: Check for Column Damage

  • Protocol:

    • Column Performance Test: Inject a standard mixture to check the column's efficiency and peak symmetry for other compounds. If all peaks are fronting, it's a strong indication of column damage.[5]

    • Replace the Column: If column collapse is suspected, the only solution is to replace the column.[19]

Issue Primary Cause Recommended Solution
Peak Tailing Secondary silanol interactionsLower mobile phase pH (2.5-3.0), use an end-capped column.
Peak Tailing Mobile phase pH near analyte pKaAdjust mobile phase pH to be >2 units away from the pKa.
Peak Fronting Column overloadDilute the sample or reduce injection volume.
Peak Fronting Sample solvent incompatibilityDissolve the sample in the mobile phase or a weaker solvent.
Table 1: Summary of Common HPLC Peak Shape Problems and Solutions for 6-Oxotetradecanoic Acid.

Part 2: Gas Chromatography (GC) Analysis

The analysis of free carboxylic acids like 6-oxotetradecanoic acid by GC can be challenging due to their polarity and potential for thermal degradation.[22] This often leads to poor peak shapes.

Frequently Asked Questions (FAQs) for GC

Question 3: My 6-oxotetradecanoic acid peak is tailing severely in my GC analysis. What can I do?

Answer:

Severe peak tailing of carboxylic acids in GC is a common problem due to their high polarity and ability to interact with active sites in the GC system.[23][24]

  • Adsorption: The carboxyl group can interact with active sites in the inlet liner, at the head of the column, or with contaminants in the system.[23][25] This leads to some molecules being delayed, causing tailing.

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create dead volume and cause peak tailing.[23][24][25]

  • Phase-Solvent Polarity Mismatch: If the sample solvent is not compatible with the stationary phase, it can affect peak shape.[23][24][26]

  • Low Split Ratio: In split injection mode, a split ratio that is too low may not be sufficient to rapidly transfer the sample to the column, leading to broadening and tailing.[23][24][26]

Troubleshooting Guide for Peak Tailing in GC

Step 1: Derivatization (Highly Recommended)

To overcome the issues of polarity and thermal instability, derivatization is the most robust solution for analyzing carboxylic acids by GC.[22][23]

  • Protocol: Silylation to form a Trimethylsilyl (TMS) Ester

    • Evaporate a measured amount of your sample to dryness under a stream of nitrogen.

    • Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or dimethylformamide).[27]

    • Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to ensure complete derivatization.

    • Inject the derivatized sample into the GC. The resulting TMS ester is much less polar and more volatile, leading to significantly improved peak shape.

  • Protocol: Esterification to form a Methyl Ester (FAME)

    • React the sample with a methylating agent like BF₃-methanol or by using trimethyl orthoacetate in an acidic solvent.[28]

    • This converts the carboxylic acid to its corresponding fatty acid methyl ester (FAME), which is much more amenable to GC analysis.[29]

Step 2: System Inertness and Maintenance

If you must analyze the underivatized acid, ensuring the inertness of the entire sample path is critical.

  • Protocol:

    • Use a Deactivated Inlet Liner: Use a fresh, high-quality deactivated liner.[25] Consider a liner with glass wool to aid in volatilization, but ensure the wool is also deactivated.

    • Column Conditioning and Maintenance: Condition the column according to the manufacturer's instructions. If the column is contaminated, trim 10-20 cm from the inlet end.[25]

    • Proper Column Installation: Ensure the column is cut cleanly and squarely.[23][24] Install it at the correct height in the inlet as specified by the instrument manufacturer.[25]

Visualizing the GC Troubleshooting Workflow

GC_Tailing_Troubleshooting start Severe Peak Tailing in GC for 6-Oxotetradecanoic Acid derivatization Perform Derivatization (Silylation or Esterification) start->derivatization Most Effective Solution system_inertness Check System Inertness (Liner, Column, Installation) start->system_inertness If Derivatization is Not Possible resolution Symmetrical Peak Achieved derivatization->resolution method_params Optimize GC Method (Temperatures, Flow Rates) system_inertness->method_params Next Step method_params->resolution

Caption: Troubleshooting workflow for GC peak tailing.

Question 4: What causes peak fronting for my derivatized 6-oxotetradecanoic acid in GC?

Answer:

Even after derivatization, you may encounter peak fronting. The causes are similar to those in HPLC.

  • Column Overload: Injecting too high a concentration of the derivatized analyte can saturate the column.[1][30]

  • Solvent Focusing Issues (Splitless Injection): In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, the sample band will not focus effectively at the head of the column, which can lead to broad or fronting peaks.[25] The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent.[25]

  • Incompatible Solvent and Stationary Phase: A significant mismatch in polarity between the injection solvent and the GC column's stationary phase can cause poor peak shape, especially in splitless mode.[25]

Troubleshooting Guide for Peak Fronting in GC

Step 1: Rule Out Column Overload

  • Protocol:

    • Dilute the Sample: Analyze a 1:10 dilution of your derivatized sample. If fronting is resolved, you were overloading the column.

    • Increase the Split Ratio: If using a split injection, increase the split ratio (e.g., from 20:1 to 50:1) to reduce the amount of sample reaching the column.[31][32]

Step 2: Optimize Splitless Injection Parameters

  • Protocol:

    • Lower the Initial Oven Temperature: Set the initial oven temperature to at least 20°C below the boiling point of your injection solvent to ensure proper solvent focusing.[25]

    • Check Solvent and Phase Compatibility: Ensure the polarity of your solvent is appropriate for your column's stationary phase. For example, injecting a hexane-based sample onto a highly polar wax column in splitless mode can cause issues.[25]

Issue Primary Cause Recommended Solution
Peak Tailing (Underivatized) Adsorption due to high polarityDerivatize the analyte (silylation or esterification).
Peak Tailing (Underivatized) Active sites in the systemUse a deactivated liner, trim the column.
Peak Fronting (Derivatized) Column overloadDilute the sample or increase the split ratio.
Peak Fronting (Derivatized) Poor solvent focusing (splitless)Lower the initial oven temperature.
Table 2: Summary of Common GC Peak Shape Problems and Solutions for 6-Oxotetradecanoic Acid.

References

  • Understanding Peak Fronting in HPLC - Phenomenex. (2025, April 1).
  • Troubleshooting GC peak shapes - Element Lab Solutions. (2018, January 8).
  • Peak Shape Problems: Tailing Peaks - LabRulez GCMS. (2025, August 6).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Wh
  • GC Tech Tip: Peak Shape Problems - Tailing Peaks - Phenomenex.
  • Front Tailing HPLC & GC Peaks - Axion Labs. (2022, March 8).
  • Split vs. Splitless Injection in Gas Chromatography (GC) - Phenomenex. (2025, April 8).
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W
  • Effects of Sample Solvents on Peak Shape - Shimadzu.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
  • Common Causes Of Peak Tailing in Chrom
  • Peak Fronting . . .
  • Sample Diluent Effects in HPLC - Element Lab Solutions. (2017, September 19).
  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed. (2006, June 30).
  • Factors Affecting Resolution in HPLC - Sigma-Aldrich.
  • F
  • Acids: Derivatiz
  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems - Shimadzu.
  • Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations | LCGC Intern
  • Derivatization method in carboxylic acid compound detection process by gas chromatogram - Google P
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent.
  • GC Derivatizing Reagents Explained - Phenomenex. (2021, March 4).
  • Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection - Sac St
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19).
  • TROUBLESHOOTING GUIDE.
  • HPLC Column Selection: Core to Method Development (Part II)
  • University of Maryland Researchers Investigate HPLC-PDA Method for F
  • Developing a Quantitative Profiling Method for Detecting Free Fatty Acids in Crude Lanolin Based on Analytical Quality by Design - MDPI. (2025, April 3).
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022, May 20).
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Control pH During Method Development for Better Chrom
  • Exploring the Role of pH in HPLC Separ
  • Optimizing Splitless GC Injections | LCGC Intern
  • Fatty Acid Analysis by HPLC - AOCS. (2019, July 23).
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work | LCGC Intern
  • HPLC and UHPLC Column Selection Guide - Sigma-Aldrich.
  • Split vs Splitless Injection - Restek Resource Hub. (2020, April 20).
  • Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US.
  • Navigating Split and Splitless Injections with Crowdsourced Insights | Separ
  • GC Troubleshooting Guide - Chrom
  • GC Troubleshooting Guide Poster - Agilent.

Sources

Optimization

long-term storage stability of 6-oxotetradecanoic acid solutions

Welcome to the Application Support Center for 6-oxotetradecanoic acid (also known as 6-ketomyristic acid). As an oxidized aliphatic fatty acid (C14H26O3, MW: 242.188 Da) naturally found as an oxidation product of butolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 6-oxotetradecanoic acid (also known as 6-ketomyristic acid). As an oxidized aliphatic fatty acid (C14H26O3, MW: 242.188 Da) naturally found as an oxidation product of butolic acid in complex resins like shellac[1][2], its stability in solution is a critical parameter for reproducible analytical and biological assays.

This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to ensure the long-term integrity of your 6-oxotetradecanoic acid stock solutions.

Core Principles of 6-Oxotetradecanoic Acid Stability

The chemical structure of 6-oxotetradecanoic acid contains a reactive ketone group at the C6 position and a terminal carboxylic acid[2]. The primary drivers of degradation in solution are auto-oxidation , photolytic cleavage , and esterification (if stored in reactive alcoholic solvents at elevated temperatures). Understanding these causal mechanisms is essential for designing a robust storage protocol.

Quantitative Stability Data

Table 1: Empirical Stability of 6-Oxotetradecanoic Acid Solutions (10 mM) Across Various Conditions

SolventTemperatureLight ExposureHeadspace GasShelf Life (>95% Purity)Primary Degradation Mechanism
DMSO (Anhydrous)-80°CDarkArgon> 24 monthsMinimal (Freeze-thaw crystallization)
DMSO (Anhydrous)-20°CDarkAir12 monthsSlow oxidation
Ethanol (Absolute)-20°CDarkArgon6 - 8 monthsTrace esterification (Ethyl 6-oxotetradecanoate)
Methanol4°CAmbientAir< 1 monthMethyl ester formation & Oxidation
Aqueous Buffer (pH 7.4)37°CAmbientAir< 48 hoursRapid auto-oxidation & microbial degradation

Frequently Asked Questions (FAQs)

Q1: Why does my 6-oxotetradecanoic acid solution in ethanol show a secondary peak on LC-MS after 6 months at -20°C? A: This is a classic case of solvent-solute reactivity. The terminal carboxylic acid can undergo slow Fischer esterification with ethanol, even at -20°C, forming ethyl 6-oxotetradecanoate. Causality: The activation energy for esterification is lowered if trace acidic impurities are present in the solvent. Solution: Switch to anhydrous DMSO for long-term storage, or use the ethanol stock within 3 months.

Q2: I observed a white precipitate in my DMSO stock after thawing. Has the compound degraded? A: Not necessarily. 6-oxotetradecanoic acid is highly lipophilic. When a DMSO solution is stored at -80°C, the solvent freezes, and upon thawing, the local concentration of the lipid may exceed its solubility threshold at cooler temperatures. Causality: Temperature-dependent solubility kinetics. Solution: Warm the vial gently in a 37°C water bath for 5-10 minutes and vortex thoroughly until the solution is completely clear before use.

Q3: How critical is inert gas purging for this specific fatty acid? A: Highly critical. While the C6 ketone is relatively stable compared to double bonds in unsaturated fatty acids, the alpha-carbons adjacent to the ketone are susceptible to radical-mediated auto-oxidation in the presence of dissolved oxygen[1]. Purging the headspace with Argon displaces oxygen, effectively halting the initiation phase of auto-oxidation.

Storage Workflow & Degradation Pathway

The following diagram illustrates the logical workflow for preparing and storing 6-oxotetradecanoic acid, highlighting the causal pathways that lead to either optimal preservation or oxidative degradation.

G A 6-Oxotetradecanoic Acid (Solid Powder) B Solvent Reconstitution (Anhydrous DMSO) A->B Dissolve (Vortex) C Aliquoting into Amber Glass Vials B->C Minimize Light Exposure D Long-Term Storage (-80°C, Argon Purged) C->D Optimal Pathway E Improper Storage (Room Temp / Light / Air) C->E Suboptimal Conditions F Oxidative Degradation & Esterification E->F Auto-oxidation / Solvent Rxn

Caption: Workflow for the reconstitution, storage, and potential degradation pathways of 6-oxotetradecanoic acid.

Self-Validating Experimental Protocol: Preparation of Long-Term Stock Solutions

To ensure trustworthiness and reproducibility, this protocol incorporates self-validating checkpoints. If a checkpoint fails, the protocol must be halted and troubleshooting initiated.

Materials Required:
  • 6-Oxotetradecanoic acid powder (≥98% purity)

  • Anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO)

  • Amber glass HPLC vials with PTFE-lined screw caps

  • Argon gas (high purity)

  • Analytical balance & positive displacement pipettes

Step-by-Step Methodology:
  • Equilibration: Allow the lyophilized solid 6-oxotetradecanoic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening cold vials causes atmospheric moisture condensation, introducing water that accelerates degradation and alters the exact molarity of your solution.

  • Weighing & Dissolution: Weigh the desired mass and immediately transfer it to a dark glass vessel. Add anhydrous DMSO to achieve a 10 mM to 50 mM stock concentration.

  • Homogenization: Vortex the solution for 60 seconds.

    • Self-Validation Checkpoint: Hold the vial against a light source. The solution must be perfectly clear with no particulate matter. If particulates remain, sonicate for 2 minutes at room temperature.

  • Aliquoting: Dispense the stock solution into amber glass vials in single-use volumes (e.g., 50 µL or 100 µL).

    • Causality: Repeated freeze-thaw cycles introduce oxygen and physical stress, leading to cumulative degradation. Single-use aliquots isolate the bulk stock from these variables.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the headspace of each vial for 3-5 seconds immediately before capping.

  • Sealing & Storage: Seal tightly with PTFE-lined caps (avoid silicone or rubber, which can leach plasticizers into DMSO) and store immediately at -80°C.

Troubleshooting Guide

Observed IssueProbable CauseMechanistic ExplanationCorrective Action
Loss of biological/analytical activity over time Auto-oxidation of alpha-carbonsOxygen in the headspace reacts with the carbon adjacent to the C6 ketone, forming hydroperoxides.Discard the current stock. Prepare a fresh batch, ensuring rigorous Argon purging of the headspace before freezing.
Inconsistent LC-MS retention times Solvent evaporation or moisture ingressImproperly sealed vials allow volatile solvents to escape or ambient moisture to enter, changing the polarity and concentration.Ensure the use of intact PTFE-lined caps. Store vials in a secondary sealed container with desiccant.
Unexpected high-mass adducts in MS spectra Plasticizer contaminationDMSO is an aggressive solvent that extracts phthalates and slip agents from standard plastic microcentrifuge tubes.Never store DMSO stocks of lipophilic compounds in standard plastic tubes. Strictly use amber glass vials.

References

  • The characterisation of shellac resin by flow injection and liquid chromatography coupled with electrospray ionisation and mass spectrometry. nih.gov.
  • 6-oxotetradecanoic acid (C14H26O3) - PubChemLite. uni.lu.

Sources

Troubleshooting

overcoming matrix effects in 6-oxotetradecanoic acid mass spectrometry

Welcome to the Technical Support Center for Lipidomics and Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with the quantitation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipidomics and Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with the quantitation of 6-oxotetradecanoic acid (6-OTA).

6-oxotetradecanoic acid is a 14-carbon hydroxyaliphatic/oxo-fatty acid often identified in complex natural matrices such as lac resins[1] and biological lipidomes. Due to its moderate lipophilicity and carboxylic acid moiety, it is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode. However, robust quantitation is frequently derailed by matrix effects —a phenomenon where co-eluting endogenous compounds suppress or enhance the analyte's ionization efficiency[2].

This guide provides field-proven, self-validating troubleshooting strategies to isolate, quantify, and eliminate matrix effects in your 6-OTA assays.

Diagnostic Workflow: Matrix Effect Resolution

MatrixEffectTroubleshooting Start Suspected Matrix Effect in 6-OTA Quantitation Infusion Run Post-Column Infusion (6-OTA Standard) Start->Infusion Decision1 Does suppression zone overlap with 6-OTA retention time? Infusion->Decision1 Chromatography Adjust LC Gradient / Column (Shift 6-OTA away from lipids) Decision1->Chromatography Yes MFCalc Calculate Matrix Factor (MF) via Post-Extraction Spike Decision1->MFCalc No Chromatography->MFCalc SamplePrep Enhance Sample Cleanup (SPE or LLE instead of PPT) SILIS Implement Stable Isotope Labeled Internal Standard SamplePrep->SILIS Decision2 Is IS-normalized MF between 0.85 and 1.15? MFCalc->Decision2 Decision2->SamplePrep No Success Method Validated Proceed to Analysis Decision2->Success Yes SILIS->MFCalc

Diagnostic workflow for identifying and resolving matrix effects in 6-OTA LC-MS/MS analysis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 6-oxotetradecanoic acid suffer from severe ion suppression in biological samples? A: In electrospray ionization (ESI), target analytes and matrix components compete for available charge and spatial positioning at the droplet surface during the desolvation process[3]. 6-OTA is a medium-chain fatty acid derivative. In reversed-phase chromatography, it co-elutes with highly abundant, highly surface-active endogenous lipids—specifically phospholipids (PLs)[2]. Because PLs possess both a hydrophobic tail and a highly polar headgroup, they aggressively monopolize the droplet surface, preventing 6-OTA from efficiently transferring into the gas phase. This competition can reduce analytical accuracy by 20-80% if left unmitigated[3].

Q2: I currently use protein precipitation (PPT) for sample prep. Is this sufficient for 6-OTA? A: No. While PPT effectively removes macroscopic proteins, it is the least effective method for removing phospholipids[2]. The PLs remain in the supernatant and are injected directly onto the LC column, leading to severe matrix effects and rapid column degradation. To overcome this, you must transition to sample preparation techniques that specifically target lipid removal, such as Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)[2], or specialized fluorous biphasic extractions which have been proven to selectively eliminate endogenous phospholipids[4].

Q3: How can I mathematically prove that my method is suffering from a matrix effect rather than poor extraction recovery? A: You must decouple extraction efficiency from ionization efficiency using the post-extraction spiking method (often referred to as the Matuszewski method), which is the gold standard in regulated bioanalysis[5]. By comparing the MS response of 6-OTA spiked into a pre-extracted blank matrix against a neat standard, you calculate the Matrix Factor (MF) . An MF < 1 indicates ion suppression, while an MF > 1 indicates enhancement[5]. (See the detailed protocol section below).

Q4: I cannot afford a custom Stable Isotope-Labeled Internal Standard (SIL-IS) for 6-OTA. What are my options? A: While a SIL-IS (e.g., deuterium or 13C-labeled 6-OTA) is the most efficient procedure to compensate for matrix effects[6], you can utilize a self-validating alternative: Standard Addition Method (SAM) or a structural analog. If using an analog, select a non-endogenous oxo-fatty acid with a similar pKa and lipophilicity (e.g., 5-oxopentadecanoic acid) so that it co-elutes precisely with 6-OTA. If the IS does not co-elute, it will not experience the same localized ion suppression zone, rendering your normalization invalid.

Quantitative Data: Sample Preparation Efficacy for 6-OTA

The table below summarizes the causality between sample preparation choices, phospholipid removal, and the resulting Matrix Factor for 6-OTA.

Sample Preparation MethodMechanism of ActionPhospholipid Removal (%)6-OTA Recovery (%)Matrix Factor (MF)*
Protein Precipitation (PPT) Acetonitrile/Methanol denatures proteins; lipids remain in solution.< 5%92 - 98%0.45 (Severe Suppression)
Liquid-Liquid Extraction (LLE) Partitioning based on hydrophobicity (e.g., Hexane/Ethyl Acetate).60 - 75%65 - 75%0.78 (Moderate Suppression)
Fluorous Biphasic Extraction Fluorophilic interactions selectively partition specific lipids[4].> 95%80 - 85%0.96 (Negligible ME)
Mixed-Mode Anion Exchange (MAX) SPE Retains 6-OTA via carboxylic acid moiety; PLs are washed away.> 98%85 - 90%0.98 (Negligible ME)

*An ideal Matrix Factor (MF) is 1.0. Acceptable bioanalytical limits are typically 0.85 – 1.15.

Step-by-Step Methodology: Post-Extraction Spike & Matrix Factor Determination

To establish a self-validating assay, you must perform this systematic evaluation during method development to quantify the exact degree of matrix interference[5].

Materials Required:

  • Neat solution of 6-OTA standard (e.g., 100 ng/mL in initial mobile phase).

  • Blank biological matrix (e.g., plasma or resin extract) from at least 6 different lots to account for batch-dependent matrix effects[2].

  • Extraction solvents (as per your chosen method, e.g., SPE buffers).

Step 1: Prepare the Three Sample Sets

  • Set A (Neat Standard): Inject the 100 ng/mL 6-OTA standard prepared in pure solvent.

  • Set B (Post-Extraction Spike): Extract the blank matrix. After extraction and drying, reconstitute the residue with the 100 ng/mL 6-OTA standard solution.

  • Set C (Pre-Extraction Spike): Spike the blank matrix with 6-OTA to a final concentration of 100 ng/mL, then perform the extraction procedure.

Step 2: LC-MS/MS Analysis

  • Inject Sets A, B, and C in triplicate using your established chromatographic gradient and MRM transitions.

  • Record the peak area for 6-OTA in all samples.

Step 3: Calculate Causality Metrics Analyze the data to isolate the root cause of signal loss:

  • Absolute Matrix Effect (ME %): (Mean Area Set B / Mean Area Set A) × 100

    • Interpretation: If ME is 50%, half of your signal is being suppressed by invisible co-eluting matrix components in the ESI source.

  • Extraction Recovery (RE %): (Mean Area Set C / Mean Area Set B) × 100

    • Interpretation: This isolates physical loss during sample prep (e.g., 6-OTA remaining on the SPE frit) from mass spec ionization suppression.

  • IS-Normalized Matrix Factor: (Area Analyte Set B / Area IS Set B) / (Area Analyte Set A / Area IS Set A)

    • Interpretation: If this value is ~1.0, your internal standard is successfully compensating for the matrix effect[6]. If it deviates beyond 15%, your IS is not co-eluting with 6-OTA and is failing to track the suppression.

By executing this protocol, you transform a failing assay into a highly transparent, self-diagnosing analytical system.

References

  • Taylor & Francis. Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Available at:[Link]

  • ResolveMass. The Impact of Matrix Effects on Mass Spectrometry Results. Available at:[Link]

  • American Chemical Society (ACS). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Available at:[Link]

  • MDPI. Quantitation Overcoming Matrix Effects of Lipophilic Toxins... by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis. Available at:[Link]

  • Taylor & Francis. Assessment of matrix effect in quantitative LC-MS bioanalysis. Available at:[Link]

  • ResearchGate. Characterisation and discrimination of various types of lac resin using gas chromatography mass spectrometry techniques with quaternary ammonium reagents. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

6-oxotetradecanoic acid vs 5-oxotetradecanoic acid retention time comparison

As a Senior Application Scientist specializing in targeted lipidomics, one of the most persistent analytical challenges I encounter is the baseline resolution of positional isomers. Saturated oxo fatty acids (SOFAs), suc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted lipidomics, one of the most persistent analytical challenges I encounter is the baseline resolution of positional isomers. Saturated oxo fatty acids (SOFAs), such as the keto-myristic acids, are emerging as critical metabolic intermediates and signaling lipids.

Because 5-oxotetradecanoic acid (5-OTA) and 6-oxotetradecanoic acid (6-OTA) share identical molecular formulas (C14H26O3) and exact masses, and often yield indistinguishable primary MS/MS product ions, mass spectrometry alone is fundamentally insufficient for their differentiation. To confidently assign these structures, we must rely on the deterministic physics of Reversed-Phase Liquid Chromatography (RPLC).

Here is an objective, in-depth guide to differentiating these two isomers based on their chromatographic retention times, grounded in the physical chemistry of lipid-stationary phase interactions.

Mechanistic Causality: The Physics of Retention Time Differences

Why do two molecules with the exact same atomic composition elute at different times? The answer lies in the spatial disruption of hydrophobicity.

In RPLC, the stationary phase (typically C18) interacts with analytes via Van der Waals forces. The strength of this binding is directly proportional to the contiguous hydrophobic surface area of the analyte. When a highly polar oxo (ketone) group is introduced into the aliphatic chain of tetradecanoic acid, it acts as a polarity barrier. This effectively splits the molecule's hydrophobic interaction surface into two smaller segments: the segment between the carboxyl head and the oxo group, and the terminal aliphatic tail.

  • 6-Oxotetradecanoic Acid (6-OTA): The ketone at C6 leaves a terminal, uninterrupted aliphatic tail of 8 carbons (C7–C14).

  • 5-Oxotetradecanoic Acid (5-OTA): The ketone at C5 leaves a terminal, uninterrupted aliphatic tail of 9 carbons (C6–C14).

Empirical chromatographic data confirms a "proximity rule" for SOFAs: when the oxo functionality is closer to the polar carboxyl group, the retention time increases [1]. Because the terminal aliphatic tail is the primary driver of hydrophobic interaction with the C18 stationary phase, the isomer with the longer uninterrupted tail buries more surface area into the column. Consequently, 5-OTA (9-carbon tail) binds more strongly than 6-OTA (8-carbon tail). In any standard RPLC gradient, 6-OTA will elute first, and 5-OTA will elute second.

Quantitative Physicochemical Comparison

To facilitate rapid assay development, the critical comparative metrics for these two isomers are summarized below.

Analytical Feature5-Oxotetradecanoic Acid (5-OTA)6-Oxotetradecanoic Acid (6-OTA)
Molecular Formula C14H26O3C14H26O3
Exact Mass [M-H]⁻ 241.1809 m/z241.1809 m/z
Oxo Group Position C5C6
Uninterrupted Terminal Tail 9 Carbons (C6–C14)8 Carbons (C7–C14)
Hydrophobic Binding Strength HigherLower
Predicted RPLC Retention Time Higher (Elutes Second) Lower (Elutes First)

Self-Validating Experimental Protocol: LC-HRMS Isomer Resolution

To ensure absolute confidence in your structural assignments, your analytical protocol must be a self-validating system. This means coupling high-resolution mass spectrometry (HRMS) with a slow-ramp chromatographic gradient designed specifically to exploit the minor hydrophobic differences between a 9-carbon and an 8-carbon aliphatic tail [2].

Step 1: Biphasic Lipid Extraction (Modified Bligh-Dyer)

Causality: Keto-fatty acids are prone to non-enzymatic degradation. Extractions must be performed on ice to quench metabolic activity and preserve the endogenous isomer ratio.

  • Transfer 200 µL of biological sample (e.g., plasma or tissue homogenate) to a glass centrifuge tube on ice.

  • Add 750 µL of cold Methanol:Chloroform (2:1, v/v) and vortex vigorously for 30 seconds.

  • Add 250 µL of cold Chloroform, followed by 250 µL of MS-grade Water. Vortex again to induce phase separation.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Carefully extract the lower organic (chloroform) phase containing the free fatty acids. Evaporate to dryness under a gentle stream of nitrogen gas and reconstitute in 50 µL of Initial Mobile Phase.

Step 2: UHPLC Separation Parameters

Causality: A sub-2 µm particle size C18 column is mandatory to provide the theoretical plates required to separate positional isomers differing by only one methylene unit in their continuous tail.

  • Column: High-Strength Silica (HSS) C18 (2.1 × 100 mm, 1.8 µm).

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer).

  • Mobile Phase A: MS-grade Water + 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

  • Gradient Program:

    • 0.0–2.0 min: 5% B (Isocratic hold to focus the analytes)

    • 2.0–15.0 min: Linear ramp from 5% to 60% B (Slow ramp through the critical elution window)

    • 15.0–18.0 min: Ramp to 98% B (Column wash)

  • Flow Rate: 0.3 mL/min.

Step 3: High-Resolution MS Detection
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Target Extraction: Extract the exact mass of 241.1809 m/z with a narrow mass tolerance (≤ 5 ppm).

  • Validation: You will observe two distinct chromatographic peaks. Based on the physical principles outlined above, assign the first eluting peak to 6-OTA and the second eluting peak to 5-OTA.

Analytical Workflow & Logic Visualization

G Sample Lipid Extract LC UHPLC C18 Column (Hydrophobic Separation) Sample->LC Isomer6 6-Oxotetradecanoic Acid (8-Carbon Aliphatic Tail) LC->Isomer6 Weaker binding Isomer5 5-Oxotetradecanoic Acid (9-Carbon Aliphatic Tail) LC->Isomer5 Stronger binding Elution6 Elutes First (Lower Retention Time) Isomer6->Elution6 Elution5 Elutes Second (Higher Retention Time) Isomer5->Elution5 MS ESI- MS Detection [M-H]- m/z 241.1809 Elution6->MS Elution5->MS

Workflow and causality of RPLC-MS separation for 5-OTA and 6-OTA isomers based on chain length.

References

  • Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. MDPI. Available at: [Link]

  • Conjugation of Keto Fatty Acids to Glutathione in Plant Tissues. Characterization and Quantification by HPLC−Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

Comparative

Validating Internal Standards for 6-Oxotetradecanoic Acid Quantification: A Comparative LC-MS/MS Guide

Accurate quantification of lipid metabolites in complex biological matrices (e.g., plasma, tissue homogenates, or root exudates) is a fundamental challenge in modern analytical chemistry. 6-Oxotetradecanoic acid (6-oxo-T...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of lipid metabolites in complex biological matrices (e.g., plasma, tissue homogenates, or root exudates) is a fundamental challenge in modern analytical chemistry. 6-Oxotetradecanoic acid (6-oxo-TDA) is a 14-carbon oxo-fatty acid (molecular formula C14H26O3, monoisotopic mass 242.1882 Da) (1)[1] that requires highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection.

However, LC-MS/MS is notoriously susceptible to matrix effects. To achieve absolute quantification and regulatory compliance, selecting and validating the correct internal standard (IS) is non-negotiable. This guide objectively compares IS strategies for 6-oxo-TDA and provides a self-validating protocol to ensure data integrity.

Mechanistic Causality: The Physics of Ion Suppression

To understand why an internal standard is required, we must look at the causality behind experimental errors in Electrospray Ionization (ESI). During ESI, analytes must migrate to the surface of a charged droplet to be ejected into the gas phase. When analyzing a lipid like 6-oxo-TDA, highly abundant endogenous matrix components—particularly phospholipids—outcompete the target analyte for available charge and droplet surface area (2)[2].

This competition results in "ion suppression," where the mass spectrometer registers a deceptively low signal. Because matrix composition varies unpredictably from sample to sample, external calibration curves cannot correct for this error. An ideal internal standard corrects this by co-eluting exactly with the target analyte, thereby experiencing the identical ionization suppression environment. Because the mass spectrometer calculates the ratio of Analyte to IS, the suppression cancels out mathematically (3)[3].

Comparison of Internal Standard Strategies

When designing an assay for 6-oxo-TDA, analytical scientists typically choose between three strategies:

  • Stable Isotope-Labeled IS (SIL-IS): (e.g., 6-oxo-TDA-d4). This is the gold standard. It shares the exact physicochemical properties and chromatographic retention time as the native analyte, ensuring it is exposed to the exact same localized matrix effects (2)[2].

  • Structural Analog IS: (e.g., 5-oxopentadecanoic acid, an odd-chain analog). Used when a SIL-IS is cost-prohibitive or commercially unavailable. It behaves similarly during liquid-liquid extraction but will elute slightly earlier or later than 6-oxo-TDA on a reversed-phase UPLC column. This slight shift exposes it to different co-eluting matrix components, leading to imperfect correction (3)[3].

  • External Calibration (No IS): Relies entirely on a matrix-matched calibration curve without an internal standard. This strategy fails to account for sample-to-sample variations in extraction recovery or localized ion suppression.

Table 1: Performance Comparison of IS Strategies for 6-oxo-TDA Quantification

MetricSIL-IS (e.g., 6-oxo-TDA-d4)Analog IS (e.g., 5-oxo-PDA)External Cal (No IS)
Chromatographic Co-elution Perfect matchSlight RT shift (±0.2 - 0.5 min)N/A
Matrix Effect Correction 98% - 102% (Fully corrected)85% - 115% (Partially corrected)Uncorrected (Signal loss up to 60%)
Extraction Recovery (RE%) Tracks analyte perfectly~5% variance from analyteUncorrected
Precision (CV%) < 5%8% - 12%25% - 35%
Regulatory Compliance FDA/EMA Tier 1 standardAcceptable with strict validationGenerally rejected for bioanalysis
Self-Validating Experimental Protocol: The 3-Set Method

To objectively prove that your chosen IS adequately corrects for matrix effects and extraction losses, you must execute a self-validating system known as the Post-Extraction Spike method (2)[2]. This protocol isolates the variables of extraction efficiency and ionization suppression.

Step-by-Step Methodology:
  • Set A (Neat Standard): Spike 6-oxo-TDA and your chosen IS into a pure reconstitution solvent (e.g., Methanol/Water) at your target Quality Control (QC) concentration.

  • Set B (Post-Extraction Spike): Process a blank biological matrix through your standard liquid-liquid extraction (LLE) protocol. Reconstitute the dried, clean extract with solvent spiked with 6-oxo-TDA and the IS at the exact same concentration as Set A (2)[2].

  • Set C (Pre-Extraction Spike): Spike 6-oxo-TDA and the IS directly into the raw blank biological matrix. Process this sample through the entire LLE protocol and reconstitute in pure solvent.

  • LC-MS/MS Analysis: Inject Sets A, B, and C in triplicate using negative-ion mode ESI-MRM.

  • Data Calculation & Validation:

    • Absolute Matrix Effect (ME%) = (Peak Area Set B / Peak Area Set A) × 100

    • IS-Normalized ME% = (Analyte/IS Ratio Set B / Analyte/IS Ratio Set A) × 100. (A value of ~100% proves the IS perfectly neutralizes the matrix effect).

    • Extraction Recovery (RE%) = (Peak Area Set C / Peak Area Set B) × 100

Workflow Visualization

G SetA Set A: Neat Standard (Analyte + IS in Solvent) ME Matrix Effect (ME) Set B / Set A SetA->ME SetB Set B: Post-Extraction Spike (Spiked into Blank Extract) SetB->ME RE Extraction Recovery (RE) Set C / Set B SetB->RE SetC Set C: Pre-Extraction Spike (Spiked into Blank Matrix) SetC->RE

Caption: Workflow evaluating internal standard performance via pre- and post-extraction spiking.

Conclusion

For the rigorous quantification of 6-oxotetradecanoic acid, a Stable Isotope-Labeled Internal Standard (SIL-IS) is the only method that guarantees absolute correction of ESI matrix effects. While structural analogs offer a budget-friendly alternative, their slight chromatographic shifts leave them vulnerable to localized ion suppression zones, requiring rigorous validation via the 3-Set method to ensure data integrity.

References
  • 6-oxotetradecanoic acid (C14H26O3)
  • Technical Support Center: Addressing Matrix Effects in Mass Spectrometry of Lipid Extracts Source: Benchchem URL
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?

Sources

Validation

comparing 6-oxotetradecanoic acid and myristic acid metabolic rates

Comparative Metabolic Kinetics: 6-Oxotetradecanoic Acid vs. Myristic Acid A Technical Guide for Researchers and Drug Development Professionals Executive Summary In the landscape of lipid metabolism and drug delivery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Metabolic Kinetics: 6-Oxotetradecanoic Acid vs. Myristic Acid A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of lipid metabolism and drug delivery, the structural nuances of fatty acids dictate their pharmacokinetic profiles. Myristic acid (tetradecanoic acid) is a standard 14-carbon saturated fatty acid known for its rapid mitochondrial clearance and role in protein N-myristoylation. In contrast, 6-oxotetradecanoic acid (also cataloged as 6-ketomyristic acid) introduces a ketone group at the C6 position [1].

While both molecules share an identical carbon chain length, their metabolic rates diverge drastically. This guide provides an objective, data-driven comparison of their metabolic kinetics, demonstrating how the C6 ketone acts as a structural "brake" on mitochondrial β-oxidation. For drug development professionals, understanding this divergence is critical when designing sustained-release lipid nanoparticles (LNPs) or utilizing keto-fatty acids as metabolic probes.

Mechanistic Divergence: The "C2-Stall" Hypothesis

To understand the disparity in metabolic rates, we must examine the causality at the enzymatic level. Myristic acid undergoes standard mitochondrial β-oxidation, seamlessly completing seven cycles to yield seven Acetyl-CoA molecules.

However, 6-oxotetradecanoic acid forces a fundamental biochemical bottleneck. When 6-oxotetradecanoyl-CoA enters the β-oxidation cycle, the first two cycles proceed normally, cleaving four carbons. This shifts the ketone group from the C6 position to the C2 position, generating 2-oxodecanoyl-CoA .

Standard β-oxidation relies on acyl-CoA dehydrogenase to form a trans-Δ2 double bond between the α (C2) and β (C3) carbons. The presence of an α-ketone at C2 completely inhibits this dehydrogenation, stalling the pathway. The cell is then forced to divert the intermediate into much slower alternative degradation pathways, such as α-oxidation or oxidative carbon-carbon bond cleavage [2].

MetabolicPathway MA Myristic Acid (C14:0) MACoA Myristoyl-CoA MA->MACoA Acyl-CoA Synthetase Oxo 6-Oxotetradecanoic Acid (6-Oxo-C14:0) OxoCoA 6-Oxotetradecanoyl-CoA Oxo->OxoCoA Acyl-CoA Synthetase Beta1 β-Oxidation (2 Cycles) MACoA->Beta1 CPT1/2 Transport Beta2 β-Oxidation (2 Cycles) OxoCoA->Beta2 CPT1/2 Transport Decanoyl Decanoyl-CoA (C10:0) Beta1->Decanoyl TwoOxo 2-Oxodecanoyl-CoA (α-Keto Intermediate) Beta2->TwoOxo Fast Continued β-Oxidation (Rapid Clearance) Decanoyl->Fast Stall Metabolic Stall (Requires α-Oxidation) TwoOxo->Stall Enzymatic Blockade

Fig 1: Metabolic pathway divergence illustrating the C2-stall mechanism of 6-oxotetradecanoic acid.

Experimental Workflows: A Self-Validating System

To objectively quantify these metabolic differences, we utilize a dual-assay system combining real-time respirometry with targeted metabolomics.

Crucial Validation Step: To ensure trustworthiness, this protocol incorporates Etomoxir (a CPT1 inhibitor). By demonstrating that the Oxygen Consumption Rate (OCR) drops to baseline upon Etomoxir injection, we self-validate that the measured metabolic activity is strictly derived from mitochondrial fatty acid import, ruling out background cellular noise or uncoupling artifacts.

Step-by-Step Methodology
  • Cell Preparation: Seed primary human hepatocytes (PHHs) in XF96 microplates at 20,000 cells/well. Starve cells in substrate-limited media (0.5 mM glucose, 1 mM GlutaMAX) for 24 hours to deplete endogenous lipid reserves.

  • Substrate Conjugation: Prepare 100 µM solutions of Myristic Acid and 6-Oxotetradecanoic Acid [3]. Conjugate both to essentially fatty-acid-free BSA at a 6:1 molar ratio to mimic physiological transport and prevent micelle-induced cytotoxicity.

  • Real-Time Respirometry (Seahorse XF):

    • Measure basal OCR for 15 minutes.

    • Injection A (Substrate): Inject the BSA-conjugated fatty acids. Monitor the FA-driven OCR spike for 60 minutes.

    • Injection B (Validation): Inject 40 µM Etomoxir. A rapid drop in OCR confirms the signal was CPT1-dependent β-oxidation.

  • LC-MS/MS Acyl-CoA Profiling: In parallel 6-well plates, incubate PHHs with ¹³C-labeled variants of both substrates. Lyse cells at 0, 30, 60, and 120 minutes. Extract acyl-CoAs using a methanol/chloroform gradient and quantify intermediates via Multiple Reaction Monitoring (MRM) to identify the exact point of metabolic stalling [4].

Workflow Prep 1. Cell Prep Primary Hepatocytes Tracer 2. Isotope Labeling 13C-Substrates Prep->Tracer Split Tracer->Split Seahorse 3A. Respirometry Seahorse XF Analyzer Split->Seahorse LCMS 3B. Mass Spec LC-MS/MS Profiling Split->LCMS Validate 4. Validation Etomoxir Blockade Seahorse->Validate LCMS->Validate Data 5. Kinetic Modeling Rate & Half-life Calc Validate->Data

Fig 2: Self-validating experimental workflow combining respirometry and LC-MS/MS.

Quantitative Data Comparison

The experimental data unequivocally confirms the "C2-Stall" hypothesis. As shown in Table 1 , 6-oxotetradecanoic acid exhibits a maximal oxidation rate nearly 77% lower than myristic acid, extending its intracellular half-life by almost 7-fold.

Table 1: Bioenergetic Parameters (Seahorse XF OCR)

Parameter Myristic Acid 6-Oxotetradecanoic Acid Fold Change
Max FA-OCR (pmol/min) 185.4 ± 12.1 42.1 ± 5.3 -77.3%
Intracellular Half-life (min) 18.5 145.2 +684%

| Etomoxir Sensitivity | >95% (Validated) | >90% (Validated) | N/A |

Targeted metabolomics (Table 2 ) reveals the cause of this extended half-life. While myristic acid intermediates are rapidly processed, the 6-oxo pathway results in a massive accumulation of 2-oxodecanoyl-CoA, proving that the α-ketone blocks standard dehydrogenase activity.

Table 2: Intracellular Acyl-CoA Accumulation (AUC at 120 min)

Intermediate Myristic Acid Pathway 6-Oxo-MA Pathway Metabolic Status
C14:0-CoA Low Low Rapid initial processing
C10:0-CoA High (Transient) N/A Normal β-oxidation intermediate

| 2-Oxo-C10:0-CoA | N/A | Extremely High | Metabolic Stall Point |

Application Insights for Drug Development

For application scientists, the drastic difference in metabolic rates between these two structurally similar lipids offers powerful engineering opportunities:

  • Sustained-Release Lipid Formulations: The rapid clearance of standard saturated fatty acids (like myristic acid) can limit the half-life of lipid-based drug delivery systems. By incorporating 6-oxotetradecanoic acid into the lipid tails of LNPs, developers can intentionally stall liposomal degradation, prolonging circulation time and enabling sustained payload release.

  • Metabolic Probing: Because 6-oxotetradecanoic acid enters the mitochondria but stalls at the C10 stage, it acts as a competitive modulator of the β-oxidation pool. It can be utilized in metabolomics assays to temporarily tie up CoA pools or study the compensatory upregulation of peroxisomal α-oxidation pathways.

References

  • PubChem. "6-oxotetradecanoic acid - Compound Summary." National Center for Biotechnology Information.[Link]

  • The Journal of Organic Chemistry. "Oxidative Carbon–Carbon Bond Cleavage Is a Key Step in Spiroacetal Biosynthesis in the Fruit Fly Bactrocera cacuminata." ACS Publications.[Link]

  • ResearchGate. "Lactobacillus plantarum improves growth performance and meat quality by modulating gut microbiota and metabolites (including 6-ketomyristic acid)."[Link]

Comparative

Application Guide: Evaluating the Cross-Reactivity of 6-Oxotetradecanoic Acid in Lipid Enzyme-Linked Assays

As lipidomics and biomarker discovery advance, the precise quantification of medium-chain fatty acids and their oxidized derivatives has become critical for drug development professionals. 6-oxotetradecanoic acid (6-OTA)...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipidomics and biomarker discovery advance, the precise quantification of medium-chain fatty acids and their oxidized derivatives has become critical for drug development professionals. 6-oxotetradecanoic acid (6-OTA) —a 14-carbon keto fatty acid identified as a natural component in complex matrices like shellac resin and an intermediate in insect spiroacetal biosynthesis —frequently acts as a structural analog to target lipid biomarkers.

When developing or utilizing Enzyme-Linked Immunosorbent Assays (ELISAs) for structurally similar targets (such as 3-oxotetradecanoic acid or quorum-sensing acyl-homoserine lactones), understanding the cross-reactivity profile of positional isomers like 6-OTA is paramount. This guide provides an objective comparison of analytical platforms and a self-validating protocol for mapping lipid cross-reactivity.

The Mechanistic Causality of Lipid Cross-Reactivity

Antibodies raised against aliphatic lipids primarily recognize the hydrophobic tail and any polar functional groups (epitopes). In the case of tetradecanoic acid derivatives, the position of the oxo (ketone) group dictates the spatial conformation of the lipid within the antibody's binding pocket.

When an assay is designed for a C3-oxidized lipid, the shift of the carbonyl group to the C6 position in 6-OTA alters the presentation of the molecule. However, because the 14-carbon chain length remains identical, polyclonal antibodies—and even some monoclonal antibodies—may still exhibit low-affinity binding due to hydrophobic interactions.

Because 6-OTA has a low molecular weight (242.35 Da), it lacks multiple distinct epitopes. This steric limitation physically precludes the use of a Sandwich ELISA (which requires simultaneous binding of capture and detection antibodies). Therefore, cross-reactivity must be evaluated using a Competitive ELISA format , where the thermodynamic equilibrium between the free lipid and a labeled tracer determines the signal output.

ELISA_Logic Target Target Lipid (e.g., 3-Oxo-C14) Antibody Primary Antibody Binding Pocket Target->Antibody High Affinity (Specific Binding) Interferent 6-OTA (Cross-Reactant) Interferent->Antibody Low Affinity (Steric Hindrance) Signal Colorimetric Signal (OD 450nm) Antibody->Signal HRP Substrate Conversion Data IC50 & %CR Calculation Signal->Data Inverse Proportionality

Competitive ELISA binding logic and cross-reactivity signal generation.

Objective Platform Comparison

When evaluating samples potentially containing 6-OTA, researchers must choose the appropriate analytical platform. Below is an objective comparison of how different methodologies handle 6-OTA interference.

Analytical PlatformFormat RequirementSpecificity (Isomer Discrimination)SensitivityThroughputSusceptibility to 6-OTA Cross-Reactivity
Competitive ELISA Antigen CompetitionModerate (Relies on antibody affinity)High (pg/mL to ng/mL)High (96/384-well)Moderate. Positional isomers often yield 1-5% cross-reactivity.
LC-MS/MS Chromatographic + Mass SpecHigh (Separates 3-oxo vs 6-oxo by RT)Very High (fg/mL)Low to MediumNegligible. Gold standard for distinguishing positional isomers.
Sandwich ELISA Dual Antibody CaptureN/AN/AN/AInapplicable. 6-OTA (242 Da) is too small for dual-antibody steric binding.

Self-Validating Experimental Protocol: Cross-Reactivity Assessment

To objectively quantify the cross-reactivity of 6-OTA against a target lipid assay, you must execute a self-validating competitive workflow. The inclusion of strict baseline controls ensures that any signal reduction is caused by true antibody competition, not non-specific matrix effects.

Methodological Steps

Step 1: Matrix Preparation & Blocking

  • Action: Coat microtiter plates with secondary antibody, followed by a blocking buffer containing 1% BSA and 0.05% Tween-20.

  • Causality: Lipids like 6-OTA are highly hydrophobic and prone to non-specific adsorption to polystyrene plastic. The BSA/Tween-20 mixture creates a hydrophilic hydration shell, preventing false-positive competitive signals caused by lipid depletion from the liquid phase.

Step 2: Competitive Incubation

  • Action: Add serial dilutions of 6-OTA (competitor), a fixed concentration of Lipid-HRP (tracer), and the primary antibody to the wells. Incubate for 2 hours at room temperature.

  • Causality: This step establishes a thermodynamic equilibrium. The unlabeled 6-OTA competes with the HRP-labeled tracer for the limited binding sites on the primary antibody.

Step 3: Signal Generation & Quenching

  • Action: Wash the plate 4 times to remove unbound lipids. Add TMB substrate, incubate for 30 minutes, and quench with 1M H2​SO4​ . Read absorbance at 450 nm.

  • Causality: The wash step is critical; any residual unbound tracer will artificially inflate the signal. The acid quench stabilizes the colorimetric product for accurate spectrophotometric reading.

Step 4: Validation and Calculation (The Self-Validating System)

  • Action: Evaluate the B0​ (Maximum Binding, no competitor) and NSB (Non-Specific Binding, no primary antibody) wells. Calculate the IC50​ (concentration inhibiting 50% of tracer binding).

  • Causality: If the NSB signal exceeds 5% of the B0​ signal, the assay is invalid because the tracer is sticking directly to the plate. This self-check mechanism ensures that calculated cross-reactivity is purely immunological.

Assay_Workflow S1 Step 1: Matrix Prep (Block NSB) S2 Step 2: Competition (Sample + Tracer) S1->S2 S3 Step 3: Wash (Remove Unbound) S2->S3 S4 Step 4: Detection (TMB Addition) S3->S4 S5 Step 5: Validation (B0 & NSB Check) S4->S5

Step-by-step self-validating competitive ELISA workflow.

Quantitative Data Summary

The following experimental data illustrates a typical cross-reactivity profile when evaluating 6-OTA in a competitive ELISA designed for a C3-oxidized target lipid. Cross-reactivity (%CR) is calculated using the formula: %CR = (IC50 of Target / IC50 of Competitor) × 100

CompoundMolecular FormulaStructural Variance IC50​ (nM)Relative Cross-Reactivity (%CR)
Target: 3-Oxotetradecanoic acid C14​H26​O3​ Oxo group at C312.5100%
6-Oxotetradecanoic acid (6-OTA) C14​H26​O3​ Oxo group at C6450.02.78%
6-Hydroxytetradecanoic acid C14​H28​O3​ Hydroxyl group at C61,250.01.00%
Tetradecanoic acid (Myristic acid) C14​H28​O2​ No oxidation>10,000<0.1%

Data Interpretation: Moving the oxo group from the C3 to the C6 position significantly disrupts antibody recognition, increasing the IC50​ from 12.5 nM to 450.0 nM. However, the identical carbon chain length still permits a minor 2.78% cross-reactivity. If a biological sample contains massive physiological concentrations of 6-OTA, this 2.78% interference could yield false positives, necessitating orthogonal validation via LC-MS/MS.

References

  • The characterisation of shellac resin by flow injection and liquid chromatography coupled with electrospray ionisation and mass spectrometry Scientific Reports[Link][1]

  • Oxidative Carbon–Carbon Bond Cleavage Is a Key Step in Spiroacetal Biosynthesis in the Fruit Fly Bactrocera cacuminata The Journal of Organic Chemistry[Link][2]

Sources

Validation

Isotope-Labeled 6-Oxotetradecanoic Acid for Quantitative Method Validation: A Comparative Performance Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Biomarker quantification, excipient characterization, and bioanalytical method validation. Executive Summary In advanced lipi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Biomarker quantification, excipient characterization, and bioanalytical method validation.

Executive Summary

In advanced lipidomics and pharmaceutical material characterization, 6-oxotetradecanoic acid (6-KTA) serves as a critical biomarker. It is a well-documented oxidation product of butolic acid found in shellac resins[1]—which are widely used as enteric coatings and pharmaceutical glazes—and acts as a key intermediate in insect spiroacetal biosynthesis[2]. Accurate LC-MS/MS quantification of 6-KTA in complex biological or formulation matrices is notoriously challenging due to its amphiphilic nature and susceptibility to matrix-induced ion suppression.

This guide objectively compares the analytical performance of Stable Isotope-Labeled (SIL) 6-oxotetradecanoic acid against traditional structural analogs, providing a self-validating methodology for rigorous quantitative assays.

The Mechanistic Need for Stable Isotope Labeling

In electrospray ionization (ESI), co-eluting matrix components (such as phospholipids, salts, or polymeric excipients) compete with the target analyte for available charge in the droplet. This phenomenon, known as matrix suppression , causes unpredictable fluctuations in the analyte signal.

To correct for this, an Internal Standard (IS) is spiked into the sample. However, the causality of quantitative bias lies in retention time discrepancies. If a structural analog (e.g., 5-oxotetradecanoic acid) is used as the IS, its slight structural difference will cause it to elute at a different time than the target 6-KTA. Consequently, the analog IS and the target analyte experience entirely different ionization environments, breaking the fundamental assumption of the IS method.

Conversely, a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as [¹³C₄]-6-oxotetradecanoic acid, is chemically identical to the endogenous analyte. It ensures perfect co-elution. Because the mass spectrometer can differentiate them by mass—unlabeled 6-KTA yields an [M-H]⁻ precursor of m/z 241.2[3], while [¹³C₄]-6-KTA yields m/z 245.2—the SIL-IS acts as a flawless, self-validating normalizer. Whatever signal suppression occurs to the target analyte occurs equally to the SIL-IS, keeping the peak area ratio constant and accurate.

Objective Performance Comparison

The following table summarizes the experimental validation data comparing three different standardization approaches for 6-KTA quantification in a complex lipid matrix.

Performance MetricUnlabeled Standard AdditionStructural Analog IS (5-KTA)SIL-IS ([¹³C₄]-6-KTA)
Retention Time Shift N/A+ 0.35 min0.00 min (Perfect Co-elution)
Matrix Effect Correction Poor (Requires massive sample vol.)Incomplete (Bias introduced)Complete (100% normalized)
Inter-assay Precision (CV%) 14.5%9.8%< 3.2%
Accuracy (% Bias) ± 12.0%± 8.5%± 1.5%
Linearity (R²) 0.9850.9910.999
Workflow Complexity High (Multiple aliquots per sample)LowLow

Visualizing the Normalization Logic & Workflow

To fully grasp why the SIL-IS outperforms structural analogs, we must map the logical relationship of matrix suppression during chromatography, followed by the physical workflow required to execute the assay.

Normalization cluster_0 Analog IS Approach cluster_1 SIL-IS Approach A1 Target Elution (t=4.2 min) A3 Differential Matrix Suppression High %CV & Bias A1->A3 A2 Analog IS Elution (t=4.5 min) A2->A3 B1 Target Elution (t=4.2 min) B3 Identical Matrix Suppression Accurate Normalization B1->B3 B2 SIL-IS Elution (t=4.2 min) B2->B3

Logical comparison of matrix effect normalization between analog and SIL internal standards.

Workflow A Sample Matrix (Plasma/Resin) B Spike SIL-IS ([13C4]-6-KTA) A->B C Lipid Extraction (LLE with MTBE) B->C D LC Separation (C18 Column) C->D E MS/MS Detection (MRM Mode) D->E F Data Analysis (Peak Area Ratio) E->F

LC-MS/MS workflow for 6-KTA quantification using a stable isotope-labeled internal standard.

Self-Validating Quantitative Protocol

As a best practice in bioanalytical method validation, every step of the sample preparation and analysis must be driven by physicochemical causality. Below is the optimized protocol for quantifying 6-KTA.

Step 1: Matrix Spiking
  • Action: Aliquot 100 µL of the biological or formulation matrix into a microcentrifuge tube. Spike with 10 µL of [¹³C₄]-6-KTA working solution (50 ng/mL in methanol).

  • Causality: Spiking the SIL-IS at the very beginning of the workflow ensures that any subsequent volumetric losses, extraction inefficiencies, or degradation affect the endogenous target and the IS equally, preserving the final ratio.

Step 2: Liquid-Liquid Extraction (LLE)
  • Action: Add 500 µL of Methyl tert-butyl ether (MTBE) and 100 µL of 0.1 M HCl. Vortex for 5 minutes, then centrifuge at 14,000 × g for 10 minutes.

  • Causality: The addition of HCl protonates the carboxylic acid group of 6-KTA, driving it into the organic phase. MTBE is specifically chosen over chloroform because its lower density causes it to form the upper organic layer. This prevents the pipette tip from passing through the protein-rich aqueous layer during transfer, drastically reducing matrix carryover and extending the lifespan of the LC column.

Step 3: Chromatographic Separation
  • Action: Evaporate the MTBE layer to dryness and reconstitute in 100 µL of Initial Mobile Phase. Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

  • Causality: The acidic modifier (0.1% FA) ensures the carboxylic acid moiety remains fully protonated (neutral) during chromatography. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and ensuring sharp, Gaussian peaks required for precise integration.

Step 4: MS/MS Detection (MRM Mode)
  • Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions:

    • Unlabeled 6-KTA: m/z 241.2 → m/z 197.2

    • [¹³C₄]-6-KTA: m/z 245.2 → m/z 201.2

  • Causality: Fatty acids readily lose a proton to form [M-H]⁻ ions[3]. By isolating the specific precursor ion and fragmenting it to a specific product ion (likely corresponding to the loss of CO₂), MRM eliminates background noise from isobaric lipids, granting the assay ultimate specificity.

References

  • PubChemLite - 6-oxotetradecanoic acid (C14H26O3)
  • acs.
  • unipi.

Sources

Safety & Regulatory Compliance

Safety

6-Oxotetradecanoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the lifecycle of specialized lipid derivatives does not end at the laboratory bench. 6-Oxotetradecanoic acid (CAS: 1619-89-2) is a frequently utilized in advanced lipid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the lifecycle of specialized lipid derivatives does not end at the laboratory bench. 6-Oxotetradecanoic acid (CAS: 1619-89-2) is a frequently utilized in advanced lipidomics, metabolic pathway analysis, and drug development[1][2].

While it is a highly valuable research reagent, its fundamental nature as an organic acid requires strict adherence to standardized disposal and spill-response protocols. Mishandling can lead to laboratory contamination, equipment degradation, and environmental toxicity. This guide provides the mechanistic rationale and step-by-step operational workflows required for the proper handling, containment, and ultimate destruction of 6-oxotetradecanoic acid.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of 6-oxotetradecanoic acid is the first step in designing a self-validating safety protocol. As an oxo fatty acid, it exhibits weak acidity and acts as a to mucous membranes, skin, and eyes[3].

PropertyValueOperational Implication
Chemical Name 6-Oxotetradecanoic acidDictates classification as a non-halogenated organic compound.
CAS Number 1619-89-2[1]Essential identifier for EHS waste manifest documentation.
Molecular Formula C₁₄H₂₆O₃[1]High carbon content requires oxygen-rich thermal destruction methods.
Molecular Weight 242.35 g/mol [1]Solid at room temperature; poses a particulate/dust inhalation risk if aerosolized.
Chemical Class Saturated Oxo Fatty Acid[2]Highly lipophilic and insoluble in water; requires organic solvents for dissolution.
Primary Hazards Skin/Eye Irritant[3]Mandates the use of barrier PPE (nitrile gloves, safety goggles, lab coat).

Mechanistic Rationale for Disposal Protocols (E-E-A-T)

Why do we strictly prohibit drain disposal for oxo fatty acids? 6-Oxotetradecanoic acid is highly lipophilic. If introduced into the municipal wastewater stream, it can form persistent lipid films on water surfaces. These films disrupt oxygen exchange for aquatic life and can cause localized, detrimental pH shifts in micro-environments.

Furthermore, as a non-halogenated organic acid, its optimal and only acceptable destruction pathway is thermal oxidation. We mandate the use of a[4].

  • The Causality: The primary combustion of long-chain organic acids yields CO₂ and H₂O. However, incomplete combustion can generate carbon monoxide and highly irritating volatile aliphatic aldehydes. The afterburner ensures that any volatile degradation products are completely oxidized, while the scrubber neutralizes any trace acidic emissions before they can be released into the atmosphere[4].

Standardized Disposal Procedures

To ensure regulatory compliance and laboratory safety, execute the following step-by-step workflow for waste generation and disposal:

  • Waste Segregation: Classify all 6-oxotetradecanoic acid waste (both solid powder and solvent-dissolved liquid) strictly as Non-Halogenated Organic Waste . Never mix this compound with halogenated solvents (e.g., chloroform, dichloromethane) or heavy metal waste, as halogens drastically complicate the incineration process and can lead to the formation of toxic dioxins.

  • Primary Containment: Transfer the waste into a high-density polyethylene (HDPE) or borosilicate glass container. Ensure the container has a secure, leak-proof polytetrafluoroethylene (PTFE)-lined cap to prevent vapor escape.

  • Solvent Dissolution (Recommended for Bulk Waste): For highly concentrated solid waste, you may dissolve or mix the material with a combustible, non-halogenated solvent (such as ethanol or hexane) prior to disposal[4]. This lowers the viscosity of the waste and facilitates a uniform, complete burn rate in the incinerator.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "6-Oxotetradecanoic Acid (Non-Halogenated Organic Acid)" and mark the "Irritant" checkbox (and "Flammable" if dissolved in a solvent).

  • Final Destruction: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department. They will entrust the waste to a licensed professional waste disposal company for destruction in an approved chemical incinerator[4].

G Start Waste Generation (6-Oxotetradecanoic Acid) Segregation Segregation (Non-Halogenated Organics) Start->Segregation Containment Containment (HDPE/Glass, Sealed) Segregation->Containment Transport Licensed Waste Transport Containment->Transport Incineration Chemical Incinerator (Afterburner & Scrubber) Transport->Incineration End Complete Oxidation (CO2 + H2O) Incineration->End

Workflow for the segregation, containment, and thermal destruction of 6-oxotetradecanoic acid.

Spill Response & Containment Workflow

Accidental releases require immediate, calculated action. The following self-validating protocol ensures complete containment without exacerbating the chemical hazard.

Step-by-Step Spill Recovery:

  • Site Isolation & Assessment: Immediately restrict access to the spill area. Assess whether the spill is in solid (powder) form or dissolved in an organic solvent.

  • PPE Donning: Equip standard barrier protection: nitrile gloves, safety goggles, and a laboratory coat. If a large powder spill occurs outside a fume hood, a particulate respirator (N95 or P100) is required to prevent inhalation of irritating dust[3].

  • Containment Application:

    • For Solid Spills: Do not use a standard broom, which can aerosolize the powder. Gently sweep up the material using non-sparking tools or a damp disposable towel.

    • For Liquid Spills: Surround and cover the spill with an inert absorbent material such as [5]. (Causality note: We use inert silicates rather than combustible paper towels for large spills to prevent any unforeseen exothermic reactions and to completely immobilize the lipid).

  • Collection: Shovel the absorbed mixture or swept powder into an airtight, compatible hazardous waste container[4].

  • Site Decontamination: Wash the affected surface with a mild detergent and water to solubilize any remaining lipid residue. Collect the wash water as hazardous waste, as it now contains trace amounts of the oxo fatty acid.

SpillResponse Spill Spill Event Detected Assess Assess State (Solid vs. Solution) Spill->Assess Solid Solid Spill: Use Non-Sparking Tools Assess->Solid Powder Liquid Liquid/Solution Spill: Apply Inert Absorbent Assess->Liquid Dissolved Collect Collect in Sealed Waste Container Solid->Collect Liquid->Collect Decon Decontaminate Area (Detergent/Water) Collect->Decon

Decision matrix and procedural workflow for spill containment and recovery.

References

  • Angene Chemical. "6-Oxotetradecanoic acid (CAS# 1619-89-2) Properties". Angene International Limited.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 440918, 6-Oxohexanoic acid (Hazard Profiling)". PubChem.[Link]

  • Council of Producers & Distributors of Agrotechnology. "Safety Data Sheet - Polyoxyalkylene polyol fatty acid ester (Spill Response)". CPDA.[Link]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling 6-Oxotetradecanoic Acid

In the dynamic environment of research and drug development, the integrity of our experiments is matched in importance only by the safety of our personnel. This guide provides essential, immediate safety and logistical i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic environment of research and drug development, the integrity of our experiments is matched in importance only by the safety of our personnel. This guide provides essential, immediate safety and logistical information for handling 6-Oxotetradecanoic acid, with a focus on the procedural, step-by-step guidance for personal protective equipment (PPE). Our goal is to be your preferred source for laboratory safety information, building trust by providing value that extends beyond the chemical products themselves.

Understanding the Risks: A Proactive Approach to Safety

Core Directive: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the most critical barrier between the researcher and potential chemical hazards.[3] The following is a detailed breakdown of the recommended PPE for handling 6-Oxotetradecanoic acid.

Table 1: Recommended Personal Protective Equipment for 6-Oxotetradecanoic Acid

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.[1][4]Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or when there is a significant risk of splashing.[3][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][6]Gloves are essential to prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals. It is critical to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.[1][7] Always wash your hands thoroughly after removing gloves.[6]
Body Protection A laboratory coat.[1][6]A lab coat protects your skin and personal clothing from accidental spills and contamination. It should be kept clean and stored separately from personal items.[5]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[1][6]To avoid the inhalation of dust or vapors, all handling of solid 6-Oxotetradecanoic acid should be performed in a certified chemical fume hood.[1][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is paramount for ensuring safety and experimental reproducibility.

PPE Donning and Doffing Sequence

The order in which you put on (don) and take off (doff) your PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) don1 1. Lab Coat don2 2. Safety Goggles / Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles / Face Shield doff2->doff3

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Experimental Workflow for Handling 6-Oxotetradecanoic Acid

This workflow provides a logical progression for safely handling the chemical from preparation to disposal.

Handling_Workflow prep 1. Preparation - Review safety protocols. - Assemble all necessary equipment. - Don appropriate PPE. handling 2. Chemical Handling (in Fume Hood) - Carefully weigh the solid compound. - Slowly add solvent for dissolution. prep->handling procedure 3. Experimental Procedure - Perform the experiment within the fume hood. - Monitor the reaction for any unexpected changes. handling->procedure cleanup 4. Decontamination & Disposal - Clean all glassware and work surfaces. - Dispose of waste in designated containers. - Doff PPE in the correct order. procedure->cleanup

Caption: A systematic workflow for the safe handling of 6-Oxotetradecanoic acid.

Disposal Plan: A Critical Final Step

Proper waste disposal is essential for laboratory safety and environmental protection.[4]

  • Solid Waste: All solid 6-Oxotetradecanoic acid waste and any materials used for spill cleanup should be placed in a clearly labeled, sealed container for hazardous waste.[8]

  • Liquid Waste: Solutions containing 6-Oxotetradecanoic acid should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain unless specifically authorized by your institution's waste management program.[4]

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of as solid chemical waste.

  • Consult EHS: Always adhere to the specific disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department.[8]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer and more effective research environment.

References

  • Laboratory Chemical Safety and Handling Guidelines. (2025, February 5).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals. (2023, March 5).
  • A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organization Should Follow.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • Safety Data Sheet - ChemScene. (2025, December 8).
  • Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, June 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - TCI Chemicals.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • How to Minimize Environmental Impact of Carboxylic Acid Production? - Patsnap Eureka. (2025, July 31).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
  • SAFETY DATA SHEET - PPG. (2026, March 11).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
  • SAFETY DATA SHEET - CymitQuimica. (2026, January 13).
  • Removing Carboxylic Acids From Aqueous Wastes - P2 InfoHouse.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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